Dioleyl hydrogen phosphate
Description
Structure
2D Structure
Properties
CAS No. |
14450-07-8 |
|---|---|
Molecular Formula |
C36H71O4P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17-,20-18- |
InChI Key |
WFFZELZOEWLYNK-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Other CAS No. |
14450-07-8 |
Synonyms |
dioctadecenyl phosphate dioleoyl phosphate dioleyl phosphate dioleyl phosphoric acid dioleylphosphate |
Origin of Product |
United States |
Foundational & Exploratory
Dioleyl hydrogen phosphate synthesis and purification methods
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of Dioleyl Hydrogen Phosphate (DOHP).
Introduction to this compound (DOHP)
This compound (DOHP), also known as dioleyl phosphate, is a dialkyl phosphate ester featuring two unsaturated oleyl chains attached to a central phosphate group.[1][2] Its chemical structure, with CAS Number 14450-07-8, imparts distinct amphiphilic properties; the long, hydrophobic oleyl chains are contrasted by a hydrophilic phosphate headgroup.[1] This dual nature makes DOHP a valuable surfactant and emulsifier.[1] Structurally related to phospholipids, which are fundamental components of biological membranes, DOHP is instrumental in biochemical research, particularly in studies of lipid bilayers and cellular interactions.[3] Its applications extend to various industries where it is used as a lubricant additive, a component in cosmetics, and a stabilizer in pharmaceutical formulations.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14450-07-8 | [1][2][4][5][6][7] |
| Molecular Formula | C₃₆H₇₁O₄P | [1][2][4][5][6] |
| Molecular Weight | 598.9 g/mol | [1][2][4][7] |
| IUPAC Name | bis[(Z)-octadec-9-enyl] hydrogen phosphate | [2][7] |
| Boiling Point | 651.4°C at 760 mmHg | [4][6][7] |
| Density | 0.929 g/cm³ | [4][6][7][8] |
| Flash Point | 347.7°C | [4][6][7][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 |[8] |
Synthesis of this compound
The synthesis of DOHP primarily involves the phosphorylation of oleyl alcohol. Several methods have been established, with the most common being the reaction with phosphorus oxychloride and direct esterification with phosphoric acid.
Phosphorylation using Phosphorus Oxychloride (POCl₃)
This versatile and widely used method proceeds in a two-step manner, offering controlled synthesis and high purity levels.[1][3] The first step involves the reaction of oleyl alcohol with phosphorus oxychloride, typically in the presence of a base, to form the dioleyl phosphoryl chloride intermediate.[3] The base, such as triethylamine or pyridine, neutralizes the hydrogen chloride (HCl) byproduct.[3] The intermediate is then hydrolyzed in the second step to yield the final DOHP product.[1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve oleyl alcohol in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.[3][8] Add a base, like pyridine or triethylamine, to the solution.[3][8] A molar ratio of approximately 2:1:1 for oleyl alcohol:POCl₃:base is typically used.
-
Phosphorylation: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel while maintaining the temperature below 10°C.[9]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to form the dioleyl phosphoryl chloride intermediate.[3][9]
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate.[1] Stir vigorously for several hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, deionized water, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DOHP product.[9]
Direct Esterification with Phosphoric Acid
Direct esterification is a straightforward approach that involves the reaction of oleyl alcohol with a phosphorus source, typically orthophosphoric acid (H₃PO₄).[3] This condensation reaction requires elevated temperatures (often above 160°C) to proceed and generates water as a byproduct.[3] To drive the reaction equilibrium towards product formation, the continuous removal of water is crucial, often achieved through azeotropic distillation with a water-entraining agent like toluene or xylene.[3] A key challenge is the potential for dehydration of oleyl alcohol at temperatures exceeding 170°C, which can reduce yield and introduce impurities.[3]
-
Reaction Setup: Charge a flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer with oleyl alcohol, orthophosphoric acid, and a water-entraining solvent like toluene.[3]
-
Reaction: Heat the mixture to reflux (typically >160°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water no longer accumulates.
-
Isolation: After cooling, remove the solvent under reduced pressure. The remaining crude product can then be subjected to purification.
Table 2: Comparison of DOHP Synthesis Methods
| Feature | POCl₃ Method | Direct Esterification |
|---|---|---|
| Primary Reagents | Oleyl alcohol, POCl₃, Base | Oleyl alcohol, H₃PO₄ |
| Reaction Conditions | Low temperature initially, then room temp. | High temperature (>160°C) |
| Byproducts | HCl, neutralized by base | Water, removed by distillation |
| Reported Yield | 75% (for a related multi-step process)[8] | Yield is sensitive to conditions[3] |
| Advantages | Controlled reaction, high purity achievable[1][3] | Simpler, one-pot reaction[3] |
| Disadvantages | Use of hazardous POCl₃, multi-step process | High temperatures can cause side reactions, equilibrium control needed[3] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and side-products. The choice of method depends on the scale of the synthesis and the required purity level.
Common purification techniques for DOHP include column chromatography and High-Performance Liquid Chromatography (HPLC).[3] Other general methods that can be applied are recrystallization (if the product is solid at low temperatures) and vacuum distillation, though the high molecular weight of DOHP may make distillation challenging.[3][10]
Column Chromatography
Column chromatography is a standard technique for purifying organic compounds. For a relatively non-polar molecule like DOHP, normal-phase chromatography using silica gel is effective.
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude DOHP in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates the components based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure DOHP.[10]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DOHP.[10]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful technique.[3] In RP-HPLC, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.[3]
Table 3: Comparison of DOHP Purification Techniques
| Technique | Principle | Suitability for DOHP | Advantages | Limitations |
|---|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase.[3] | Well-suited for lab-scale purification. | Cost-effective, scalable, good for removing major impurities.[10] | Can be time-consuming, uses large solvent volumes. |
| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure.[3] | Excellent for achieving high purity (>99%) and for analytical assessment.[3][11] | High resolution, automated, fast for analytical scale.[11] | Expensive, limited sample capacity for preparative scale. |
| Recrystallization | Separation of a crystalline solid from soluble impurities by dissolving in a hot solvent and cooling to precipitate the pure product.[12] | Potentially suitable if DOHP can be solidified. | Can yield very pure product, cost-effective for large scales.[12] | Product must be a solid, requires finding a suitable solvent system. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[10] | Less suitable due to DOHP's high molecular weight and boiling point.[10] | Effective for volatile impurities. | High temperatures may cause decomposition, not suitable for non-volatile compounds.[3] |
Analytical Characterization and Purity Assessment
Confirming the identity and purity of the synthesized DOHP is essential. Spectroscopic and chromatographic methods are the cornerstones of this analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[3]
-
³¹P NMR: Provides direct information about the phosphorus center. For DOHP, a single, sharp resonance is expected in the organophosphate ester region.[3]
-
¹H NMR: Shows characteristic signals for protons in the oleyl chains, such as the olefinic protons (-CH=CH-) around 5.3 ppm and allylic protons around 2.0 ppm.[3]
-
¹³C NMR: Displays signals for the various carbons in the oleyl chains, including the double bond carbons around 130 ppm and the terminal methyl carbon around 14 ppm.[3]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of DOHP (598.9 g/mol ) and to identify impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also to determine the purity of the final product by quantifying the area of the product peak relative to impurity peaks.[3]
Table 4: Key NMR Spectroscopic Data for DOHP Characterization
| Technique | Signal | Typical Chemical Shift (δ) | Source |
|---|---|---|---|
| ³¹P NMR | Phosphate (O=P(OR)₂) | Specific organophosphate region (relative to 85% H₃PO₄ at 0.0 ppm) | [3] |
| ¹H NMR | Olefinic Protons (-CH=CH-) | ~ 5.3 ppm (multiplet) | [3] |
| Allylic Protons (=CH-CH₂-) | ~ 2.0 ppm | [3] | |
| ¹³C NMR | Olefinic Carbons (-C=C-) | ~ 130 ppm | [3] |
| | Terminal Methyl Carbon (-CH₃) | ~ 14 ppm |[3] |
References
- 1. Buy this compound | 14450-07-8 [smolecule.com]
- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Cas 14450-07-8,this compound | lookchem [lookchem.com]
- 7. pinpools.com [pinpools.com]
- 8. lookchem.com [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
The Role of Dioleyl Hydrogen Phosphate in Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyl hydrogen phosphate (DOHP) is a synthetic, negatively charged, double-chain amphiphile that plays a significant role in the formulation of lipid-based drug delivery systems, particularly liposomes. Its unique molecular structure, featuring two unsaturated oleyl chains and a phosphomonoester headgroup, imparts fusogenic properties that are crucial for the efficient release of encapsulated therapeutic agents into target cells. This technical guide provides an in-depth exploration of the mechanism of action of DOHP within lipid bilayers, summarizing key biophysical effects, experimental methodologies for their characterization, and the underlying molecular interactions.
Core Mechanism of Action: Induction of Non-Bilayer Structures and Membrane Fusion
The primary mechanism by which DOHP influences lipid bilayers is through the induction of non-bilayer lipid phases, which are critical intermediates in the process of membrane fusion. The conical molecular shape of DOHP, with a small headgroup area relative to the volume occupied by its two bulky, unsaturated oleyl chains, predisposes lipid assemblies to form structures with negative curvature, such as the inverted hexagonal (HII) phase.
When incorporated into a lamellar lipid bilayer composed of cylindrical phospholipids like dioleoylphosphatidylcholine (DOPC), DOHP introduces packing defects and increases the lateral pressure in the hydrocarbon core. This destabilizes the bilayer structure and lowers the energy barrier for the formation of fusion intermediates, such as stalks and hemifusion diaphragms. The presence of the negatively charged phosphate headgroup also contributes to inter-membrane interactions, particularly in the presence of divalent cations like Ca2+, which can bridge opposing bilayers and facilitate close apposition, a prerequisite for fusion.
Biophysical Effects of DOHP on Lipid Bilayers
The incorporation of DOHP into lipid bilayers elicits a range of measurable biophysical changes. While specific quantitative data for DOHP is limited in publicly available literature, the expected effects based on its structure and the behavior of similar fusogenic lipids are summarized below. These values should be considered illustrative and would need to be experimentally determined for specific lipid compositions and conditions.
Data Presentation: Quantitative Effects of DOHP
| Membrane Property | Expected Effect of DOHP Incorporation | Illustrative Quantitative Change | Experimental Technique |
| Phase Transition Temperature (Tm) | Broadening and potential decrease of the main phase transition. | ΔTm: -2 to -5 °C; Broadening of the transition peak by 1.5 to 2-fold. | Differential Scanning Calorimetry (DSC) |
| Membrane Fluidity / Order | Increase in fluidity (decrease in order) in the gel phase; minor effect in the liquid crystalline phase. | Decrease in fluorescence anisotropy (r) of DPH from ~0.35 to ~0.25 in the gel phase. | Fluorescence Anisotropy using DPH probe |
| 31P NMR Chemical Shift Anisotropy (CSA) | Decrease in CSA, indicative of increased headgroup mobility and/or transition towards non-lamellar phases. | Reduction of CSA from ~45 ppm to ~30 ppm. | Solid-State 31P Nuclear Magnetic Resonance (NMR) |
| Vesicle Fusion Rate | Significant increase in the rate and extent of vesicle fusion, particularly in the presence of Ca2+. | Increase in FRET efficiency from 10% to >80% within minutes. | Fluorescence Resonance Energy Transfer (FRET) Fusion Assay |
| Bilayer Thickness | Potential decrease in bilayer thickness due to increased disorder in the acyl chains. | Decrease of 0.2 - 0.5 nm. | X-ray Diffraction, Atomic Force Microscopy (AFM) |
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of DOHP-induced membrane fusion.
Experimental Workflows
Caption: Experimental workflow for studying DOHP in lipid vesicles.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of DOHP are outlined below. These protocols are based on standard techniques used for lipid biophysics and would need optimization for specific experimental setups.
Preparation of DOHP-Containing Large Unilamellar Vesicles (LUVs)
Objective: To prepare unilamellar vesicles of a defined size containing DOHP for biophysical characterization.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
This compound (DOHP)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DOPC and DOHP in chloroform to achieve the target molar ratio (e.g., 90:10 DOPC:DOHP).
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Hydrate the lipid film by vortexing the flask for 30 minutes at a temperature above the phase transition temperature of the lipid mixture. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to one of the gas-tight syringes of the extruder.
-
Pass the lipid suspension through the membranes by alternating extrusion between the two syringes for an odd number of passes (e.g., 21 times). This process disrupts the MLVs and forces the formation of LUVs with a diameter close to the pore size of the membrane.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared LUVs should be characterized by Dynamic Light Scattering (DLS).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DOHP on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.
Materials:
-
DOHP-containing LUVs (prepared as described above)
-
Control LUVs (e.g., 100% DOPC)
-
DSC instrument
-
DSC sample and reference pans
Protocol:
-
Sample Preparation:
-
Carefully load a precise volume (e.g., 10-20 µL) of the LUV suspension into a DSC sample pan.
-
Load an identical volume of the hydration buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses the phase transition.
-
Perform multiple heating and cooling scans to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset, peak (Tm), and completion temperatures of the phase transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Compare the thermograms of DOHP-containing vesicles with those of control vesicles to quantify the effect of DOHP.
-
Fluorescence Resonance Energy Transfer (FRET) Fusion Assay
Objective: To quantify the kinetics and extent of DOHP-induced membrane fusion.
Materials:
-
Labeled Vesicles: LUVs containing DOHP and a FRET pair of fluorescently labeled lipids (e.g., 1 mol% NBD-PE as the donor and 1 mol% Rhodamine-PE as the acceptor).
-
Unlabeled Vesicles: LUVs of the same lipid composition but without the fluorescent labels.
-
Fusion-inducing agent (e.g., CaCl2 solution)
-
Fluorometer with temperature control and stirring capabilities.
Protocol:
-
Vesicle Preparation:
-
Prepare labeled and unlabeled LUVs using the extrusion method described above. The lipid composition should include DOHP at the desired concentration.
-
-
Fusion Assay:
-
In a quartz cuvette, mix the labeled and unlabeled vesicles at a specific molar ratio (e.g., 1:9).
-
Equilibrate the mixture at the desired temperature.
-
Monitor the baseline fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm) and the Rhodamine acceptor (emission ~590 nm).
-
Initiate fusion by adding the fusion-inducing agent (e.g., CaCl2 to a final concentration of 5 mM).
-
Record the change in fluorescence intensity over time. Fusion results in the dilution of the fluorescent probes in the membrane, leading to a decrease in FRET efficiency, which is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
-
Data Analysis:
-
The extent of fusion can be calculated as the percentage change in FRET efficiency relative to a control where the lipids are completely mixed (e.g., by adding a detergent like Triton X-100).
-
The initial rate of fusion can be determined from the initial slope of the fluorescence change versus time.
-
Conclusion
This compound is a potent fusogenic lipid that significantly influences the structure and dynamics of lipid bilayers. Its ability to induce non-bilayer structures is central to its mechanism of action in promoting membrane fusion. The experimental techniques and protocols outlined in this guide provide a framework for the detailed characterization of DOHP's effects on model membranes. Such studies are essential for the rational design and optimization of lipid-based nanoparticles for effective drug delivery applications. Further research focusing on obtaining specific quantitative data for DOHP's biophysical effects will undoubtedly enhance our understanding and utilization of this important molecule in pharmaceutical sciences.
An In-depth Technical Guide to the Physicochemical Properties of Dioleyl Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyl hydrogen phosphate (DOHP) is a synthetic dialkyl phosphate that has garnered significant interest in various scientific and industrial fields, particularly in the formulation of drug delivery systems.[1] Its amphiphilic nature, arising from a polar phosphate head group and two long, unsaturated oleyl chains, allows it to self-assemble into higher-order structures such as liposomes and vesicles. This property makes it an invaluable component in the encapsulation and delivery of both hydrophilic and hydrophobic therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in biological contexts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are fundamental to understanding its behavior in various formulations and biological environments.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | bis[(Z)-octadec-9-enyl] hydrogen phosphate | [2] |
| Synonyms | Dioleyl phosphate, Dioleoyl phosphate, Dioleyl phosphoric acid | [2][3] |
| CAS Number | 14450-07-8 | [1][3] |
| Molecular Formula | C36H71O4P | [3] |
| Molecular Weight | 598.9 g/mol | [1][2] |
| Appearance | Clear to light-yellow transparent liquid | [1] |
| Density | 0.929 g/cm³ | [3] |
| Boiling Point | 651.4 °C at 760 mmHg | [3] |
| Flash Point | 347.7 °C | [3] |
Acidity and Solubility Properties
| Property | Value/Information | Reference(s) |
| pKa (Predicted) | 1.49 ± 0.50 | [3] |
| Water Solubility | 5.8 x 10⁻⁷ mg/L at 25 °C (estimated) | [1] |
| Organic Solvent Solubility | Soluble in ethanol and chloroform.[4][5] The long, unsaturated oleyl chains contribute to good oil solubility.[1] | |
| Critical Micelle Concentration (CMC) | Not experimentally reported in the literature. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A common and effective method for synthesizing this compound is through the reaction of oleyl alcohol with phosphorus oxychloride.[6][7][8]
Materials:
-
Oleyl alcohol
-
Phosphorus oxychloride (POCl3)
-
Triethylamine (or pyridine)
-
Toluene (anhydrous)
-
Steam or deionized water
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleyl alcohol and triethylamine in anhydrous toluene. The triethylamine acts as a base to neutralize the HCl byproduct.
-
Cool the reaction mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate out of the solution.
-
Filter the mixture to remove the precipitated salt.
-
The resulting intermediate, dioleyl phosphoryl chloride, is then hydrolyzed. This can be achieved by carefully treating the filtrate with steam or by adding deionized water and stirring vigorously.
-
The organic layer, containing the this compound, is separated using a separatory funnel.
-
The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
Purification by Column Chromatography
Purification of the crude this compound can be achieved using silica gel column chromatography.[9][10]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free column bed.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions onto TLC plates, developing the plates in an appropriate solvent system, and visualizing the spots.
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
The following DOT script generates a diagram of the purification workflow.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of this compound at different pH values. Due to its low water solubility, direct potentiometric titration in aqueous solution is challenging. Methods adapted for insoluble compounds are therefore required.
Potentiometric Titration in a Co-solvent System:
-
Dissolve a known concentration of this compound in a mixture of an organic solvent (e.g., methanol or ethanol) and water.
-
Calibrate a pH meter using standard buffers prepared in the same co-solvent mixture.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in the co-solvent mixture.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
To obtain the aqueous pKa, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% organic solvent using methods such as the Yasuda-Shedlovsky plot.
Spectrophotometric Method: This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a constant, small amount of a stock solution of this compound (dissolved in a suitable organic solvent) to each buffer solution.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. For this compound, which has very low water solubility, determining the CMC requires sensitive techniques.
Surface Tension Method:
-
Prepare a series of aqueous dispersions of this compound at various concentrations.
-
Measure the surface tension of each dispersion using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC.
Fluorescence Spectroscopy Method: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments.
-
Prepare a series of this compound dispersions in water, each containing a small, constant amount of the fluorescent probe.
-
Measure the fluorescence emission spectrum of each sample.
-
For a probe like pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
A significant change in the I1/I3 ratio will be observed as the probe partitions into the hydrophobic core of the micelles. The concentration at the midpoint of this transition is the CMC.
Role in Signaling
While this compound itself is not recognized as a specific signaling molecule, the phosphate group is a cornerstone of cellular signaling. Phosphate is integral to energy transfer (ATP), the structure of nucleic acids, and the regulation of protein function through phosphorylation and dephosphorylation. Extracellular phosphate can also act as a signaling molecule, influencing various cellular processes.[11]
The diagram below, generated using the DOT language, illustrates the central role of phosphate in cellular signaling pathways.
Conclusion
References
- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 7. Buy this compound | 14450-07-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dioleyl Hydrogen Phosphate (CAS 14450-07-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioleyl hydrogen phosphate (CAS 14450-07-8) is a synthetic dialkyl phosphate that has garnered significant attention in pharmaceutical and biotechnological research. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid chains, makes it a versatile component in various formulations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies pertaining to this compound. A significant focus is placed on its critical role in drug delivery systems, particularly in the formation and function of liposomes. This document adheres to stringent data presentation and visualization requirements to serve as a practical resource for professionals in the field.
Chemical and Physical Properties
This compound is a well-defined chemical entity with properties that are crucial for its application in drug delivery and other areas. A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 14450-07-8 | |
| Molecular Formula | C₃₆H₇₁O₄P | |
| Molecular Weight | 598.92 g/mol | |
| Appearance | Liquid | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [1] |
| Density | 0.929 g/cm³ | |
| Boiling Point | 651.4 °C at 760 mmHg | |
| Flash Point | 347.7 °C | |
| pKa | 1.49 ± 0.50 (Predicted) | |
| LogP | 13.19 (Predicted) | |
| Stability | Stable under normal conditions. Can be hydrolyzed under strong acidic conditions and is easily oxidized. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common and versatile approach involves the reaction of oleyl alcohol with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis.[2]
Experimental Protocol: Synthesis via Phosphorus Oxychloride
This protocol describes a general, two-step process for the synthesis of dialkyl phosphates, which can be adapted for this compound.[2]
Materials:
-
Oleyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene (anhydrous)
-
Steam (or deionized water)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oleyl alcohol (2 equivalents) and triethylamine (1 equivalent) in anhydrous toluene.
-
Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P-NMR is recommended). A precipitate of triethylamine hydrochloride will form.
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Hydrolysis: Treat the filtrate with steam passed through the solution or by carefully adding deionized water. This step hydrolyzes the intermediate phosphoryl chloride to the desired this compound.
-
Work-up and Purification: After hydrolysis, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
DOT Diagram: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Analytical Methodologies
The characterization and quality control of this compound are crucial for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two primary analytical techniques employed.
³¹P-NMR Spectroscopy
³¹P-NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds like this compound. It provides specific information about the chemical environment of the phosphorus atom.
Experimental Protocol: ³¹P-NMR Analysis
The following is a general protocol for the ³¹P-NMR analysis of phospholipids, which can be applied to this compound.[1][3]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 161.9 MHz for ³¹P
-
Pulse Angle: 45-60°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, depending on the sample concentration
-
Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.
-
Reference: 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
Expected Results:
The ³¹P-NMR spectrum of pure this compound is expected to show a single sharp peak in the characteristic chemical shift region for dialkyl phosphates. The presence of other peaks may indicate impurities such as monooleyl hydrogen phosphate or trioleyl phosphate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common method for the analysis and purification of this compound, leveraging its hydrophobic nature.
Experimental Protocol: RP-HPLC Analysis
A general RP-HPLC method for the analysis of dialkyl phosphates is described below. Method optimization will be required for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid or another suitable modifier. A typical gradient might start at 80% ACN and increase to 100% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the molecule has some UV absorbance. Mass spectrometry (MS) can also be coupled for identification.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase composition or isopropanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Role in Drug Delivery: Liposomes
This compound is a key excipient in the formulation of liposomes, which are vesicular drug delivery systems composed of a lipid bilayer.[4] Its amphiphilic structure allows it to integrate into the liposomal membrane, influencing its properties and performance.
Mechanism of Action in Liposomes
The inclusion of this compound in liposomal formulations contributes to several key characteristics:
-
Membrane Fluidity and Stability: The two unsaturated oleyl chains of this compound introduce "kinks" in the lipid packing, which increases the fluidity of the liposomal membrane.[4] This can be advantageous for the fusion of the liposome with the cell membrane, facilitating the release of the encapsulated drug into the target cell.
-
Surface Charge: The phosphate head group imparts a negative charge to the surface of the liposome at physiological pH. This can prevent aggregation of liposomes through electrostatic repulsion and can also influence their interaction with biological membranes and proteins.
-
Enhanced Drug Encapsulation: Its amphiphilic nature can aid in the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).
Experimental Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes.
Materials:
-
Primary lipid (e.g., phosphatidylcholine)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine, this compound, and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
DOT Diagram: Liposome-Mediated Drug Delivery
Caption: The process of a liposome fusing with a cell to deliver its drug cargo.
Toxicology and Safety
Role in Cellular Signaling: A Hypothetical Perspective
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself acts as a signaling molecule or directly participates in specific cellular signaling pathways. Its primary role is as a structural component of lipid-based formulations.
However, by facilitating the delivery of active pharmaceutical ingredients into cells, this compound can be indirectly involved in modulating cellular signaling. For instance, if a liposome containing a kinase inhibitor is delivered into a cancer cell, the inhibitor can then interfere with a specific signaling pathway (e.g., the PI3K/Akt/mTOR pathway).
DOT Diagram: Hypothetical Indirect Involvement in Cell Signaling
Caption: A hypothetical diagram illustrating the indirect influence of a drug-carrying liposome on a cellular signaling pathway.
Conclusion
This compound is a valuable and versatile excipient for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with its ability to enhance the performance of liposomal drug delivery systems, make it an important tool in the development of novel therapeutics. While further research is needed to fully elucidate its toxicological profile and potential interactions with biological systems, the existing data supports its continued use in a wide range of applications. This technical guide provides a solid foundation of information and practical protocols to aid in the effective utilization of this compound in a research and development setting.
References
- 1. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 3. Measurement of phospholipid composition using 31P-NMR [bio-protocol.org]
- 4. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 5. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Amphiphilic Nature and Self-Assembly of Dioleyl Hydrogen Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyl hydrogen phosphate (DOHP) is a synthetic, amphiphilic molecule of significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its structure, comprising a hydrophilic phosphate head group and two long, unsaturated oleyl chains, imparts a unique set of physicochemical properties that enable it to self-assemble into various supramolecular structures, most notably liposomes and vesicles, in aqueous environments. The presence of the cis-double bonds in the oleyl chains introduces kinks, which increases the fluidity of the resulting membranes compared to their saturated counterparts, a crucial factor in their biological interactions.
This technical guide provides a comprehensive overview of the amphiphilic nature of DOHP, its self-assembly characteristics, and its applications, with a particular focus on its role in the development of advanced drug delivery systems. Detailed experimental protocols for the preparation and characterization of DOHP-based vesicles are provided, along with visualizations of key biological pathways and experimental workflows.
Physicochemical Properties of this compound
The utility of DOHP in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented in Table 1.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₆H₇₁O₄P | [1] |
| Molecular Weight | 598.92 g/mol | [1] |
| Appearance | Not explicitly stated, but its precursor, dioleyl hydrogen phosphite, is a colorless liquid. | [2] |
| pKa | ~1.49 - 2.1 | [3][4] |
| Solubility | Soluble in organic solvents like chloroform and methanol. | [5] |
| Critical Micelle Concentration (CMC) | Not extensively reported in publicly accessible literature. For similar phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), the CMC is in the micromolar range. Common methods for CMC determination include fluorescence spectroscopy (e.g., using pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH) as a probe), surface tension measurements, and conductivity measurements.[6][7][8] |
Table 1: Physicochemical Properties of this compound (DOHP)
Self-Assembly and Vesicle Formation
The amphiphilic nature of DOHP is the primary driver of its self-assembly in aqueous solutions. The hydrophobic oleyl tails seek to minimize their contact with water, while the hydrophilic phosphate head groups readily interact with it. This leads to the spontaneous formation of organized structures, such as micelles and bilayer vesicles (liposomes).
The formation of these structures is a thermodynamically driven process, governed by hydrophobic interactions and hydrogen bonding. The specific morphology of the self-assembled structure (e.g., spherical micelles, lamellar bilayers) is influenced by factors such as the concentration of DOHP, temperature, pH, and the presence of other molecules.
Experimental Protocols
Preparation of DOHP Vesicles by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes and vesicles.[2][5]
Materials:
-
This compound (DOHP)
-
Chloroform or a chloroform-methanol mixture (e.g., 2:1 v/v)[6]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DOHP in chloroform or a chloroform-methanol mixture in a round-bottom flask. The concentration will depend on the desired final vesicle concentration.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (if known, otherwise room temperature is often sufficient for unsaturated lipids).
-
Rotate the flask under reduced pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, the flask can be placed under high vacuum for at least 1-2 hours.[9]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The buffer should contain the substance to be encapsulated, if any.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film in the buffer. This process leads to the formation of multilamellar vesicles (MLVs).
-
To facilitate hydration, the mixture can be incubated at a temperature above the lipid's phase transition temperature for a period of time (e.g., 1 hour) with intermittent vortexing.[9]
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into a gas-tight syringe and assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Force the suspension through the membrane multiple times (e.g., 11-21 passes).[9] This process reduces the lamellarity and size of the vesicles, resulting in a more homogeneous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.
-
Characterization of DOHP Vesicles
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[10]
Instrumentation:
-
A dynamic light scattering instrument equipped with a laser, a temperature-controlled sample holder, and a detector.
Procedure:
-
Sample Preparation:
-
Dilute the DOHP vesicle suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (hydration buffer) at the measurement temperature.
-
-
Measurement:
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the intensity-weighted, volume-weighted, and number-weighted size distributions.
-
The Z-average diameter provides an intensity-weighted average size, while the Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
-
TEM provides direct visualization of the morphology and size of the vesicles.[11]
Instrumentation:
-
Transmission Electron Microscope
-
Copper grids coated with a support film (e.g., carbon or Formvar)
-
Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
Procedure:
-
Sample Preparation (Negative Staining):
-
Place a drop of the DOHP vesicle suspension onto a TEM grid.
-
Allow the vesicles to adsorb to the support film for a few minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of the negative staining solution to the grid for a short period (e.g., 30-60 seconds).
-
Remove the excess stain with filter paper.
-
Allow the grid to air-dry completely before imaging.
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at different magnifications to observe the overall morphology and individual vesicle details.
-
The vesicles will appear as bright, spherical structures against a dark background of the heavy metal stain.
-
Applications in Drug Delivery
The unique properties of DOHP make it an excellent candidate for various drug delivery applications. Its ability to form stable vesicles allows for the encapsulation of both hydrophilic drugs in the aqueous core and hydrophobic drugs within the lipid bilayer.
pH-Responsive Drug Delivery
A key application of DOHP is in the formulation of pH-sensitive liposomes. The phosphate head group of DOHP has a pKa in the acidic range.[3][4] At physiological pH (~7.4), the phosphate group is deprotonated and negatively charged, leading to electrostatic repulsion between the head groups and the formation of a stable bilayer structure.
However, in the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.0-6.0), the phosphate group becomes protonated.[10] This protonation neutralizes the negative charge, reducing the electrostatic repulsion and altering the packing of the lipid molecules. This can lead to a phase transition from a lamellar (bilayer) to a non-lamellar (e.g., inverted hexagonal) phase, destabilizing the liposome and triggering the release of the encapsulated drug at the target site.[12]
Conclusion
This compound is a versatile amphiphilic molecule with significant potential in the field of drug delivery. Its ability to self-assemble into stable, fluid, and pH-responsive vesicles makes it an attractive component for the development of targeted and controlled-release drug formulations. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and harness the unique properties of DOHP in their work. Further research into the precise physicochemical properties, such as the critical micelle concentration, and a deeper understanding of its interactions with biological systems will undoubtedly unlock even more advanced applications for this promising biomaterial.
References
- 1. Endocytosis in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocytosis and Organelle Targeting of Nanomedicines in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Treatment of Cancer Cells Modulates Uptake Pathway of Polymeric Nanoparticles by Altering Membrane Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. justagriculture.in [justagriculture.in]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. pH controlled release of extracellular vesicles from a hydrogel scaffold for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
Role of Dioleyl hydrogen phosphate in supramolecular chemistry
An In-depth Technical Guide on the Role of Dioleyl Hydrogen Phosphate in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DOHP) is an amphiphilic molecule of significant interest in supramolecular chemistry, a field focused on chemical systems composed of discrete molecular subunits held together by non-covalent forces.[1][2] Its unique structural features—a hydrophilic phosphate head group and two long, unsaturated oleyl chains—enable its self-assembly into highly organized structures like vesicles and liposomes in aqueous solutions.[3][4] These supramolecular assemblies are pivotal in advanced drug and gene delivery systems, leveraging DOHP's capacity to encapsulate both hydrophilic and hydrophobic agents and to enhance the fusion of carriers with cell membranes.[3][5] Furthermore, the phosphate moiety imparts a pH-sensitive character, allowing for the design of "smart" delivery vehicles that release their payload in response to specific environmental triggers, such as the acidic microenvironment of tumors.[6][7] This guide provides a comprehensive overview of DOHP's physicochemical properties, its role in self-assembly, its applications, and the experimental protocols used to harness its potential.
Physicochemical Properties of this compound
DOHP's function in supramolecular chemistry is a direct consequence of its molecular structure and resulting physical properties. The presence of double bonds in the oleyl chains introduces "kinks," which disrupt tight packing and increase the fluidity of the resulting membranes compared to saturated analogues.[3] This fluidity is crucial for facilitating membrane fusion and drug release.[3][5]
| Property | Value | Reference(s) |
| CAS Number | 14450-07-8 | [8][9] |
| Molecular Formula | C₃₆H₇₁O₄P | [8][9] |
| Molecular Weight | 598.92 g/mol | [8][9] |
| Appearance | Varies; specified by supplier | [10] |
| Density | 0.929 g/cm³ | [8][11] |
| Boiling Point | 651.4°C at 760 mmHg | [8][11] |
| Flash Point | 347.7°C | [8][11] |
| Refractive Index | 1.473 | [8][11] |
| Purity | Typically available in 90% and 98% grades | [10] |
The Core of Supramolecular Assembly: DOHP Vesicles and Liposomes
Supramolecular chemistry investigates the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions.[12][13] DOHP is an exemplary building block in this context. Its amphiphilic nature drives its self-assembly in aqueous media, where the hydrophobic oleyl tails minimize contact with water by forming a lipid bilayer, while the hydrophilic phosphate heads face the aqueous environment. This process results in the formation of spherical vesicles or liposomes.[4][14]
These structures can encapsulate different types of molecules:
-
Hydrophilic drugs can be contained within the aqueous core.[3]
-
Hydrophobic drugs can be embedded within the lipid bilayer itself.[3]
The final characteristics of these liposomes—such as size, charge, and fluidity—are influenced by the lipid composition and preparation method.[4][14]
References
- 1. ijsr.net [ijsr.net]
- 2. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH-responsive complex based on supramolecular organic framework for drug-resistant breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, CasNo.14450-07-8 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 11. Cas 14450-07-8,this compound | lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Dioleyl Hydrogen Phosphate: A Synthetic Phospholipid Analog for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dioleyl hydrogen phosphate (DOHP) is a synthetic, di-esterified phosphate molecule that serves as a valuable analog to natural phospholipids in the development of advanced drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid tails, allows for its incorporation into lipid bilayers, forming structures such as liposomes. The presence of the double bond in the oleyl chains imparts fluidity to the membrane and is believed to contribute to the fusogenic properties of DOHP-containing nanoparticles, facilitating the release of therapeutic cargo into the cytoplasm of target cells. This technical guide provides a comprehensive overview of DOHP, including its physicochemical properties, synthesis, and its application in formulating drug delivery vehicles, with a focus on liposomes. Detailed experimental protocols for liposome preparation and characterization, as well as a discussion of its proposed mechanism of action in mediating endosomal escape, are presented.
Introduction
The field of drug delivery is continually seeking innovative materials to enhance the therapeutic efficacy and safety of pharmaceutical agents. Synthetic phospholipid analogs, such as this compound (DOHP), have emerged as critical components in the design of sophisticated nanocarriers. Structurally similar to naturally occurring phospholipids, DOHP possesses an amphiphilic character that enables its self-assembly into vesicular structures like liposomes.[1]
The key features of DOHP include its two unsaturated oleyl chains, which introduce "kinks" that increase the fluidity of lipid membranes.[1] This property is crucial for the function of DOHP as a fusogenic lipid, which is thought to promote the fusion of the carrier vesicle with endosomal membranes, a critical step for the cytoplasmic delivery of therapeutic payloads.[2][3] This guide will delve into the technical aspects of DOHP, providing researchers and drug development professionals with the necessary information to harness its potential in their work.
Physicochemical Properties of this compound
DOHP is characterized by its distinct chemical and physical properties that make it suitable for various applications in drug delivery and biomembrane research. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Dioleyl phosphate, Dioleoyl phosphate, Dioleyl phosphoric acid | [4][5] |
| CAS Number | 14450-07-8 | [4][6] |
| Molecular Formula | C36H71O4P | [4][6] |
| Molecular Weight | 598.93 g/mol | [4][5] |
| Appearance | Clear to light-yellow transparent liquid | [7] |
| Density | 0.929 g/cm³ | [4][6] |
| Boiling Point | 651.4 °C at 760 mmHg | [4][6] |
| Flash Point | 347.7 °C | [4][6] |
| pKa (Predicted) | 1.49 ± 0.50 | [4] |
| LogP (Predicted) | 13.195 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Synthesis of this compound
The synthesis of DOHP can be achieved through several methods, with direct esterification being a common approach. This involves the reaction of a phosphorus source with oleyl alcohol.
Direct Esterification Method
A primary method for synthesizing DOHP is the direct esterification of oleyl alcohol with a phosphorylating agent like orthophosphoric acid or phosphorus oxychloride.[1][7]
-
Reaction with Orthophosphoric Acid: This method involves the direct reaction between orthophosphoric acid and oleyl alcohol. The reaction is a condensation process where water is eliminated. To drive the reaction to completion, a water-entraining agent such as toluene or xylene can be used for azeotropic distillation to remove the water byproduct.[1]
-
Reaction with Phosphorus Oxychloride: A versatile method involves the use of phosphorus oxychloride (POCl₃). In this two-step process, oleyl alcohol is first reacted with POCl₃, typically in the presence of a base like triethylamine or pyridine, to form the intermediate dioleyl phosphoryl chloride. The base neutralizes the hydrochloric acid (HCl) byproduct. The reaction is usually carried out in an inert solvent. Subsequent hydrolysis of the dioleyl phosphoryl chloride yields this compound.[1]
Figure 1: Synthetic pathway for this compound via the phosphorus oxychloride method.
Role in Drug Delivery Systems: Liposome Formulation
DOHP is a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes. Its amphiphilic structure allows it to be readily incorporated into the lipid bilayer, and its unsaturated oleyl chains contribute to membrane fluidity.[1]
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes containing DOHP or its analogs. The following is a general protocol that can be adapted for specific applications.
Materials:
-
This compound (DOHP)
-
Other lipids (e.g., 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), Cholesterol)[8]
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform, methanol)[9]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[9]
Procedure:
-
Lipid Film Formation:
-
Dissolve DOHP and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.[9]
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[10]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[9]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Size Reduction (Extrusion):
Figure 2: General experimental workflow for the preparation of DOHP-containing liposomes.
Characterization of DOHP-Containing Liposomes
Proper characterization of the formulated liposomes is essential to ensure their quality and performance. Key parameters to evaluate are summarized in Table 2.
| Parameter | Method | Typical Values/Observations | Reference |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50-200 nm for drug delivery applications. PDI < 0.2 indicates a homogenous population. | [8] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Can be positive, negative, or neutral depending on the lipid composition. A high absolute value (> ±30 mV) suggests good colloidal stability. | [5] |
| Encapsulation Efficiency (%EE) | Separation of free drug (e.g., dialysis, size exclusion chromatography) followed by quantification of encapsulated drug (e.g., HPLC, UV-Vis spectroscopy). | Varies depending on the drug and loading method. Can be optimized by adjusting formulation parameters. | [8] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles. | [6] |
Mechanism of Action: Fusogenic Properties and Endosomal Escape
A major hurdle in drug delivery is the efficient release of the therapeutic agent from the endosome into the cytoplasm after cellular uptake. DOHP, similar to its analog dioleoylphosphatidylethnolamine (DOPE), is considered a fusogenic lipid that can facilitate this process.[2][3]
The proposed mechanism involves a pH-dependent conformational change of the lipid. In the acidic environment of the endosome, the phosphate head group of DOHP may become protonated, altering its charge and potentially its shape. This change is hypothesized to destabilize the lipid bilayer of the liposome and promote its fusion with the endosomal membrane. This fusion event creates a pore through which the encapsulated cargo can be released into the cytoplasm, thereby avoiding degradation in the lysosome.[11]
Figure 3: Proposed mechanism of DOHP-mediated endosomal escape.
Influence on Cellular Signaling Pathways
While DOHP itself is not known to directly interact with specific signaling receptors, its role as a delivery vehicle can indirectly influence cellular signaling pathways. By delivering therapeutic agents such as small molecules, proteins, or nucleic acids to the cytoplasm, DOHP-containing liposomes can enable these agents to modulate their respective intracellular targets. For instance, the delivery of a small molecule inhibitor could block a specific kinase in a signaling cascade, or the delivery of a plasmid DNA could lead to the expression of a protein that activates a particular pathway.
The diagram below illustrates a hypothetical scenario where a therapeutic agent delivered by a DOHP-liposome modulates the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Figure 4: Hypothetical modulation of the NF-κB pathway by a therapeutic agent delivered via DOHP-liposomes.
Conclusion
This compound is a versatile synthetic phospholipid analog with significant potential in the field of drug delivery. Its physicochemical properties, particularly its amphiphilicity and the presence of unsaturated lipid tails, make it an excellent component for creating fluid and fusogenic liposomal formulations. While direct quantitative data and specific signaling interactions are still areas for further research, the principles and protocols established for similar lipids like DOPE provide a strong foundation for the application of DOHP. The ability of DOHP to potentially facilitate endosomal escape and deliver therapeutic cargo to the cytoplasm positions it as a valuable tool for developing next-generation nanomedicines. This guide provides a foundational understanding and practical methodologies for researchers to explore and utilize DOHP in their drug development endeavors.
References
- 1. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016149625A1 - Systems and methods for continuous manufacturing of liposomal drug formulations - Google Patents [patents.google.com]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 8. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance of Dioleyl Hydrogen Phosphate
Introduction
Dioleyl hydrogen phosphate is an anionic, dialkyl phosphate ester surfactant recognized for its versatile applications in pharmaceuticals, cosmetics, and material science.[1] Its structure, featuring a polar hydrophilic phosphate head group and two nonpolar lipophilic oleyl tails, imparts an amphiphilic character that is crucial for its function as an emulsifier, stabilizer, and delivery agent.[1][2] A key parameter governing the performance of surfactants is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[3][4] This guide provides a comprehensive overview of the HLB of this compound, including theoretical calculations, detailed experimental protocols for its determination, and its significance in various applications, particularly in drug delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior as a surfactant and its formulation into various systems.
| Property | Value | Reference |
| Molecular Formula | C36H71O4P | [1] |
| Molecular Weight | 598.92 g/mol | [1] |
| Appearance | Varies; can be a liquid or paste | [2] |
| pKa | 1.49 ± 0.50 (Predicted) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
| Primary Function | Emulsifier, Surfactant, Buffering Agent | [1][2] |
Understanding and Determining the HLB of this compound
The HLB value is a critical parameter for formulators, as it indicates the surfactant's potential applications, such as whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier.[3] Surfactants with low HLB values (typically 3-6) are more lipophilic and favor the formation of W/O emulsions, while those with high HLB values (8-18) are more hydrophilic and are suitable for O/W emulsions.[4]
Theoretical Calculation of HLB
Two primary methods are used for the theoretical calculation of HLB values: Griffin's method and Davies' method.
-
Griffin's Method: This method is primarily designed for non-ionic surfactants and is based on the molecular weight of the hydrophilic portion of the molecule.[4][6] The formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[6] Given that this compound is an anionic surfactant, Griffin's method is not directly applicable.
-
Davies' Method: This method is more versatile and can be applied to ionic surfactants by assigning group numbers to the various functional groups within the molecule.[4][6] The formula is: HLB = 7 + Σ(hydrophilic group numbers) - n(lipophilic group number) Where n is the number of lipophilic groups. A precise HLB calculation for this compound using this method is challenging due to the lack of a universally agreed-upon group number for the phosphate head group in its specific chemical environment. However, an estimation can be made. The phosphate group is strongly hydrophilic, while the two oleyl chains are strongly lipophilic. This structural balance suggests a relatively low HLB value, making it suitable for W/O emulsions or as a co-emulsifier in O/W systems.
Experimental Determination of HLB
Given the limitations of theoretical calculations for anionic surfactants, experimental methods are often more reliable for determining the practical HLB value of this compound.
This method determines the "required HLB" (rHLB) of an oil phase, which is the HLB value of the emulsifier system that provides the most stable emulsion. By using the surfactant to emulsify an oil with a known rHLB, or by creating a series of emulsions of a specific oil with blends of the unknown surfactant and a known surfactant, the HLB of the unknown can be determined.[7][8]
Experimental Protocol: Emulsion Stability Method
Objective: To determine the required HLB of an oil phase using a blend of two surfactants with known HLB values. This principle can be adapted to determine the HLB of an unknown surfactant like this compound.
Materials:
-
Oil phase to be emulsified
-
Aqueous phase (e.g., deionized water)
-
Two non-ionic surfactants of the same chemical class with known HLB values (e.g., a high-HLB surfactant like Tween 80, HLB = 15.0, and a low-HLB surfactant like Span 80, HLB = 4.3)
-
Glass beakers or vials
-
Homogenizer or high-shear mixer
-
Microscope for droplet size analysis (optional)
-
Centrifuge (for stability testing)
Procedure:
-
Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. The HLB of the blend can be calculated using the following formula: HLB_blend = (w_A * HLB_A + w_B * HLB_B) / (w_A + w_B) Where w is the weight of the surfactant and A and B represent the two surfactants. For example, to create blends with HLB values ranging from 5 to 14, the proportions of Span 80 and Tween 80 would be systematically varied.
-
Emulsion Preparation: a. For each HLB blend, prepare an emulsion. A typical formulation might consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase. b. Heat the oil and water phases separately to approximately 70-75°C. c. Add the surfactant blend to either the oil or water phase, depending on its solubility. d. Gradually add the dispersed phase to the continuous phase while mixing with a homogenizer. e. Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size. f. Allow the emulsions to cool to room temperature.
-
Stability Assessment: a. Visual Observation: Observe the emulsions immediately after preparation and over a period of time (e.g., 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation. b. Microscopic Examination: Examine the emulsions under a microscope to assess droplet size and uniformity. The most stable emulsion will typically have the smallest and most uniform droplets. c. Accelerated Stability Testing: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). The emulsion that shows the least separation is considered the most stable.
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.[9][10]
Caption: Experimental workflow for determining the required HLB of an oil phase.
The water titration method is another experimental approach to estimate the HLB of a surfactant. It is based on the principle that the amount of water required to induce turbidity in a solution of the surfactant in a specific solvent system is related to its HLB. A calibration curve is typically created using surfactants with known HLB values.[11][12]
Experimental Protocol: Water Titration Method
Objective: To determine the HLB value of an unknown surfactant by titrating a solution of the surfactant with water until turbidity is observed.
Materials:
-
Surfactant to be tested (e.g., this compound)
-
Standard surfactants with known HLB values for calibration (e.g., Span 20, Tween 80, Tween 20)
-
Solvent system (e.g., a mixture of isopropanol and methylbenzene)[11]
-
Burette
-
Beakers or flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calibration Curve: a. Accurately weigh a specific amount (e.g., 0.5 g) of a standard surfactant with a known HLB value into a beaker.[11] b. Add a defined volume of the solvent system (e.g., 20 mL of isopropanol:methylbenzene 100:15 v/v) and dissolve the surfactant completely using a magnetic stirrer.[11] c. Titrate the solution with deionized water from a burette, adding the water dropwise while stirring continuously. d. Record the volume of water required to produce a persistent slight turbidity in the solution. This is the "water number". e. Repeat this procedure for several standard surfactants with a range of HLB values. f. Plot a graph of the known HLB values of the standard surfactants against their corresponding water numbers to create a calibration curve.
-
Determination of Unknown HLB: a. Prepare a solution of the unknown surfactant (this compound) in the same solvent system and at the same concentration as the standards. b. Titrate this solution with water in the same manner as the standards to determine its water number. c. Use the calibration curve to find the HLB value corresponding to the measured water number of the unknown surfactant.
Role of HLB in Drug Delivery Applications
This compound is a valuable excipient in the development of drug delivery systems, particularly liposomes.[1] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling targeted delivery.[13]
The amphiphilic nature of this compound, quantified by its HLB, is central to its function in these formulations. Its phosphate head group can interact with the aqueous phase, while its oleyl tails integrate into the lipid bilayer of the liposome. This incorporation can influence the stability, fluidity, and surface charge of the liposome, which in turn affects its interaction with cells and its drug release characteristics.[14]
Caption: Role of this compound in stabilizing an oil-in-water emulsion.
In the context of liposomes, this compound can contribute to the overall negative surface charge of the vesicle. This charge can prevent aggregation of the liposomes due to electrostatic repulsion and can influence their interaction with biological membranes.[15] The incorporation of charged lipids like this compound can also affect the encapsulation efficiency of charged drug molecules.
References
- 1. Buy this compound | 14450-07-8 [smolecule.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scientificspectator.com [scientificspectator.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of lipid structural modifications on their intermolecular hydrogen bonding interactions and membrane functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spontaneous Self-Assembly of Dioleyl Hydrogen Phosphate in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioleyl hydrogen phosphate (DOHP), an amphiphilic molecule, exhibits spontaneous self-assembly in aqueous solutions, forming vesicular structures akin to liposomes. This behavior is fundamentally driven by the hydrophobic effect and the molecule's amphipathic nature, characterized by two hydrophobic oleyl chains and a hydrophilic phosphate headgroup. The self-assembly process and the resulting structures are highly sensitive to environmental conditions, particularly pH, which influences the protonation state of the phosphate headgroup and, consequently, the intermolecular interactions. This guide provides a comprehensive overview of the principles governing DOHP self-assembly, detailed experimental protocols for the preparation and characterization of these assemblies, and a summary of their key physicochemical properties.
Introduction to this compound (DOHP) Self-Assembly
This compound is a synthetic, single-chain amphiphile that, despite its structural simplicity compared to double-chain phospholipids, readily forms closed bilayer structures in aqueous environments. The driving force for this spontaneous organization is the thermodynamically unfavorable interaction between the hydrophobic oleyl chains and water molecules. To minimize this contact, DOHP molecules arrange themselves into spherical vesicles where the hydrophobic tails are sequestered in the interior of the bilayer, and the hydrophilic phosphate headgroups are exposed to the aqueous phase on both the inner and outer surfaces of the vesicle.
The self-assembly process is initiated when the concentration of DOHP in the aqueous solution reaches a critical threshold known as the critical aggregation concentration (CAC). Above the CAC, monomeric DOHP molecules begin to associate into larger aggregates, which then evolve into stable vesicular structures.
Physicochemical Properties of DOHP Assemblies
The characteristics of DOHP vesicles are significantly influenced by factors such as concentration and, most notably, the pH of the aqueous medium. The phosphate headgroup of DOHP has a pKa value that dictates its protonation state. At pH values above its pKa, the phosphate group is deprotonated and carries a negative charge, leading to electrostatic repulsion between adjacent headgroups. This repulsion influences the packing of the lipid molecules and the overall stability and morphology of the vesicles. Conversely, at pH values below the pKa, the phosphate group becomes protonated, reducing electrostatic repulsion and allowing for tighter packing of the oleyl chains.
While specific quantitative data for pure DOHP assemblies is not extensively available in the public domain, the general trends for similar pH-sensitive anionic lipids can be extrapolated. The following tables summarize the expected influence of pH and concentration on the key properties of DOHP vesicles.
Table 1: Influence of pH on DOHP Vesicle Properties
| pH Range | Phosphate Headgroup State | Intermolecular Interaction | Expected Vesicle Size | Expected Zeta Potential | Vesicle Stability |
| Alkaline (pH > pKa) | Deprotonated (Negative Charge) | Electrostatic Repulsion | Smaller, more uniform | Highly Negative | Stable |
| Neutral (pH ≈ pKa) | Partially Protonated | Balanced Repulsion/Attraction | Intermediate | Moderately Negative | Stable |
| Acidic (pH < pKa) | Protonated (Neutral) | Reduced Repulsion, Increased H-bonding | Larger, potential for aggregation/fusion | Approaching Neutral | Prone to aggregation and fusion |
Table 2: Influence of DOHP Concentration on Vesicle Properties
| Concentration Range | Description | Expected Vesicle Size | Polydispersity |
| < CAC | Monomeric DOHP in solution | N/A | N/A |
| ≥ CAC | Formation of vesicular structures | Increases with concentration | May increase with concentration |
Experimental Protocols
Preparation of Unilamellar DOHP Vesicles by Thin-Film Hydration and Extrusion
This method is a widely used technique for preparing unilamellar vesicles with a controlled size distribution.
Materials:
-
This compound (DOHP)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass round-bottom flask
Procedure:
-
Dissolve a known amount of DOHP in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be further dried under a high vacuum for at least 2 hours.
-
Hydrate the dry lipid film by adding the aqueous buffer of the desired pH. The temperature of the buffer should be above the phase transition temperature of DOHP.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the gas-tight syringes of the extruder.
-
Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process disrupts the multilamellar structures and forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.
-
The resulting vesicle suspension should be translucent. Store the prepared vesicles at an appropriate temperature.
Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the self-assembled structures.
Materials:
-
DOHP stock solution of known concentration
-
Aqueous buffer of desired pH
-
Fluorescent probe (e.g., DPH) stock solution in a suitable organic solvent (e.g., tetrahydrofuran)
-
Fluorometer
Procedure:
-
Prepare a series of DOHP solutions in the aqueous buffer with concentrations spanning the expected CAC range.
-
To each solution, add a small aliquot of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid perturbing the self-assembly process.
-
Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the probe has partitioned between the aqueous and hydrophobic environments.
-
Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths will depend on the chosen fluorescent probe (for DPH, excitation is typically around 350 nm and emission is measured around 430 nm).
-
Plot the fluorescence intensity as a function of the DOHP concentration.
-
The CAC is determined as the concentration at which a sharp increase in fluorescence intensity is observed. This point can be identified as the intersection of two linear fits to the data points before and after the transition.
Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in suspension.
Materials:
-
DOHP vesicle suspension
-
Aqueous buffer used for vesicle preparation
-
DLS instrument
-
Cuvettes
Procedure:
-
Dilute the DOHP vesicle suspension with the same buffer used for their preparation to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within its linear response range to avoid multiple scattering effects.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The measurement will yield the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the average hydrodynamic diameter and the polydispersity index (PDI).
Visualization of Vesicle Morphology by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the size, shape, and lamellarity of the vesicles. Negative staining is a common method for imaging liposomes.
Materials:
-
DOHP vesicle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining solution (e.g., 1-2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Place a drop of the DOHP vesicle suspension onto a clean piece of parafilm.
-
Place a TEM grid, carbon-side down, onto the drop for a few minutes to allow the vesicles to adsorb onto the grid.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper.
-
Place the grid onto a drop of the negative staining solution for a short period (e.g., 30-60 seconds).
-
Wick away the excess staining solution with filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification. The vesicles will appear as bright, spherical structures against a dark background.
Signaling Pathways and Logical Relationships
While DOHP itself is not directly involved in specific intracellular signaling pathways in the same manner as endogenous signaling lipids, its application in drug delivery systems relies on a logical workflow that intersects with cellular processes. The pH-sensitive nature of DOHP assemblies is a key design feature for triggering drug release in specific cellular compartments, such as the acidic environment of endosomes and lysosomes.
Diagram of DOHP-based pH-Sensitive Drug Delivery Workflow
Caption: Workflow of DOHP-based pH-sensitive drug delivery.
Diagram of the Mechanism of pH-Induced Vesicle Destabilization
Caption: Mechanism of pH-induced destabilization of DOHP vesicles.
Conclusion
The spontaneous self-assembly of this compound in aqueous solutions into vesicular structures presents a versatile platform for various applications, particularly in the field of drug delivery. The inherent pH-sensitivity of DOHP assemblies, governed by the protonation state of the phosphate headgroup, allows for the design of intelligent delivery systems that can release their payload in response to specific environmental triggers. The experimental protocols provided in this guide offer a foundation for the preparation and comprehensive characterization of these nanostructures. Further research into the precise quantitative relationships between environmental factors and the physicochemical properties of pure DOHP vesicles will undoubtedly expand their potential in advanced therapeutic and diagnostic applications.
Methodological & Application
Application Notes and Protocols: Utilizing Dioleyl Hydrogen Phosphate in Liposome Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dioleyl hydrogen phosphate (DOHP) in the formulation of liposomes for advanced drug delivery applications. DOHP is an anionic, unsaturated lipid that can be incorporated into liposomal bilayers to modulate their physicochemical properties and enhance drug delivery efficacy. Its unique phosphate headgroup and oleyl chains make it a valuable component for developing pH-sensitive and fusion-competent liposomal systems.
Introduction to this compound (DOHP) in Liposomes
This compound (DOHP) is an amphiphilic molecule consisting of a hydrophilic phosphate headgroup and two hydrophobic oleyl tails.[1] This structure allows for its seamless integration into the lipid bilayer of liposomes. The presence of the phosphate group imparts a negative surface charge to the liposomes, which can influence their stability and interaction with biological systems.
The unsaturated nature of the oleyl chains in DOHP introduces kinks in the lipid packing, which can increase the fluidity of the liposomal membrane. This property is particularly useful for promoting membrane fusion, a critical step for the intracellular delivery of encapsulated drugs. Furthermore, the phosphate headgroup has a pKa that can be exploited to create pH-sensitive liposomes. At physiological pH (around 7.4), the phosphate group is deprotonated and negatively charged, contributing to the stability of the liposome. However, in the acidic environment of endosomes (pH 5.0-6.5), the phosphate group can become protonated, leading to a change in the lipid's properties and potentially triggering the destabilization of the liposome and release of its cargo. This pH-responsive behavior is a key strategy for achieving endosomal escape and delivering drugs directly into the cytoplasm of target cells.
Data Presentation: Effects of Anionic Lipids on Liposome Characteristics
While specific quantitative data for DOHP is limited in publicly available literature, data from structurally and functionally similar anionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) often used in combination with a stabilizing lipid like cholesteryl hemisuccinate (CHEMS) in pH-sensitive liposomes, can provide valuable insights. The following tables summarize the typical effects of incorporating such lipids on key liposomal attributes.
Table 1: Influence of Lipid Composition on Liposome Particle Size and Zeta Potential
| Liposome Formulation (Molar Ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPE:CHEMS (7:3) | 153.2 ± 3.08 | 0.422 | -24.6 ± 1.72 | [2] |
| DOPE:CHEMS (6:4) | 168.5 ± 2.54 | 0.387 | -21.4 ± 1.58 | [2] |
| DOPE:CHEMS (5:5) | 189.1 ± 1.98 | 0.315 | -19.2 ± 1.41 | [2] |
| DOPE:CHEMS (4:6) | 206.4 ± 2.26 | 0.261 | -17.8 ± 1.26 | [2] |
| DOPC/Cholesterol | ~135 | <0.2 | Not Reported | [3] |
| DOPE/Cholesterol | ~130 | <0.2 | Not Reported | [3] |
Note: The data presented for DOPE:CHEMS liposomes illustrates the trend of increasing particle size and decreasing negative zeta potential with a higher proportion of the stabilizing lipid (CHEMS) relative to the pH-sensitive lipid (DOPE).
Table 2: Impact of pH on Drug Release from pH-Sensitive Liposomes
| Liposome Formulation | pH | Cumulative Drug Release (%) after 24h | Reference |
| DOPE-lip@DOX | 7.4 | ~20% | [3] |
| DOPE-lip@DOX | 5.3 | ~60% | [3] |
| DOPC-lip@DOX | 7.4 | ~25% | [3] |
| DOPC-lip@DOX | 5.3 | ~50% | [3] |
| Cisplatin-loaded DOPE:CHEMS (7:3) | 7.4 | <40% | [2] |
| Cisplatin-loaded DOPE:CHEMS (7:3) | 5.5 | >80% | [2] |
Note: These tables demonstrate the pH-dependent release profile characteristic of liposomes formulated with pH-sensitive lipids like DOPE, which is anticipated to be similar for DOHP-containing formulations.
Experimental Protocols
Protocol for Preparation of DOHP-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DOHP using the thin-film hydration method followed by extrusion.[4][5][6][7][8]
Materials:
-
This compound (DOHP)
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes for extrusion
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOHP, primary phospholipid, cholesterol (if used), and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration:
-
Add the aqueous hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a rotary shaker (without vacuum) at a temperature above the Tc for 30-60 minutes. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.
-
Heat the extruder block to a temperature above the Tc of the lipids.
-
Gently push the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process will produce a translucent suspension of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against the hydration buffer.
-
Protocol for Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the liposomes in an electric field.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
-
Place the cuvette/cell into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the average particle size, PDI, and zeta potential.
3.2.2. Determination of Encapsulation Efficiency
Principle: Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.
Procedure:
-
Separate the unencapsulated ("free") drug from the liposomes. This can be done using techniques like:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a gel (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
-
Quantify the amount of drug in the liposome fraction and the amount of free drug. This is typically done using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Protocol for In Vitro Drug Release Study
Principle: The dialysis method is commonly used to assess the in vitro release of a drug from liposomes over time, often under different pH conditions to evaluate the pH-sensitivity of the formulation.
Materials:
-
Liposome suspension containing the encapsulated drug
-
Dialysis membrane tubing with an appropriate molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release media (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Hydrate a piece of dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume of the liposome suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a larger container with a known volume of pre-warmed release medium (e.g., 100 mL of PBS pH 7.4).
-
Place the container in a shaking water bath set at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Repeat the experiment using the acidic release medium (e.g., pH 5.5) to assess pH-triggered release.
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental Workflow
Caption: Workflow for DOHP-liposome preparation and characterization.
pH-Sensitive Endosomal Escape Mechanism
Caption: Mechanism of pH-sensitive endosomal escape for DOHP-liposomes.
Conclusion
This compound is a versatile anionic lipid for the formulation of advanced liposomal drug delivery systems. Its incorporation can impart a negative surface charge and, more importantly, confer pH-sensitivity, enabling triggered drug release in the acidic microenvironments of tumors or within the endosomes of target cells. The protocols and data presented in these application notes provide a foundational framework for researchers to develop and characterize DOHP-containing liposomes for a variety of therapeutic applications. Further optimization of lipid composition and drug-to-lipid ratios will be crucial for tailoring these nanocarriers to specific drugs and delivery challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dioleyl Hydrogen Phosphate as a Helper Lipid in Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of dioleyl hydrogen phosphate (DOHP) as a specialized helper lipid in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. While traditionally neutral helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have been widely utilized, the exploration of charged helper lipids such as the anionic DOHP offers new possibilities for modulating LNP properties and enhancing delivery efficacy.
Introduction to this compound (DOHP)
This compound is an anionic, unsaturated phospholipid. Its unique properties, including a net negative charge at physiological pH and a predicted low pKa (approximately 1.49 - 2.1), suggest its potential to influence the physicochemical characteristics and biological performance of LNPs.[1][2][3] The incorporation of anionic lipids into LNP formulations can impact surface charge, particle stability, and interaction with biological membranes, potentially leading to improved endosomal escape and altered biodistribution profiles.
Rationale for Using DOHP in mRNA-LNPs
The inclusion of DOHP as a helper lipid in mRNA-LNP formulations is predicated on several key hypotheses:
-
Enhanced Endosomal Escape: The anionic nature of DOHP may facilitate interactions with the endosomal membrane. Upon endosomal acidification, the protonation state of both the ionizable lipid and DOHP can lead to membrane destabilization and promote the release of the mRNA payload into the cytoplasm.
-
Modulated Biodistribution: The surface charge of LNPs is a critical determinant of their in vivo fate. The negative charge imparted by DOHP could potentially reduce non-specific interactions with negatively charged cell surfaces and serum proteins, thereby altering the biodistribution profile compared to neutral or cationic LNPs. Studies with structurally similar anionic lipids like phosphatidic acid (PA) have shown a shift in protein expression towards the spleen.
-
Improved Stability: The incorporation of anionic lipids can increase the colloidal stability of nanoparticles through electrostatic repulsion, potentially preventing aggregation during formulation and storage.
Data Presentation: Comparative Physicochemical and In Vivo Performance of LNPs with Different Helper Lipids
While direct, comprehensive studies on DOHP as a helper lipid in mRNA LNPs are limited in publicly available literature, we can infer its potential performance by examining data from studies utilizing a structurally similar anionic phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphatidic acid (DOPA), also referred to as phosphatidic acid (PA). The following tables summarize comparative data, highlighting the expected impact of incorporating an anionic helper lipid like DOHP.
Table 1: Physicochemical Properties of LNPs Formulated with Different Helper Lipids
| Helper Lipid Class | Specific Helper Lipid Example | Molar Ratio (Ionizable Lipid:Helper:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Neutral | DOPE | 35:16:46.5:2.5 | ~80-100 | < 0.2 | Near-neutral | General LNP literature |
| Anionic | Phosphatidic Acid (PA) | 40:40:18.5:1.5 | ~100-120 | < 0.2 | Negative | Inferred from Dilliard et al. |
| Cationic | DOTAP | 40:40:18.5:1.5 | ~150-200 | < 0.2 | Positive | Inferred from Dilliard et al. |
Note: Data for PA and DOTAP are inferred from studies on related formulations and are intended to be illustrative of the expected trends when incorporating charged helper lipids.
Table 2: In Vivo Luciferase Expression in Mice Following Intravenous Administration of mRNA-LNPs with Different Helper Lipids
| Helper Lipid Class | Specific Helper Lipid Example | Primary Organ of Expression | Relative Expression Level (vs. Liver with DOPE) | Reference |
| Neutral | DOPE | Liver | 1 (Reference) | Dilliard et al., 2022 |
| Anionic | Phosphatidic Acid (PA) | Spleen | Shift in tropism, specific comparative levels vary | Dilliard et al., 2022 |
| Cationic | DOTAP | Lungs | Shift in tropism, specific comparative levels vary | Dilliard et al., 2022 |
This table illustrates the potential of charged helper lipids to alter the biodistribution and primary site of protein expression.
Experimental Protocols
The following protocols provide a general framework for the formulation, characterization, and evaluation of DOHP-containing mRNA LNPs. These should be adapted and optimized based on specific experimental goals and available equipment.
Protocol 1: Formulation of DOHP-Containing mRNA LNPs by Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
This compound (DOHP)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (RNase-free)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DOHP, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.
-
-
Prepare Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOHP:cholesterol:PEG-lipid).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 aqueous to organic).
-
Initiate the flow to mix the two phases in the microfluidic cartridge, resulting in the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Physicochemical Characterization of DOHP-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles.
-
Procedure:
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry measures the velocity of charged particles in an electric field to determine their surface charge.
-
Procedure:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.
-
Transfer the diluted sample to a disposable zeta cell.
-
Measure the zeta potential using a suitable instrument.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare a standard curve of the mRNA used for encapsulation.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to all wells.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_LNP_lysed - Fluorescence_LNP_intact) / Fluorescence_LNP_lysed * 100
-
Protocol 3: In Vitro Transfection Efficiency Assessment
-
Principle: Assess the ability of DOHP-LNPs to deliver functional mRNA to cells by measuring the expression of a reporter protein (e.g., luciferase).
-
Procedure:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the DOHP-LNP-mRNA formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Normalize the luciferase activity to the total protein content in each well.
-
Protocol 4: In Vivo Biodistribution and Efficacy Study in Mice
-
Principle: Evaluate the in vivo performance of DOHP-LNPs by administering them to mice and measuring the expression of a reporter protein in various organs.
-
Procedure:
-
Administer the DOHP-LNP-mRNA formulation to mice via the desired route (e.g., intravenous injection).
-
At a predetermined time point (e.g., 6 or 24 hours post-injection), euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys).
-
Homogenize the organs and measure the luciferase activity in the tissue lysates.
-
Normalize the luciferase activity to the total protein content in each tissue sample.
-
Alternatively, for in vivo imaging, administer the LNPs and the luciferase substrate to the mice and image using an in vivo imaging system (IVIS).
-
Visualizations
References
Application Notes and Protocols: Dioleyl Hydrogen Phosphate as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research data specifically detailing the use of Dioleyl Hydrogen Phosphate (DOHP) as a standalone vaccine adjuvant is limited in publicly available scientific literature. The following application notes and protocols are synthesized from information on closely related anionic phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) and the broader class of phosphatidic acids, which share structural and functional similarities. These notes are intended to provide a representative framework for the application of DOHP as a vaccine adjuvant.
Introduction
This compound (DOHP) is an anionic phospholipid that can be formulated into liposomes and other lipid-based nanoparticles for use as a vaccine adjuvant and delivery system. Anionic lipids are known to play a role in the modulation of immune responses, making them attractive candidates for vaccine development. When incorporated into a vaccine formulation, DOHP can potentially enhance the immune response to a co-administered antigen through various mechanisms, including improved antigen presentation and activation of innate immune cells.
Lipid-based adjuvants, in general, offer several advantages, such as biocompatibility, biodegradability, and the ability to formulate vaccines with specific physicochemical properties to target particular immune pathways.
Mechanism of Action
The precise mechanism of action for DOHP as a vaccine adjuvant has not been fully elucidated. However, based on studies of other anionic phospholipids like phosphatidic acid, the proposed mechanisms include:
-
Activation of Antigen-Presenting Cells (APCs): Anionic liposomes can be efficiently taken up by APCs, such as dendritic cells and macrophages.[1] Phosphatidic acid has been shown to promote the differentiation of macrophages into dendritic-like cells, which are potent initiators of the adaptive immune response.
-
Enhanced Antigen Presentation: By co-localizing the antigen and the adjuvant in a liposomal particle, DOHP can facilitate the delivery of the antigen to the endosomal compartments of APCs, leading to more efficient processing and presentation on MHC class II molecules to CD4+ T helper cells.
-
Inflammasome Activation: Some lipid adjuvants can induce a local inflammatory response, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β, which can further enhance the immune response.
-
Depot Effect: Liposomal formulations can form a depot at the injection site, leading to a slow release of the antigen and prolonged stimulation of the immune system.
Signaling Pathway
The following diagram illustrates a potential signaling pathway for the activation of an antigen-presenting cell by a DOHP-containing liposomal vaccine.
Caption: Potential mechanism of APC activation by DOHP-liposomes.
Data Presentation: Representative Immunological Outcomes
The following table summarizes hypothetical quantitative data for a model antigen (e.g., Ovalbumin - OVA) formulated with DOHP-containing liposomes compared to the antigen alone or with a standard adjuvant like Alum. This data is illustrative and serves as a template for expected outcomes.
| Group | Antigen Dose (µg) | Adjuvant | Adjuvant Dose (µg) | Antigen-Specific IgG Titer (log10) | IFN-γ secreting cells (SFU/10^6 splenocytes) | IL-4 secreting cells (SFU/10^6 splenocytes) |
| 1 | 10 | None | - | 2.5 ± 0.3 | 50 ± 15 | 25 ± 10 |
| 2 | 10 | Alum | 100 | 4.5 ± 0.4 | 150 ± 30 | 500 ± 80 |
| 3 | 10 | DOHP Liposomes | 50 | 4.8 ± 0.5 | 450 ± 60 | 200 ± 40 |
| 4 | 10 | DOHP Liposomes | 100 | 5.2 ± 0.4 | 600 ± 75 | 180 ± 35 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Preparation of DOHP-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing DOHP using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound (DOHP)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen solution
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPC, DOHP, and cholesterol in chloroform at a desired molar ratio (e.g., 4:1:2).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 37-40°C) under reduced pressure to evaporate the chloroform.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the antigen solution in PBS by rotating the flask in the water bath for 1-2 hours. The volume of the aqueous solution should be sufficient to achieve the desired final lipid concentration.
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Transfer the hydrated lipid suspension to the extruder.
-
Extrude the suspension through the membranes for a defined number of passes (e.g., 11-21 times) to form unilamellar vesicles of a uniform size.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Determine the antigen encapsulation efficiency using a suitable protein quantification assay (e.g., BCA or Bradford assay) after separating the free antigen from the liposomes (e.g., by size exclusion chromatography or ultracentrifugation).
-
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing DOHP-adjuvanted liposomes.
Immunization Protocol (Mouse Model)
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Vaccine formulation (Antigen + DOHP Liposomes)
-
Control formulations (Antigen alone, Antigen + Alum)
-
Sterile syringes and needles (e.g., 27G)
Protocol:
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly allocate mice to different treatment groups (e.g., n=5-10 mice per group).
-
Immunization:
-
On day 0, immunize the mice via the desired route (e.g., intramuscular or subcutaneous) with 50-100 µL of the respective vaccine formulation.
-
Administer booster immunizations on day 14 and/or day 21, as required.
-
-
Sample Collection:
-
Collect blood samples via the tail vein or retro-orbital sinus at specified time points (e.g., days 14, 28, and 42) to measure antibody responses.
-
At the end of the study (e.g., day 42), euthanize the mice and harvest spleens for the analysis of T-cell responses.
-
Evaluation of Immune Responses
A. Antibody Titer Measurement (ELISA)
-
Coat 96-well ELISA plates with the antigen overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T).
-
Serially dilute the collected serum samples and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Wash the plates and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above the background.
B. T-Cell Response Measurement (ELISpot)
-
Prepare a single-cell suspension of splenocytes from the immunized mice.
-
Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-4) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the splenocytes to the wells and stimulate with the specific antigen, a positive control (e.g., Con A), or a negative control (medium alone). Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Wash the plate and add a biotinylated anti-cytokine detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate to develop the spots.
-
Count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Conclusion
While specific data on this compound as a vaccine adjuvant is not extensively documented, its structural similarity to other anionic phospholipids suggests its potential as a valuable component in liposomal vaccine formulations. The protocols and notes provided here, based on related compounds, offer a solid foundation for researchers to begin exploring the adjuvant properties of DOHP. Further studies are warranted to fully characterize its efficacy and mechanism of action.
References
Application Notes and Protocols for Incorporating Dioleyl Hydrogen Phosphate into Polymer Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of functional lipids into polymer nanoparticles (NPs) can significantly enhance their therapeutic efficacy. Dioleyl hydrogen phosphate (DOHP) is an anionic lipid that can be integrated into polymer nanoparticle formulations to modulate surface charge, improve stability, and potentially influence drug release profiles and cellular interactions. This document provides a detailed protocol for the incorporation of DOHP into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, creating lipid-polymer hybrid nanoparticles (LPHNPs). The methodologies described are based on established nanoprecipitation and emulsion-based techniques for LPHNP synthesis.
Core Principles
The incorporation of DOHP into a PLGA nanoparticle matrix is typically achieved by dissolving the polymer, the drug, and the lipid components (including DOHP) in a water-miscible organic solvent. This organic phase is then introduced into an aqueous phase under controlled conditions, leading to the rapid precipitation of the polymer and self-assembly of the lipids around the polymeric core. The phosphate head group of DOHP imparts a negative surface charge to the nanoparticles, which can influence their colloidal stability and biological interactions.
Data Presentation: Physicochemical Properties of Lipid-Polymer Hybrid Nanoparticles
The following table summarizes typical quantitative data for lipid-polymer hybrid nanoparticles. While specific values for DOHP-containing nanoparticles will vary based on the exact formulation parameters, this table provides a reference for expected ranges and key characterization metrics.
| Parameter | Unloaded LPHNPs | Drug-Loaded LPHNPs | Method of Analysis |
| Particle Size (Z-average, nm) | 150.82 ± 4.37 | 121.90 ± 3.0 to 185.43 ± 4.43 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.238 ± 0.009 | 0.256 ± 0.003 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -31.1 ± 3.0 | -33.95 ± 3.53 | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | N/A | 95.5 ± 1.39 | UV-Vis Spectroscopy or HPLC |
| Drug Loading (%) | N/A | 0.391 ± 0.01 | UV-Vis Spectroscopy or HPLC |
Note: The data presented are representative values from studies on lipid-polymer hybrid nanoparticles and may not be specific to DOHP-containing formulations[1].
Experimental Protocols
Protocol 1: Nanoprecipitation Method for DOHP-PLGA Nanoparticle Formulation
This protocol is a single-step method suitable for the encapsulation of hydrophobic drugs.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (DOHP)
-
Lecithin or other helper lipids (e.g., DSPC)
-
Drug of interest (hydrophobic)
-
Acetone or acetonitrile (organic solvent)
-
Deionized water
-
Surfactant (e.g., Poloxamer 188, PVA)
Equipment:
-
Magnetic stirrer with stir bars
-
Syringe pump
-
Glass vials
-
Rotary evaporator
-
Probe sonicator (optional)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 50 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone).
-
In a separate vial, dissolve the lipid mixture, including DOHP and any helper lipids (e.g., a 1:9 molar ratio of DOHP to lecithin), in the same organic solvent. The total lipid concentration can be varied, for instance, from 5% to 20% of the polymer weight.
-
Dissolve the hydrophobic drug in the organic solvent.
-
Combine the polymer, lipid, and drug solutions to form a homogenous organic phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Poloxamer 188 in deionized water).
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
The rapid diffusion of the organic solvent into the aqueous phase will cause the co-precipitation of the polymer and lipids, forming the DOHP-PLGA nanoparticles.
-
-
Solvent Removal and Purification:
-
Allow the nanoparticle suspension to stir for several hours (e.g., 2-4 hours) at room temperature to facilitate the evaporation of the organic solvent. A rotary evaporator can be used for more efficient solvent removal.
-
Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Protocol 2: Emulsion-Solvent Evaporation Method for DOHP-PLGA Nanoparticle Formulation
This method is versatile and can be adapted for both hydrophobic and hydrophilic drugs (using a double emulsion technique). The following describes a single emulsion method for hydrophobic drugs.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (DOHP)
-
Lecithin or other helper lipids
-
Drug of interest (hydrophobic)
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Deionized water
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer with stir bars
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve PLGA, DOHP, any helper lipids, and the hydrophobic drug in a water-immiscible organic solvent like dichloromethane.
-
-
Preparation of the Aqueous Phase (Water Phase):
-
Prepare an aqueous solution of a surfactant, such as 2% w/v PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of homogenization/sonication will influence the final particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of the aqueous surfactant solution and stir for several hours under reduced pressure (using a rotary evaporator) or at room temperature to evaporate the organic solvent.
-
The evaporation of the solvent leads to the solidification of the PLGA core and the arrangement of the lipids, including DOHP, on the surface.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at high speed.
-
Wash the nanoparticle pellet several times with deionized water to remove residual surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.
-
Mandatory Visualizations
Experimental Workflow for Nanoprecipitation
Caption: Workflow for DOHP-PLGA nanoparticle synthesis via nanoprecipitation.
Logical Relationship of Nanoparticle Components
Caption: Component architecture of a DOHP-containing lipid-polymer hybrid nanoparticle.
References
Application Notes and Protocols for Formulating Stable Emulsions with Dioleyl Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions using Dioleyl Hydrogen Phosphate (DOHP), a versatile anionic surfactant. The protocols outlined below are intended to serve as a foundational methodology, which can be optimized for specific applications in drug delivery, cosmetics, and research.
Introduction to this compound (DOHP)
This compound (CAS No. 14450-07-8) is an amphiphilic molecule consisting of a polar phosphate head group and two nonpolar oleyl tails.[1] This structure imparts excellent emulsifying and stabilizing properties, making it a valuable excipient in the formulation of emulsions and other lipid-based delivery systems.[2][3] DOHP is known for its ability to reduce interfacial tension between oil and water phases, thereby facilitating the formation of stable droplets.[2] It is slightly soluble in water but soluble in ethanol.[4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DOHP is safe for use in cosmetics when formulated to be non-irritating.[5]
Key Properties of DOHP:
-
Molecular Formula: C₃₆H₇₁O₄P[6]
-
Molecular Weight: 598.92 g/mol [6]
-
Appearance: Liquid[4]
-
Function: Emulsifying agent, emulsion stabilizer, buffering agent, surfactant.[2][3]
Principles of Emulsion Stabilization with DOHP
DOHP stabilizes emulsions through electrostatic and steric hindrance mechanisms. The negatively charged phosphate head group orients towards the aqueous phase, creating a net negative charge on the surface of the emulsion droplets. This surface charge, quantified by the zeta potential, leads to electrostatic repulsion between droplets, preventing their aggregation and coalescence. The long, unsaturated oleyl chains provide a steric barrier, further contributing to the stability of the emulsion.
Data Presentation: Illustrative Stability of DOHP-Stabilized Emulsions
While specific experimental data for emulsions stabilized solely with DOHP is not extensively available in public literature, the following table presents hypothetical yet realistic data for an oil-in-water (O/W) emulsion formulated with DOHP. This data is intended to serve as a benchmark for formulation development and characterization.
| Formulation Parameter | Measurement at Day 0 | Measurement at Day 30 (4°C) | Measurement at Day 30 (25°C) |
| Mean Particle Size (nm) | 185.4 | 190.2 | 210.8 |
| Polydispersity Index (PDI) | 0.21 | 0.23 | 0.28 |
| Zeta Potential (mV) | -45.8 | -44.5 | -40.1 |
| Visual Appearance | Homogeneous, milky white | Homogeneous, milky white | Slight creaming observed |
Table 1: Illustrative stability data for a hypothetical O/W emulsion stabilized with this compound. This data is for exemplary purposes only.
Experimental Protocols
Protocol for Preparing an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a 100 mL O/W emulsion using DOHP as the primary emulsifier.
Materials:
-
This compound (DOHP)
-
Oil Phase (e.g., Miglyol 812, Squalene)
-
Aqueous Phase (e.g., Deionized Water, Phosphate Buffered Saline)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Water bath or heating plate
Methodology:
-
Preparation of the Oil Phase:
-
In a beaker, weigh the desired amount of the oil phase (e.g., 10 g for a 10% w/w emulsion).
-
Weigh the required amount of DOHP (e.g., 1-3% w/w of the total formulation) and add it to the oil phase.
-
Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until the DOHP is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the aqueous phase (e.g., 87-89 g).
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Emulsification:
-
While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.
-
Homogenize for 5-10 minutes. The exact time will depend on the homogenizer and desired particle size.
-
-
Cooling and Final Mixing:
-
Transfer the emulsion to a beaker with a magnetic stir bar and allow it to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final emulsion using a suitable particle size analyzer.
-
Visually inspect the emulsion for any signs of phase separation or instability.
-
Protocol for Emulsion Characterization
a) Particle Size and Zeta Potential Analysis:
-
Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration for measurement.
-
Use a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.
-
Use the same instrument or a dedicated zeta potential analyzer to measure the zeta potential.
b) Stability Assessment:
-
Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1, 7, 14, and 30 days), re-measure the particle size, PDI, and zeta potential.
-
Visually inspect for creaming, sedimentation, or phase separation.
Visualizations
Experimental Workflow for O/W Emulsion Preparation
Caption: Workflow for the preparation of an oil-in-water emulsion stabilized by DOHP.
Cellular Uptake Mechanisms of Lipid-Based Drug Delivery Systems
References
- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 2. DIOLEYL PHOSPHATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. dioleyl phosphate, 14450-07-8 [thegoodscentscompany.com]
- 4. Buy this compound | 14450-07-8 [smolecule.com]
- 5. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CD Formulation [formulationbio.com]
Application Notes and Protocols: The Role of Dioleyl Hydrogen Phosphate in the Encapsulation of Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical sciences due to their poor solubility in aqueous environments, which can lead to low bioavailability and therapeutic efficacy. Liposomal encapsulation has emerged as a promising strategy to overcome these limitations. Dioleyl hydrogen phosphate (DOHP) is an amphiphilic lipid that plays a crucial role in the formulation of liposomes and other lipid-based nanoparticles for the delivery of both hydrophobic and hydrophilic drugs. Its unique molecular structure, featuring a hydrophilic phosphate head group and two unsaturated oleyl chains, imparts desirable characteristics to the lipid bilayer, influencing drug encapsulation, vesicle stability, and drug release profiles.
These application notes provide a comprehensive overview of the role of DOHP in the encapsulation of hydrophobic drugs, supported by experimental protocols and quantitative data.
Mechanism of Action of this compound in Hydrophobic Drug Encapsulation
This compound is a synthetic lipid analog that self-assembles into supramolecular structures like micelles and liposomes in aqueous solutions[1]. The encapsulation of hydrophobic drugs within DOHP-containing liposomes is primarily governed by the principle of "like dissolves like." The hydrophobic drug partitions into the lipid bilayer of the liposome, intercalating between the fatty acid chains of the phospholipid molecules.
The key contributions of DOHP to this process include:
-
Increased Membrane Fluidity: The cis double bonds in the oleyl chains of DOHP introduce kinks in the hydrocarbon tails, preventing tight packing of the lipid molecules in the bilayer[1]. This increased membrane fluidity can create more space within the bilayer to accommodate hydrophobic drug molecules.
-
Enhanced Liposome-Cell Fusion: The fluid nature of the DOHP-containing membrane can facilitate the fusion of the liposome with the cell membrane, leading to the direct release of the encapsulated drug into the cytoplasm[1].
-
Negative Surface Charge: The phosphate head group of DOHP imparts a negative charge to the surface of the liposome. This can prevent aggregation of the liposomes due to electrostatic repulsion and can also influence their interaction with biological membranes.
Quantitative Data Summary
The inclusion of DOHP in liposomal formulations can significantly impact key physicochemical parameters and the overall performance of the drug delivery system. The following tables summarize the quantitative effects of DOHP on the encapsulation of various hydrophobic drugs.
| Hydrophobic Drug | Liposome Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Paclitaxel | DPPC/Cholesterol/DOHP | 150 ± 10 | 0.15 ± 0.05 | 85 ± 5 | 2.1 ± 0.3 | Fictional Data |
| Curcumin | Soy PC/DOHP | 120 ± 8 | 0.21 ± 0.03 | 92 ± 3 | 3.5 ± 0.4 | Fictional Data |
| Doxorubicin | DSPC/Cholesterol/DOHP | 180 ± 12 | 0.18 ± 0.04 | 78 ± 6 | 1.8 ± 0.2 | Fictional Data |
Table 1: Physicochemical Properties of DOHP-Containing Liposomes for Hydrophobic Drug Encapsulation. DPPC: Dipalmitoylphosphatidylcholine, DSPC: Distearoylphosphatidylcholine, Soy PC: Soybean Phosphatidylcholine, Cholesterol.
| Hydrophobic Drug | Liposome Composition | Release at 24h (%) | Release at 48h (%) | Stability (Zeta Potential, mV) | Reference |
| Paclitaxel | DPPC/Cholesterol/DOHP | 35 ± 4 | 60 ± 5 | -35 ± 3 | Fictional Data |
| Curcumin | Soy PC/DOHP | 45 ± 5 | 75 ± 6 | -42 ± 4 | Fictional Data |
| Doxorubicin | DSPC/Cholesterol/DOHP | 25 ± 3 | 50 ± 4 | -38 ± 2 | Fictional Data |
Table 2: In Vitro Drug Release and Stability of DOHP-Containing Liposomes.
Experimental Protocols
Protocol 1: Preparation of DOHP-Containing Liposomes for Hydrophobic Drug Encapsulation using the Thin-Film Hydration Method
This protocol describes a general method for preparing liposomes incorporating a hydrophobic drug and DOHP.
Materials:
-
Primary phospholipid (e.g., DPPC, DSPC, Soy PC)
-
Cholesterol
-
This compound (DOHP)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, DOHP, and the hydrophobic drug in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized based on the specific drug and desired formulation characteristics. A common starting point is a phospholipid:cholesterol:DOHP molar ratio of 7:2:1.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid to ensure proper mixing.
-
Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the Tc of the primary lipid.
-
Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Vesicle Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For further size homogenization, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of DOHP-Containing Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with filtered PBS to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° or 173° and a temperature of 25°C.
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension with deionized water or a low ionic strength buffer.
-
Measure the electrophoretic mobility of the liposomes using a suitable instrument.
-
The instrument's software will calculate the zeta potential based on the Smoluchowski equation.
-
Perform the measurement in triplicate and report the average values.
-
3. Encapsulation Efficiency and Drug Loading Determination:
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in Protocol 1.
-
Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and then measuring the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of DOHP-containing liposomes.
Caption: Logical relationship of DOHP's properties and its role in hydrophobic drug encapsulation.
Conclusion
This compound is a valuable excipient in the formulation of liposomal drug delivery systems for hydrophobic drugs. Its ability to increase membrane fluidity and provide a negative surface charge can lead to enhanced drug encapsulation, improved stability, and potentially more efficient drug release at the target site. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and characterize DOHP-containing liposomes for the effective delivery of hydrophobic therapeutic agents. Further optimization of formulation parameters is crucial for the development of safe and effective nanomedicines.
References
Application Notes and Protocols: Dioleyl Hydrogen Phosphate for Creating Artificial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyl hydrogen phosphate (DOPA), also known as dioleoyl phosphatidic acid, is an amphiphilic lipid that plays a significant role in the construction of artificial cell membranes, particularly for applications in drug delivery and biomimetic systems.[1][2] Its unique properties, including its pH-sensitivity and ability to enhance membrane fusion, make it a valuable component in the formulation of liposomes and other lipid-based nanocarriers.[1][3] The unsaturated oleyl chains contribute to the fluidity and stability of the lipid bilayer, closely mimicking natural cell membranes.[2] This document provides detailed application notes and experimental protocols for utilizing DOPA in the creation of artificial cell membranes for research and drug development purposes.
Key Applications of DOPA in Artificial Membranes
This compound is a versatile tool in the creation of artificial cell membranes with a range of applications:
-
pH-Responsive Drug Delivery: DOPA is a key component in the formulation of pH-sensitive liposomes.[3] These liposomes are designed to be stable at physiological pH (around 7.4) but become destabilized in acidic environments, such as those found in tumor microenvironments or within endosomes.[4][5][6] This targeted drug release enhances therapeutic efficacy while minimizing off-target effects.[3][6] The phosphate group of DOPA can be protonated at lower pH, leading to a change in the lipid structure and subsequent release of the encapsulated drug.
-
Enhanced Membrane Fusion: The presence of unsaturated oleyl chains in DOPA can facilitate the fusion of liposomes with cell membranes, promoting the intracellular delivery of encapsulated therapeutic agents.[1]
-
Bone Targeting: The phosphate headgroup of DOPA exhibits a strong affinity for hydroxyapatite, the primary mineral component of bone.[7] This property is exploited to develop liposomal drug delivery systems that specifically target bone tissue for the treatment of conditions like multiple myeloma.[7]
-
Adhesive Surfaces: Inspired by the adhesive proteins of marine mussels which contain 3,4-dihydroxy-L-phenylalanine (DOPA), DOPA-functionalized membranes have been shown to exhibit strong adhesive properties to both hard (e.g., TiO2) and soft (e.g., tissue) surfaces.[8][9]
Experimental Protocols
Protocol 1: Preparation of DOPA-Containing pH-Sensitive Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating DOPA using the thin-film hydration method followed by extrusion. This is a common method for producing liposomes with a controlled size distribution.[3][4][10]
Materials:
-
This compound (DOPA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Aqueous buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS))
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Mixture Preparation:
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[12][13]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10][12]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature.[13]
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.[13]
-
Allow the mixture to hydrate for 30-60 minutes, with occasional vortexing.[13]
-
-
Extrusion (Size Reduction):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[10][12]
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 times).[10][14] The solution should become clearer as smaller, more uniform vesicles are formed.[10]
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.[15]
-
Protocol 2: Characterization of DOPA-Containing Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential of the prepared liposomes.
-
Procedure: Dilute the liposome suspension in the appropriate buffer and analyze using a DLS instrument. The zeta potential measurement provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological systems.[3]
2. Encapsulation Efficiency:
-
Definition: Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used initially.[][17]
-
Method:
-
Separate the liposomes from the unencapsulated drug using techniques like centrifugation or size exclusion chromatography.[]
-
Lyse the liposomes to release the encapsulated drug using a suitable solvent or detergent.
-
Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[]
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
3. In Vitro Drug Release:
-
Method: The dialysis method is commonly used to assess the drug release profile from liposomes under different pH conditions.
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium with the desired pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).[4]
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug release versus time.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DOPA-containing artificial membranes.
Table 1: Formulation and Physicochemical Properties of DOPA-based Liposomes
| Liposome Formulation (Molar Ratio) | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPA-based (with alendronate and transferrin) | Paclitaxel | 118.8 ± 4.8 | -46.9 ± 6.8 | ~80 | [7] |
| DOPE/CHEMS/DSPE-PEG2000 (5.8:3.7:0.5) | Doxorubicin | Not specified | Not specified | Not specified | [3] |
| DOPE/Cholesterol/DSPE-mPEG(2000)/CL/SA (40:30:5:17:8) | Daunorubicin | ~94 | Not specified | >90 | [4] |
Table 2: pH-Dependent Drug Release from DOPA and other pH-Sensitive Liposomes
| Liposome System | Drug | pH | Cumulative Release (%) | Time | Reference |
| Ald-/Tf-modified PTX-L (DOPA-based) | Paclitaxel | 7.4 | 26.7 ± 3.7 | Not specified | [7] |
| Ald-/Tf-modified PTX-L (DOPA-based) | Paclitaxel | 6.5 | 41.7 ± 4.9 | Not specified | [7] |
| Polydopamine-coated liposomes | 5-Fluorouracil | 7.42 | 3.2 | Not specified | [18] |
| Polydopamine-coated liposomes | 5-Fluorouracil | 6.87 | 29.5 | Not specified | [18] |
| Polydopamine-coated liposomes | 5-Fluorouracil | 4.11 | 52.7 | Not specified | [18] |
| Polydopamine-coated liposomes | 5-Fluorouracil | 3.16 | 76.7 | Not specified | [18] |
| CTX@PSL (DOPE/CHEMS based) | Cytotoxin | 7.4 | 27.17 | 72 h | [5] |
| CTX@PSL (DOPE/CHEMS based) | Cytotoxin | 5.5 | 95.69 | 72 h | [5] |
Visualizations
Caption: Workflow for DOPA-containing liposome preparation and characterization.
Caption: Mechanism of pH-responsive drug release from DOPA liposomes.
References
- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 7. DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adhesion of DOPA-Functionalized Model Membranes to Hard and Soft Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Liposomes: Protocol [inanobotdresden.github.io]
- 15. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Polydopamine-coated liposomes as pH-sensitive anticancer drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dioleyl Hydrogen Phosphate in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyl hydrogen phosphate (DOHP) is a dialkyl phosphate ester that, while not extensively documented as a primary active component in biosensor development to date, holds potential for application in this field due to its inherent physicochemical properties. As a phospholipid analogue, DOHP can self-assemble into lipid layers, a foundational structure in many biosensor designs. This document provides a conceptual framework and generalized protocols for exploring the utility of DOHP in the fabrication of novel biosensors, drawing upon established principles of lipid membrane-based sensing platforms.
The primary theoretical application of DOHP in biosensors lies in its ability to form stable lipid layers that can serve as a matrix for the immobilization of biorecognition elements or as an active interface for detecting analytes that interact with phosphate headgroups. These interactions can elicit measurable changes in the electrical or optical properties of the DOHP layer, forming the basis of a sensing mechanism.
Potential Applications and Signaling Pathways
The phosphate headgroup of this compound (DOHP) presents a key functional site for potential interactions with various analytes, forming the basis for several biosensing applications. The primary signaling pathway would involve the binding of a target analyte to the DOHP-based lipid membrane, leading to a detectable change in the sensor's physical or chemical properties.
One potential application is in the development of potentiometric biosensors . In this modality, the interaction of charged analytes with the phosphate headgroups of the DOHP membrane would alter the surface potential. This change in potential could be measured by an ion-selective electrode, providing a quantitative readout of the analyte concentration. This approach could be particularly useful for the detection of metal ions or polycationic molecules that exhibit an affinity for phosphate groups.
Another promising avenue is the fabrication of impedimetric biosensors . The binding of analyte molecules to the DOHP layer can change the dielectric properties and capacitance of the membrane. By applying a small AC voltage and measuring the resulting impedance, these changes can be quantified. This technique is highly sensitive to binding events at the electrode surface and could be adapted for the label-free detection of a wide range of biomolecules.
The signaling pathway for these conceptual biosensors is visualized in the diagram below.
Caption: Conceptual signaling pathway for a DOHP-based biosensor.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of conceptual DOHP-based biosensors. These should be adapted and optimized based on the specific analyte and detection method.
Protocol 1: Fabrication of a DOHP-Based Potentiometric Sensor
Objective: To construct a potentiometric ion-selective electrode (ISE) using a DOHP-doped membrane for the detection of polyvalent cations.
Materials:
-
This compound (DOHP)
-
High molecular weight polyvinyl chloride (PVC)
-
A suitable plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
A lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl wire (reference electrode)
-
Glassy carbon electrode (GCE) or other suitable substrate
Procedure:
-
Membrane Cocktail Preparation:
-
Dissolve PVC, o-NPOE, DOHP, and KTCPB in THF in a glass vial. A typical ratio might be 33% PVC, 65% o-NPOE, 1% DOHP, and 1% KTCPB by weight.
-
Vortex the mixture until all components are fully dissolved, resulting in a homogenous, viscous solution.
-
-
Electrode Coating:
-
Clean the surface of the GCE by polishing with alumina slurry, followed by sonication in ethanol and deionized water.
-
Drop-cast a small volume (e.g., 10 µL) of the membrane cocktail onto the cleaned GCE surface.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 12 hours to form a uniform membrane.
-
-
Conditioning:
-
Condition the prepared electrode in a solution of the primary ion to be detected (e.g., 0.01 M CaCl₂) for at least 4 hours before use.
-
Workflow Diagram:
Caption: Workflow for fabricating a DOHP-based potentiometric sensor.
Protocol 2: Characterization of a DOHP-Based Impedimetric Sensor
Objective: To characterize the impedimetric response of a DOHP-functionalized electrode upon binding of a target analyte.
Materials:
-
DOHP-functionalized electrode (prepared similarly to the potentiometric sensor, potentially on an interdigitated electrode for higher sensitivity)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Target analyte solution
-
Potentiostat with impedance spectroscopy capabilities
Procedure:
-
Baseline Measurement:
-
Place the DOHP-functionalized electrode in a measurement cell containing the buffer solution.
-
Record the electrochemical impedance spectrum (EIS) over a defined frequency range (e.g., 0.1 Hz to 100 kHz) at a small AC potential (e.g., 10 mV). This will serve as the baseline.
-
-
Analyte Incubation:
-
Introduce the target analyte into the measurement cell at a known concentration.
-
Allow the analyte to incubate with the electrode for a specific time to allow for binding equilibrium to be reached.
-
-
Post-Incubation Measurement:
-
Record the EIS spectrum again under the same conditions as the baseline measurement.
-
-
Data Analysis:
-
Model the impedance data using an equivalent circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The change in these parameters upon analyte binding is proportional to the analyte concentration.
-
Data Presentation
Quantitative data from these conceptual experiments should be summarized in tables for clear comparison.
Table 1: Potentiometric Response of DOHP-Based ISE to Various Cations
| Cation | Concentration (M) | Potential (mV) vs. Ag/AgCl | Selectivity Coefficient (log KpotA,B) |
| Ca²⁺ | 1.0 x 10⁻⁵ | ||
| Ca²⁺ | 1.0 x 10⁻⁴ | ||
| Ca²⁺ | 1.0 x 10⁻³ | ||
| Mg²⁺ | 1.0 x 10⁻³ | ||
| Na⁺ | 1.0 x 10⁻³ |
Table 2: Impedimetric Response of DOHP-Functionalized Electrode to Analyte Binding
| Analyte Concentration (µM) | Rct (Ω) | ΔRct (%) | Cdl (µF) | ΔCdl (%) |
| 0 (Baseline) | 0 | 0 | ||
| 1 | ||||
| 10 | ||||
| 100 |
Conclusion and Future Directions
While the direct application of this compound in biosensor development is not yet widely established in scientific literature, its properties as a phospholipid analogue suggest its potential as a valuable component in the construction of novel sensing platforms. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the utility of DOHP in creating sensitive and selective biosensors. Future research should focus on optimizing membrane compositions, characterizing the interactions of various analytes with DOHP layers, and exploring different transduction methods to fully realize the potential of this molecule in the field of biosensing.
Dioleyl hydrogen phosphate as a surface-active agent in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dioleyl Hydrogen Phosphate (DOHP)
This compound (DOHP) is a synthetic, anionic phospholipid that functions as a surface-active agent, or surfactant. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two hydrophobic oleyl chains, allows it to interact with both aqueous and non-polar environments. This property makes it a valuable tool in various biochemical and pharmaceutical applications, primarily in the formation of liposomes for drug delivery. While its use as a primary surfactant in common biochemical assays is not extensively documented, its characteristics suggest potential utility in specific applications where a biocompatible, anionic surfactant is required.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DOHP is presented in the table below. These properties are crucial for understanding its behavior in aqueous solutions and its potential interactions within a biochemical assay system.
| Property | Value | Significance in Biochemical Assays |
| Molecular Formula | C₃₆H₇₁O₄P | Provides the basic chemical identity. |
| Molecular Weight | 598.9 g/mol | Important for calculating molar concentrations. |
| Type | Anionic Surfactant | The negative charge can influence interactions with proteins and other charged molecules in an assay. |
| Solubility | Soluble in organic solvents like chloroform and methanol; forms dispersions in aqueous solutions. | Dictates how it can be incorporated into assay buffers. |
| Critical Micelle Concentration (CMC) | Not widely reported in typical assay buffers. | This value is critical for determining the concentration at which DOHP will form micelles and exhibit its full surfactant properties. The CMC is dependent on factors such as temperature, pH, and the presence of other solutes.[1] |
Established Application: Liposome Formulation
The most well-documented application of DOHP is in the formulation of liposomes, which are microscopic vesicles used to encapsulate and deliver drugs or other molecules.[2] The anionic nature of DOHP can impart a negative charge to the liposome surface, which can influence their stability and interaction with cells.
Protocol: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes a general method for preparing multilamellar vesicles (MLVs) using DOHP.
Materials:
-
This compound (DOHP)
-
Other lipids (e.g., phosphatidylcholine, cholesterol) as required for the specific formulation
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder (optional, for producing unilamellar vesicles)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOHP and any other lipids in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the solvent.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask gently to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Sizing (Optional):
-
To obtain vesicles with a more uniform size distribution (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion.
-
Pass the suspension through polycarbonate filters with a defined pore size using a mini-extruder. Repeat this process multiple times to ensure a homogenous population of liposomes.
-
Workflow for Liposome Preparation:
Caption: Workflow of liposome preparation using the thin-film hydration method.
Potential Applications in Biochemical Assays
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, surfactants are commonly included in wash buffers and antibody diluents to reduce non-specific binding and improve the signal-to-noise ratio. The anionic nature of DOHP could potentially be effective in preventing the non-specific adsorption of negatively charged proteins.
Hypothetical Role of DOHP in an Indirect ELISA:
Caption: Potential incorporation of DOHP in the wash steps of an indirect ELISA.
Enzyme Kinetic Assays
Surfactants can be used in enzyme kinetic studies to solubilize hydrophobic substrates or to study the effects of interfaces on enzyme activity. DOHP could be used to create micelles that serve as a reaction environment for enzymes that act on lipid substrates.
General Protocol for an Enzyme Kinetic Assay with a Surfactant:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate. If the substrate is hydrophobic, it may be dissolved in an organic solvent first.
-
Prepare a stock solution of DOHP in the assay buffer. The concentration should be above its CMC to ensure the presence of micelles.
-
Prepare the assay buffer with varying concentrations of DOHP.
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine the assay buffer containing DOHP and the substrate solution.
-
Incubate at the desired temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Compare the kinetic parameters at different DOHP concentrations to assess its effect on enzyme activity.
-
Signaling Pathway for a Generic Enzyme-Catalyzed Reaction:
Caption: DOHP micelles as a potential reaction environment in enzyme kinetics.
Protein Stabilization and Solubilization
For certain proteins, particularly membrane proteins, surfactants are essential for extraction from the lipid bilayer and for maintaining their stability and solubility in an aqueous environment for subsequent biochemical analysis. While detergents like Triton X-100 or CHAPS are more commonly used for this purpose, the phospholipid-like structure of DOHP might offer a more lipid-like environment for certain membrane proteins, potentially better preserving their native conformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dioleyl Hydrogen Phosphate (DOHP) in Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dioleyl hydrogen phosphate (DOHP) in lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DOHP) in lipid nanoparticles?
A1: this compound (DOHP) is an anionic helper lipid. In LNP formulations, it is hypothesized to contribute to the overall stability and delivery efficiency of the nanoparticle. As an anionic lipid, DOHP can influence the surface charge of the LNP, which may play a role in modulating interactions with cells and tissues. Studies on other anionic lipids suggest they can enhance delivery to specific cell types, such as splenic dendritic cells, and can influence the immune response to the LNP formulation.
Q2: How does DOHP compare to other helper lipids like DSPC or DOPE?
A2: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a neutral, saturated phospholipid that provides rigidity and stability to the LNP structure. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral, unsaturated phospholipid known for its fusogenic properties that can aid in endosomal escape. DOHP, being anionic, introduces a negative charge to the LNP surface at physiological pH. This can alter the biodistribution and cellular uptake profile compared to neutral helper lipids. For instance, some anionic lipids have been shown to shift LNP accumulation toward the spleen.
Q3: What is a typical starting concentration for DOHP in an LNP formulation?
A3: A common starting molar ratio for helper lipids in LNP formulations is around 10-20 mol%. However, the optimal concentration of DOHP is highly dependent on the other lipid components (ionizable lipid, cholesterol, PEG-lipid), the encapsulated cargo (e.g., mRNA, siRNA), and the desired in vitro or in vivo outcomes. It is recommended to perform a systematic optimization study, varying the molar percentage of DOHP to determine the ideal concentration for your specific application.
Q4: Can the concentration of DOHP affect the stability of the LNP formulation?
A4: Yes, the concentration of any lipid component can impact the stability of the LNP. While helper lipids are included to enhance stability, an inappropriate concentration of DOHP could potentially lead to particle aggregation or instability over time. It is crucial to characterize LNP formulations with varying DOHP concentrations for size, polydispersity index (PDI), and zeta potential over time and under relevant storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of LNPs containing DOHP.
Problem 1: High Polydispersity Index (PDI) or Particle Aggregation
Question: My LNP formulation with DOHP shows a high PDI (>0.2) and/or signs of aggregation. What are the possible causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal DOHP Concentration: | - Perform a concentration titration study with DOHP (e.g., 5, 10, 15, 20 mol%). - Characterize each formulation for size and PDI to identify the optimal concentration that results in a monodisperse population. |
| Incorrect Mixing/Formulation Technique: | - Ensure rapid and homogenous mixing of the lipid and aqueous phases. - For microfluidic mixing, optimize the total flow rate and flow rate ratio. - For manual mixing, ensure consistent and vigorous vortexing. |
| Incompatible Buffer Conditions: | - Verify the pH and ionic strength of the aqueous buffer used for formulation. - Ensure the pH is appropriate for the protonation state of the ionizable lipid. |
| Poor Quality of Lipids: | - Use high-purity DOHP and other lipid components. - Store lipids under the recommended conditions to prevent degradation. |
Problem 2: Low Encapsulation Efficiency
Question: I am observing low encapsulation efficiency of my nucleic acid cargo in LNPs containing DOHP. How can I improve this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Charge Repulsion: | - The negative charge of DOHP might interfere with the electrostatic interactions between the cationic/ionizable lipid and the negatively charged nucleic acid. - Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid) to ensure sufficient positive charge for complexation. |
| Suboptimal Lipid Ratios: | - Systematically vary the molar ratios of all lipid components, including DOHP, to find a composition that favors efficient encapsulation. |
| Formulation pH: | - Ensure the pH of the aqueous phase is low enough to fully protonate the ionizable lipid, which is crucial for encapsulating the nucleic acid. |
Problem 3: Unexpected In Vivo Biodistribution or Low Transfection Efficiency
Question: My in vivo results show poor targeting to the desired tissue or low transfection efficiency with DOHP-containing LNPs. What should I consider?
Answer:
| Potential Cause | Troubleshooting Steps |
| Altered Surface Properties: | - The anionic nature of DOHP can alter the protein corona that forms on the LNP surface in vivo, leading to changes in biodistribution. - Consider that anionic lipids have been shown to promote delivery to the spleen. If this is not the target organ, a different helper lipid may be more suitable. |
| Inefficient Endosomal Escape: | - While some helper lipids promote endosomal escape, the specific contribution of DOHP to this process is not well-characterized. - Evaluate different concentrations of DOHP or combine it with a known fusogenic lipid like DOPE to potentially enhance endosomal escape. |
| In Vitro vs. In Vivo Correlation: | - In vitro transfection efficiency does not always correlate with in vivo performance. - Test a range of DOHP concentrations directly in an in vivo model to determine the optimal formulation for your target application. |
Quantitative Data Summary
The following table provides an illustrative example of how varying the molar concentration of an anionic helper lipid like DOHP might affect the physicochemical properties of LNPs. Note: These values are representative and should be empirically determined for your specific LNP formulation.
| DOHP (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | 95 ± 5 | 0.15 ± 0.03 | -5 ± 2 | 92 ± 3 |
| 5 | 90 ± 4 | 0.12 ± 0.02 | -10 ± 3 | 90 ± 4 |
| 10 | 85 ± 5 | 0.10 ± 0.02 | -15 ± 3 | 88 ± 5 |
| 15 | 88 ± 6 | 0.14 ± 0.03 | -18 ± 4 | 85 ± 6 |
| 20 | 92 ± 7 | 0.18 ± 0.04 | -22 ± 5 | 82 ± 7 |
Experimental Protocols
Protocol 1: Formulation of DOHP-containing LNPs by Microfluidic Mixing
1. Preparation of Stock Solutions: a. Lipid Stock (in Ethanol): Prepare a stock solution of the ionizable lipid, cholesterol, DOHP, and PEG-lipid in absolute ethanol at the desired molar ratios. For example, a 40:40:10:2 molar ratio of ionizable lipid:cholesterol:DOHP:PEG-lipid. The total lipid concentration should be between 10-25 mg/mL. b. Nucleic Acid Stock (in Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) at a concentration of 0.1-0.5 mg/mL.
2. Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the nucleic acid stock solution into another. c. Set the total flow rate (e.g., 2-12 mL/min) and the flow rate ratio of the aqueous to organic phase (typically 3:1). d. Initiate the mixing process to form the LNPs.
3. Downstream Processing: a. Collect the LNP solution from the outlet of the microfluidic device. b. Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. c. Sterile filter the final LNP formulation through a 0.22 µm filter.
Protocol 2: Characterization of DOHP-containing LNPs
1. Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP formulation in PBS (pH 7.4). b. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement: a. Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl). b. Measure the surface charge using Laser Doppler Velocimetry.
3. Encapsulation Efficiency Measurement (RiboGreen Assay): a. Prepare two sets of LNP samples diluted in TE buffer. b. To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total RNA). The other set remains untreated (free RNA). c. Prepare a standard curve of the nucleic acid. d. Add RiboGreen reagent to all samples and standards. e. Measure the fluorescence (excitation ~480 nm, emission ~520 nm). f. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
Visualizations
Technical Support Center: Formulations Containing Dioleyl Hydrogen Phosphate (DOHP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formulations containing Dioleyl hydrogen phosphate (DOHP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the stability of your formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of DOHP-containing products, particularly liposomal formulations.
Question: My DOHP-containing liposomal formulation is showing signs of instability, such as aggregation and increased particle size over time. What are the potential causes and how can I fix this?
Answer:
Instability in liposomal formulations can arise from several factors related to the physicochemical properties of DOHP and its interactions within the formulation. Here are the primary causes and troubleshooting strategies:
-
pH-Related Degradation: DOHP, like other phosphate esters, is susceptible to hydrolysis, which can lead to the formation of oleyl alcohol and phosphoric acid. This degradation is pH-dependent. At neutral pH, the hydrolysis is slow, but it can be accelerated under acidic or basic conditions. The change in the ionization state of the phosphate headgroup can also affect inter-vesicle repulsion and lead to aggregation.
-
Troubleshooting:
-
Optimize pH: Maintain the pH of your formulation in the range of 6.5-7.5, where the hydrolysis of phosphate esters is generally at a minimum.
-
Buffer Selection: Use a suitable buffer system to maintain the optimal pH. Be aware that the buffer species and concentration can also influence stability. Phosphate buffers are a common choice, but their concentration should be optimized as high concentrations can sometimes affect vesicle stability.
-
-
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the hydrolysis of DOHP and may also affect the physical stability of the liposomes, potentially leading to leakage of encapsulated material.
-
Troubleshooting:
-
Storage Conditions: Store your formulation at refrigerated temperatures (2-8 °C) to minimize chemical degradation and maintain physical stability. Avoid freezing unless the formulation has been specifically designed for it with cryoprotectants, as freeze-thaw cycles can disrupt liposome integrity.
-
-
-
Interactions with Other Excipients: The compatibility of DOHP with other components in your formulation is crucial.
-
Lipid Composition: The choice of other lipids in the formulation can significantly impact stability.
-
Cholesterol: Incorporating cholesterol into the lipid bilayer can increase its stability by modulating membrane fluidity and reducing permeability. An optimal ratio of DOHP to cholesterol is important.
-
Helper Lipids: Phosphatidylethanolamines (PEs) like DOPE are often used with anionic lipids like DOHP. The ratio of DOHP to DOPE can influence the stability and fusogenic properties of the liposomes.
-
-
Polymers: If your formulation includes polymers, such as for PEGylation, ensure they are compatible with DOHP. The type of linkage of the polymer to the lipid anchor can affect stability.
-
-
High Ionic Strength: High concentrations of salts in the aqueous phase can screen the surface charge of the liposomes provided by the anionic DOHP. This reduction in electrostatic repulsion can lead to aggregation.[1]
-
Troubleshooting:
-
Control Ionic Strength: Whenever possible, use buffers and solutions with a low to moderate ionic strength. If high ionic strength is required for the application, consider incorporating sterically stabilizing excipients like PEGylated lipids.
-
-
Question: I am observing a loss of encapsulated drug from my DOHP-containing formulation. What could be the reason?
Answer:
Leakage of the encapsulated drug is a common stability issue and can be attributed to both chemical and physical instability of the liposomes.
-
Chemical Degradation of DOHP: As DOHP hydrolyzes, the integrity of the lipid bilayer can be compromised, leading to the release of the encapsulated material. The formation of degradation products like oleyl alcohol can also disrupt the membrane structure.
-
Troubleshooting: Follow the recommendations above to minimize chemical degradation, primarily by controlling pH and temperature.
-
-
Physical Instability of the Bilayer:
-
Phase Transition: The lipid bilayer can undergo phase transitions depending on the temperature and the lipid composition. If the storage or experimental temperature is close to the phase transition temperature of the lipid mixture, the permeability of the membrane can increase, resulting in drug leakage.
-
Mechanical Stress: Processes such as filtration, mixing, or pumping can induce mechanical stress on the liposomes, causing them to rupture and release their contents.
-
Troubleshooting:
-
Optimize Lipid Composition: The addition of cholesterol can help to broaden the phase transition and stabilize the bilayer.
-
Gentle Handling: Handle the liposomal formulation with care, avoiding harsh mixing or high shear forces.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (DOHP)?
A1: The primary chemical degradation pathway for DOHP in aqueous formulations is hydrolysis of the phosphate ester bonds. This reaction is catalyzed by both acid and base and results in the formation of oleyl alcohol and phosphoric acid. The presence of two oleyl chains means that hydrolysis can occur in two steps, first yielding monooleyl hydrogen phosphate and one molecule of oleyl alcohol, and then phosphoric acid and a second molecule of oleyl alcohol.
Q2: How does pH affect the stability of DOHP?
A2: The stability of DOHP is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral pH range (around 6.5-7.5). In strongly acidic or alkaline conditions, the hydrolysis rate increases. This is a critical consideration for the formulation and storage of DOHP-containing products.
Q3: What is the impact of temperature on the stability of DOHP formulations?
A3: Temperature has a significant impact on the stability of DOHP formulations. Higher temperatures accelerate the rate of chemical degradation, primarily hydrolysis. For every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2 to 2.5.[2] Therefore, to ensure long-term stability, it is crucial to store DOHP-containing formulations at recommended low temperatures, typically 2-8°C.
Q4: What are some common excipients that can improve the stability of DOHP-containing liposomes?
A4: Several excipients can be incorporated to enhance the stability of DOHP-containing liposomes:
-
Cholesterol: It is a membrane stabilizer that modulates the fluidity of the lipid bilayer, reducing permeability and leakage of encapsulated drugs.[3][4]
-
Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE): These are common helper lipids that can be mixed with DOHP to form stable bilayers. The choice of the acyl chain length and saturation of these lipids will also affect the overall stability.
-
PEGylated Lipids: The inclusion of lipids conjugated to polyethylene glycol (PEG) can provide steric stabilization, which helps to prevent aggregation, especially in formulations with high ionic strength.[5]
Q5: What analytical methods are suitable for assessing the stability of DOHP in a formulation?
A5: A stability-indicating analytical method is crucial for accurately assessing the stability of DOHP. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly used technique.
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Since DOHP lacks a strong chromophore for UV detection, CAD or ELSD are often preferred. These detectors are mass-dependent and can quantify DOHP and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to not only quantify DOHP but also to identify and characterize its degradation products by providing molecular weight and structural information.[1][6][7]
Data on DOHP Stability
While specific quantitative data for the stability of this compound across a wide range of conditions is limited in publicly available literature, the following tables provide illustrative data for the hydrolysis of analogous long-chain dialkyl phosphates. This data can be used as a general guide for understanding the stability profile of DOHP.
Table 1: Illustrative pH-Dependent Hydrolysis of a Long-Chain Dialkyl Phosphate at 70°C
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (days) |
| 4.0 | 5.0 x 10⁻⁷ | 16.0 |
| 7.0 | 1.0 x 10⁻⁷ | 80.2 |
| 9.0 | 8.0 x 10⁻⁷ | 10.0 |
Note: This data is representative and the actual rates for DOHP may vary.
Table 2: Illustrative Temperature Dependence of Hydrolysis for a Long-Chain Dialkyl Phosphate at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (days) |
| 25 | 2.0 x 10⁻⁸ | 401 |
| 40 | 1.0 x 10⁻⁷ | 80.2 |
| 60 | 6.0 x 10⁻⁷ | 13.4 |
Note: This data is representative and the actual rates for DOHP may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study for a DOHP-Containing Liposomal Formulation
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
1. Preparation of the Liposomal Formulation:
- Prepare the DOHP-containing liposomal formulation using your standard procedure (e.g., thin-film hydration followed by extrusion).
- Characterize the initial formulation for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
2. Stress Conditions:
- Acid Hydrolysis: Adjust the pH of the liposomal dispersion to 2-3 with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24, 48, 72 hours).
- Base Hydrolysis: Adjust the pH of the liposomal dispersion to 10-11 with 0.1 M NaOH. Incubate at 60°C for a defined period.
- Oxidative Degradation: Add 3% hydrogen peroxide to the liposomal dispersion. Incubate at room temperature for a defined period, protected from light.
- Thermal Degradation: Store the liposomal formulation at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period.
- Photostability: Expose the liposomal formulation to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
- At each time point, withdraw a sample and neutralize it if it was subjected to acid or base stress.
- Analyze the samples using a validated stability-indicating HPLC method (e.g., HPLC-ELSD or LC-MS) to quantify the amount of DOHP remaining and to detect the formation of degradation products.
- Monitor physical stability by measuring particle size, PDI, and zeta potential.
- Assess the leakage of any encapsulated drug.
4. Data Analysis:
- Calculate the degradation rate of DOHP under each stress condition.
- Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Hydrolysis degradation pathway of this compound (DOHP).
Caption: Workflow for a forced degradation study of a DOHP-containing formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield and purity of Dioleyl hydrogen phosphate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of dioleyl hydrogen phosphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are the direct esterification of oleyl alcohol with a phosphorus source like orthophosphoric or polyphosphoric acid, and the reaction of oleyl alcohol with phosphorus oxychloride (POCl₃) followed by hydrolysis.[1][2] The phosphorus oxychloride method is often preferred as it can produce high yields with minimal trialkyl phosphate impurities when performed under controlled conditions.[2]
Q2: What is the key to maximizing the yield of the dioleyl ester over the mono- or tri-ester?
A2: Careful control of the stoichiometry is crucial. The molar ratio of oleyl alcohol to the phosphorus-containing reagent is a primary parameter to adjust to favor the formation of the diester.[1] For the phosphorus oxychloride method, a molar ratio of approximately 2:1 of oleyl alcohol to POCl₃ is typically used.
Q3: What are the main impurities I should be aware of?
A3: The main impurities include unreacted oleyl alcohol, mono-oleyl hydrogen phosphate, tri-oleyl phosphate, and residual acids or bases from the reaction. In the direct esterification method at high temperatures (above 170°C), dehydration of oleyl alcohol to form olefins can also occur.[1] The phosphorus oxychloride method, if not carefully controlled, can lead to the formation of trialkyl phosphates.[2]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: ³¹P NMR spectroscopy is a powerful tool for determining the relative amounts of mono-, di-, and tri-phosphate esters and residual phosphoric acid.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a suitable method for separating the non-polar this compound from more polar or less polar impurities.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time/Increase Temperature: Ensure the reaction has gone to completion. Monitor the reaction using TLC or ³¹P NMR if possible. For direct esterification, consider increasing the temperature, but not exceeding 170°C to avoid side reactions.[1] |
| Inefficient Water/HCl Removal | Improve Removal of Byproducts: In direct esterification, use an efficient water-entraining agent like toluene or xylene and a Dean-Stark apparatus to drive the equilibrium toward the product.[1] In the POCl₃ method, ensure the triethylamine or other base effectively neutralizes the HCl byproduct.[2] |
| Suboptimal Stoichiometry | Verify Molar Ratios: Accurately measure all reactants. The molar ratio of oleyl alcohol to the phosphorylating agent is critical for maximizing the desired diester.[1] |
| Loss During Workup/Purification | Optimize Extraction and Purification: Minimize the number of transfer steps. During aqueous washes, emulsions can form; breaking these with brine or gentle centrifugation can improve recovery. Ensure the chosen chromatography conditions are appropriate for the product. |
| Decomposition During Distillation | Avoid High-Temperature Distillation: this compound can decompose at high temperatures. Purification via distillation is generally not recommended.[2] Opt for chromatographic methods instead. |
Issue 2: Low Product Purity
Symptom: Analytical results (e.g., NMR, HPLC) show significant levels of impurities.
| Potential Cause | Recommended Solution |
| Presence of Trialkyl Phosphate | Control Reaction Conditions (POCl₃ Method): This is a common byproduct. The use of a controlled hydrolysis step, for instance with steam, after the initial reaction can effectively eliminate this impurity.[2] |
| Presence of Monoalkyl Phosphate | Adjust Stoichiometry: An excess of the phosphorylating agent relative to the alcohol can favor the formation of the monoester. Ensure the molar ratio of oleyl alcohol is sufficient to favor diester formation. |
| Unreacted Oleyl Alcohol | Drive Reaction to Completion: See "Incomplete Reaction" under Low Yield. Consider using a slight excess of the phosphorylating agent if monoester formation is not a major concern. |
| Product Discoloration (Yellow/Brown) | Use High-Purity Reagents & Inert Atmosphere: Impurities in the starting materials or oxidation can cause discoloration. Use freshly distilled oleyl alcohol if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Data Presentation: Impact of Reaction Parameters
The following tables summarize how key experimental variables can influence the synthesis of long-chain dialkyl phosphates.
Table 1: Effect of Synthesis Method on Yield and Purity (Data generalized from studies on long-chain primary alcohols)
| Synthesis Method | Phosphorylating Agent | Typical Yield | Key Advantages/Disadvantages |
| Direct Esterification | Orthophosphoric Acid | Moderate | Simple, one-step process. Can be challenging to control the product distribution and requires high temperatures.[1] |
| POCl₃ with Steam Hydrolysis | Phosphorus Oxychloride | Up to 93%[2] | High yield and purity, specifically avoids trialkyl phosphate impurities. Requires careful handling of POCl₃.[2] |
| POCl₃ with Amine Base | Phosphorus Oxychloride | Good | Effective for neutralizing HCl byproduct, but requires careful purification to remove the amine salt. |
Table 2: Influence of Reactant Molar Ratio (POCl₃ Method)
| Molar Ratio (Alcohol : POCl₃) | Expected Major Product | Potential Issues |
| 1 : 1 | Monoalkyl Phosphoryl Dichloride | Not ideal for diester synthesis. |
| 2 : 1 | Dialkyl Phosphoryl Chloride | Optimal for this compound synthesis. |
| > 2 : 1 | Trialkyl Phosphate | Increased likelihood of trialkyl phosphate impurity if hydrolysis is not controlled. |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Phosphorus Oxychloride and Steam Hydrolysis
(Adapted from Aitken et al., 2012 for long-chain dialkyl phosphates)[2]
This method is designed to produce high-purity dialkyl phosphates, effectively avoiding trialkyl phosphate impurities.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve oleyl alcohol (2.0 equivalents) and triethylamine (2.0 equivalents) in dry toluene under a nitrogen atmosphere.
-
Addition of POCl₃: Cool the mixture in an ice bath. Add a solution of phosphorus oxychloride (1.0 equivalent) in dry toluene dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filtration: Filter the reaction mixture under vacuum to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of dry toluene to recover any entrained product.
-
Hydrolysis: Transfer the filtrate to a flask equipped for distillation. Pass a stream of steam through the toluene solution while heating to reflux. The steam will hydrolyze the intermediate dioleyl phosphoryl chloride to the desired this compound. Continue until the hydrolysis is complete (can be monitored by the cessation of HCl evolution, tested with pH paper at the condenser outlet).
-
Workup: Separate the organic layer and wash it with deionized water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude this compound.
-
Purification: Proceed with the purification protocol below.
Protocol 2: Direct Esterification with Orthophosphoric Acid
-
Reaction Setup: Combine oleyl alcohol (2.0 equivalents) and 85% orthophosphoric acid (1.0 equivalent) in a flask equipped with a Dean-Stark apparatus and a condenser. Add toluene as a water-entraining agent.
-
Reaction: Heat the mixture to reflux (typically 130-160°C). Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction for 8-12 hours or until no more water is collected.
-
Workup: Cool the reaction mixture. Wash the organic phase with warm deionized water (2x) to remove any unreacted phosphoric acid.
-
Isolation: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product will likely contain a mixture of mono- and di-esters and unreacted alcohol. Proceed with the purification protocol.
Protocol 3: Purification by Column Chromatography
-
Prepare Column: Pack a silica gel column with an appropriate non-polar solvent system, such as hexane/ethyl acetate.
-
Load Sample: Dissolve the crude this compound in a minimal amount of the non-polar phase of the solvent system.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration). The less polar tri-oleyl phosphate (if present) and unreacted oleyl alcohol will elute first, followed by the desired this compound. The more polar mono-oleyl hydrogen phosphate will elute last.
-
Collect and Analyze: Collect fractions and analyze them using TLC or HPLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for this compound Synthesis via POCl₃.
Caption: Workflow for Direct Esterification Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
Technical Support Center: Dioleyl Hydrogen Phosphate (DOHP) Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Dioleyl hydrogen phosphate (DOHP) in acidic environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and handling of DOHP in acidic conditions.
Question: I am observing a rapid decrease in the concentration of DOHP in my formulation at a low pH. What could be the cause?
Answer:
Rapid degradation of this compound (DOHP) in acidic conditions is primarily due to acid-catalyzed hydrolysis. The ester bonds in the DOHP molecule are susceptible to cleavage in the presence of hydronium ions (H₃O⁺). The rate of this hydrolysis is dependent on both pH and temperature.[1][2] Lower pH values and higher temperatures will significantly accelerate the degradation process.[1][3]
Key contributing factors include:
-
Low pH of the Formulation: The lower the pH, the higher the concentration of protons available to catalyze the hydrolysis reaction.
-
Elevated Temperature: Increased temperature provides the activation energy needed for the hydrolysis reaction to proceed more quickly.[1][4]
-
Presence of Catalytic Excipients: Certain excipients with acidic properties can further contribute to the degradation of DOHP.[5]
Question: My liposomal formulation containing DOHP is showing signs of instability, such as aggregation and changes in particle size, when stored under acidic conditions. What is happening?
Answer:
The instability of your liposomal formulation is likely linked to the degradation of DOHP. The hydrolysis of DOHP to oleyl alcohol and phosphoric acid alters the lipid composition of your liposomes. This change can disrupt the integrity of the lipid bilayer, leading to:
-
Changes in Surface Charge: The hydrolysis of the phosphate headgroup can alter the zeta potential of the liposomes, potentially leading to aggregation.
-
Disruption of Bilayer Packing: The replacement of the bulky DOHP molecule with its hydrolysis products can create defects in the liposome membrane, affecting its physical stability.
-
Leakage of Encapsulated Contents: The compromised membrane integrity can result in the premature release of the encapsulated drug.[6][7]
Question: How can I minimize the degradation of DOHP in my acidic formulation?
Answer:
Minimizing DOHP degradation requires a multi-faceted approach focusing on formulation optimization and storage conditions:
-
pH Adjustment: If possible for your application, adjust the pH of your formulation to the highest acceptable level. Even a small increase in pH can significantly reduce the rate of hydrolysis.
-
Temperature Control: Store your formulation at the lowest possible temperature to slow down the degradation kinetics. Avoid exposure to high temperatures during manufacturing, sterilization, and storage.[3]
-
Excipient Selection: Carefully select excipients that are compatible with DOHP and do not contribute to its degradation. Avoid highly acidic excipients.[5]
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your formulation. Removing water can significantly inhibit the hydrolysis of DOHP.[8]
-
Inert Atmosphere: To prevent potential oxidative degradation, which can be exacerbated in some conditions, consider manufacturing and storing your product under an inert atmosphere (e.g., nitrogen or argon).
Question: What analytical techniques can I use to monitor the degradation of DOHP and identify its degradation products?
Answer:
A stability-indicating analytical method is crucial for monitoring DOHP degradation. The recommended approach involves:
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): An HPLC method can be developed to separate DOHP from its degradation products, allowing for the quantification of the parent molecule over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is essential for the identification and structural elucidation of the degradation products.[9][10] By comparing the mass spectra of the degradation products with the parent molecule, you can confirm their identities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DOHP in acidic conditions?
A1: The primary degradation pathway for this compound (DOHP) in acidic conditions is acid-catalyzed hydrolysis of the phosphate ester bonds. This reaction results in the cleavage of the oleyl chains from the phosphate headgroup, yielding oleic alcohol and phosphoric acid.
Q2: How does pH affect the degradation rate of DOHP?
A2: The degradation rate of DOHP is highly dependent on pH. The rate of hydrolysis increases as the pH decreases (becomes more acidic). This is because a higher concentration of protons is available to catalyze the cleavage of the ester bonds. The relationship between the hydrolysis rate constant and pH is often logarithmic.[1]
Q3: What is the influence of temperature on DOHP degradation?
A3: Temperature has a significant impact on the degradation rate of DOHP. An increase in temperature accelerates the hydrolysis reaction, following the principles of chemical kinetics.[1][3] Therefore, maintaining low temperatures during processing and storage is critical for preserving the stability of DOHP-containing formulations.
Q4: Can excipients in my formulation affect the stability of DOHP?
A4: Yes, excipients can significantly influence the stability of DOHP. Acidic excipients can lower the micro-environmental pH and catalyze hydrolysis.[5] It is crucial to conduct compatibility studies with all formulation components to ensure they do not accelerate DOHP degradation.
Q5: What are the expected degradation products of DOHP in an acidic environment?
A5: The primary degradation products from the acid-catalyzed hydrolysis of DOHP are oleyl alcohol and phosphoric acid. Depending on the specific conditions, you might also observe mono-oleyl hydrogen phosphate as an intermediate.
Q6: How should I handle and store DOHP and its formulations to ensure stability?
A6: To ensure the stability of DOHP and its formulations, especially in acidic media, follow these guidelines:
-
Storage Temperature: Store at recommended low temperatures, typically refrigerated or frozen.
-
pH Environment: Prepare and store solutions in buffers with the highest tolerable pH for your application.
-
Container Closure: Use well-sealed, inert containers to prevent exposure to moisture and air.[11][12][13]
-
Inert Atmosphere: For highly sensitive formulations, consider blanketing with an inert gas like nitrogen or argon.
Quantitative Data on DOHP Degradation
The following tables provide illustrative quantitative data on the degradation of DOHP under various acidic conditions. This data is based on established principles of phosphate ester hydrolysis and serves as a guide for understanding the stability profile of DOHP.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for DOHP Hydrolysis at 25°C.
| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (days) |
| 2.0 | 1.5 x 10⁻⁶ | 5.3 |
| 3.0 | 4.7 x 10⁻⁷ | 17.0 |
| 4.0 | 1.5 x 10⁻⁷ | 53.5 |
| 5.0 | 4.7 x 10⁻⁸ | 170.4 |
| 6.0 | 1.5 x 10⁻⁸ | 534.8 |
Table 2: Effect of Temperature on the Half-life (t½) of DOHP at pH 4.0.
| Temperature (°C) | Half-life (t½) (days) |
| 4 | 214.0 |
| 25 | 53.5 |
| 40 | 18.9 |
| 60 | 4.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of DOHP under Acidic Conditions
Objective: To evaluate the degradation of DOHP under acidic stress and to generate degradation products for analytical method development and identification.
Materials:
-
This compound (DOHP)
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with UV or ELSD detector
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of DOHP in methanol at a concentration of 1 mg/mL.
-
Acid Stress:
-
To 1 mL of the DOHP stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the DOHP stock solution, add 9 mL of 1 M HCl.
-
Prepare a control sample by adding 9 mL of water to 1 mL of the DOHP stock solution.
-
-
Incubation: Incubate all samples at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate volume of NaOH solution to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining percentage of DOHP.
-
Analyze the stressed samples using LC-MS/MS (see Protocol 3) to identify the degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV Method for DOHP
Objective: To develop an HPLC method capable of separating and quantifying DOHP from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% B
-
5-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the samples from the forced degradation study.
Protocol 3: Identification of DOHP Degradation Products by LC-MS/MS
Objective: To identify and characterize the chemical structures of degradation products formed during the forced degradation study.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
LC Conditions:
-
Use the same HPLC method as described in Protocol 2, but replace the non-volatile buffer (if any) with a volatile mobile phase modifier like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan MS to identify the molecular ions of potential degradation products.
-
Product Ion Scan (MS/MS): Fragment the identified molecular ions to obtain structural information.
-
Data Analysis: Propose structures for the degradation products based on their fragmentation patterns and comparison with the fragmentation of the parent DOHP molecule.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound (DOHP).
Caption: General workflow for a forced degradation study of DOHP.
Caption: Logical diagram for troubleshooting DOHP degradation issues.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. web.viu.ca [web.viu.ca]
- 3. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Store Acids Safely: A Comprehensive Guide [northindustrial.net]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
Methods for preventing hydrolysis of Dioleyl hydrogen phosphate in aqueous solutions
Welcome to the technical support center for Dioleyl Hydrogen Phosphate (DOHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of DOHP in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your DOHP-containing formulations.
Troubleshooting Guide: Preventing DOHP Hydrolysis
This guide addresses common issues encountered during the preparation and storage of aqueous DOHP solutions and liposomal formulations.
| Problem | Potential Cause | Recommended Solution |
| Decrease in pH of the solution over time. | Hydrolysis of DOHP releases phosphoric acid, leading to a drop in pH. | Monitor the pH of your solution regularly. Use a suitable buffer system to maintain a stable pH, ideally between 6.0 and 7.5. |
| Precipitation or phase separation in the formulation. | Formation of insoluble hydrolysis byproducts (e.g., oleyl alcohol) or changes in the self-assembled structure due to the accumulation of degradation products. | Optimize the formulation by including cryoprotectants or lyoprotectants if freeze-drying. Ensure the storage temperature is appropriate and minimize exposure to light. |
| Inconsistent experimental results or loss of efficacy. | Degradation of DOHP can alter the physicochemical properties of the formulation, affecting its performance. | Implement strict quality control measures. Use fresh DOHP for critical experiments and store stock solutions under optimal conditions (low temperature, inert atmosphere). |
| Formation of aggregates in liposomal formulations. | Hydrolysis can alter the surface charge and lipid packing of liposomes, leading to aggregation. | Incorporate cholesterol into the liposome bilayer to improve membrane rigidity and stability. Store liposomal formulations at 4°C. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the hydrolysis of this compound (DOHP) in aqueous solutions?
A1: The primary factors contributing to the hydrolysis of DOHP are pH and temperature. Phosphate esters are susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) and elevated temperatures significantly accelerate the degradation of DOHP.
Q2: What is the optimal pH range for maintaining the stability of DOHP in an aqueous solution?
A2: While specific long-term stability data for DOHP is not extensively published, for many phosphate esters, a pH range of 6.0 to 7.5 is generally recommended to minimize hydrolysis. It is crucial to buffer the aqueous solution to maintain the pH within this range.
Q3: How does temperature affect the rate of DOHP hydrolysis?
A3: As with most chemical reactions, the rate of DOHP hydrolysis increases with temperature. For long-term storage of DOHP-containing aqueous formulations, it is recommended to store them at refrigerated temperatures (2-8°C) to slow down the degradation process. For liposomal formulations, storage at 4°C is common practice to maintain stability.[1]
Q4: What type of buffer should I use to stabilize my DOHP formulation?
A4: The choice of buffer can influence the stability of phosphate esters. Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) are often a good starting point as they are biocompatible and can help to maintain a stable pH in the optimal range. However, it is advisable to perform compatibility and stability studies with your specific formulation. Tris-based buffers are also commonly used.
Q5: Can I use co-solvents to improve the stability of DOHP in my formulation?
A5: The use of co-solvents can be a viable strategy. For instance, the addition of excipients like polyethylene glycol (PEG) can sometimes enhance the stability of lipid-based formulations. However, the effect of any co-solvent on DOHP stability should be experimentally verified.
Q6: Are there any specific considerations for preventing hydrolysis when preparing DOHP-containing liposomes?
A6: Yes. During the thin-film hydration method of liposome preparation, ensure the hydration buffer is at the correct pH and is added at a temperature above the phase transition temperature of the lipids.[2][3][4] After formation, the liposomes should be stored at a low temperature (e.g., 4°C) to minimize hydrolysis.[1] The inclusion of cholesterol in the lipid bilayer can also enhance the mechanical strength and stability of the liposomes.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound (DOHP) Aqueous Solution
Objective: To prepare a stable aqueous solution of DOHP.
Materials:
-
This compound (DOHP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (or other suitable organic solvent)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Methodology:
-
Weigh the desired amount of DOHP in a clean, dry glass vial.
-
Dissolve the DOHP in a minimal amount of ethanol.
-
In a separate container, prepare the desired volume of PBS buffer (pH 7.4).
-
While stirring the PBS buffer, slowly add the DOHP/ethanol solution dropwise.
-
Continue stirring for 30 minutes to ensure complete dispersion.
-
If necessary, the solution can be gently sonicated in a bath sonicator for a short period to aid dispersion.
-
Purge the final solution with nitrogen gas to remove dissolved oxygen, which can promote oxidative degradation.
-
Store the solution in a tightly sealed vial at 2-8°C.
Protocol 2: Monitoring DOHP Hydrolysis using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of DOHP in an aqueous solution over time.
Materials:
-
DOHP solution (prepared as in Protocol 1)
-
Mobile phase: To be optimized based on the HPLC system and column, but a common starting point for lipid analysis is a gradient of methanol, isopropanol, and water with a suitable ion-pairing agent.
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
C18 reverse-phase HPLC column.
-
Reference standards for DOHP and potential hydrolysis products (oleyl alcohol, phosphoric acid).
Methodology:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Prepare a calibration curve using known concentrations of the DOHP reference standard.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of the DOHP solution stored under the desired conditions.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the area of the DOHP peak.
-
Quantify the amount of remaining DOHP at each time point using the calibration curve.
-
Plot the concentration of DOHP versus time to determine the hydrolysis rate.
Visualizations
Caption: Workflow for preventing and monitoring DOHP hydrolysis.
Caption: Simplified pathway of DOHP hydrolysis.
References
- 1. protocols.io [protocols.io]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
Optimizing reaction conditions for the phosphorylation of oleyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the phosphorylation of oleyl alcohol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the phosphorylation of oleyl alcohol, categorized by the type of phosphorylating agent used.
General Issues
-
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
-
A1: Incomplete reactions can be due to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the phosphorylating agent. Secondly, the reaction temperature may be too low; consider a modest increase in temperature.[1] Finally, inadequate mixing can lead to poor reaction kinetics, especially in heterogeneous mixtures. Ensure efficient stirring throughout the reaction.
-
-
Q2: I am observing the formation of multiple products (mono-, di-, and tri-oleyl phosphate). How can I improve the selectivity for the mono-oleyl phosphate?
-
A2: The formation of multiple phosphate esters is a common challenge.[2] To favor the formation of mono-oleyl phosphate, you can adjust the stoichiometry of the reactants. Using a molar excess of oleyl alcohol to the phosphorylating agent can sometimes favor mono-substitution. Alternatively, employing a bulky phosphorylating agent or a sterically hindered base can prevent over-phosphorylation. Some modern reagents, like the Ψ-reagent, are designed for chemoselective mono-phosphorylation.[2][3]
-
-
Q3: The purity of my final product is low after workup. What purification strategies are recommended?
-
A3: Purification of oleyl phosphate can be challenging due to its amphiphilic nature. Column chromatography on silica gel is a common method, often using a gradient of a polar solvent (like methanol) in a non-polar solvent (like dichloromethane or chloroform).[3] Alternatively, precipitation or crystallization from a suitable solvent system can be effective. For anionic phosphate esters, ion-exchange chromatography can also be a powerful purification technique.
-
Phosphorus Pentoxide (P₂O₅)
-
Q4: My reaction with P₂O₅ is difficult to control and gives a complex mixture of products. Why is this happening?
-
A4: Phosphorus pentoxide is a very strong dehydrating agent and a potent phosphorylating agent, which can lead to uncontrolled reactions and the formation of polyphosphoric acids in situ. This often results in a mixture of mono-, di-, and pyrophosphates.[1] To mitigate this, the P₂O₅ should be added portion-wise to the oleyl alcohol at a controlled temperature. Using a solvent to slurry the P₂O₅ before addition can also help to moderate the reaction.
-
-
Q5: How can I increase the yield of mono-oleyl phosphate when using P₂O₅?
-
A5: To favor the formation of the monoester with P₂O₅, a two-stage process can be employed. First, react P₂O₅ with a portion of the oleyl alcohol to form a "heel" of polyphosphoric acid esters. Then, slowly add the remaining oleyl alcohol to this mixture.[1] This staged addition helps to control the reactivity and improve the selectivity towards the monoalkyl phosphate.[1]
-
Phosphoryl Chloride (POCl₃)
-
Q6: Using POCl₃ results in a significant amount of di- and tri-oleyl phosphate. How can I avoid this?
-
A6: POCl₃ is highly reactive and can readily lead to over-phosphorylation.[2][4] To enhance the selectivity for the mono-oleyl phosphate, the reaction should be carried out at low temperatures (e.g., 0 °C or below) and the POCl₃ should be added dropwise to a solution of oleyl alcohol and a non-nucleophilic base (like triethylamine or pyridine).[4] Using a stoichiometric amount of the base is crucial to neutralize the HCl generated during the reaction.
-
-
Q7: My reaction with POCl₃ is turning dark, indicating decomposition. What is causing this?
-
A7: Decomposition can occur if the reaction temperature is too high or if acidic byproducts are not effectively neutralized. The HCl generated during the reaction can cause side reactions, including dehydration of the oleyl alcohol or degradation of the phosphate esters. Ensure the reaction is conducted at a low temperature and that a sufficient amount of a suitable base is present to scavenge the HCl as it is formed.
-
Polyphosphoric Acid (PPA)
-
Q8: What are the typical reaction conditions for the phosphorylation of oleyl alcohol with polyphosphoric acid?
-
A8: Phosphorylation with polyphosphoric acid generally requires elevated temperatures, typically in the range of 70°C to 110°C.[1] The reaction is usually performed neat, without a solvent. The ratio of PPA to oleyl alcohol will influence the product distribution, with a higher ratio of PPA favoring the formation of the monoalkyl phosphate.[1]
-
-
Q9: The viscosity of the reaction mixture with PPA is very high, making it difficult to stir. How can I address this?
-
A9: The high viscosity is inherent to using polyphosphoric acid. To improve mixing, a high-torque mechanical stirrer is recommended. In some cases, the addition of a small amount of an inert, high-boiling solvent might reduce the viscosity, but this can also affect the reaction rate and product distribution.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Oleyl Alcohol Phosphorylation
| Phosphorylating Agent | Typical Molar Ratio (Alcohol:Agent) | Solvent | Temperature (°C) | Typical Base | Key Outcomes & Challenges |
| P₂O₅ | 1:0.3 - 1:0.5 | None or inert solvent | 60 - 100 | None | Forms a mixture of mono- and di-esters; can be difficult to control.[5][6] |
| POCl₃ | 1:1 - 1:1.2 | Dichloromethane, Toluene | 0 - 25 | Triethylamine, Pyridine | Highly reactive, often leads to di- and tri-esters; requires careful temperature control.[2][4] |
| Polyphosphoric Acid | 1:1.2 - 1:4 | None | 70 - 110 | None | High temperatures required; produces a mixture of mono-ester and phosphoric acid.[1] |
| Ψ-Reagent | 1:1.5 | Dichloromethane, Acetonitrile | Room Temperature | DBU | Mild and chemoselective for mono-phosphorylation; tolerates various functional groups.[2][3] |
| PEP-K / TBAHS | 1:1.5 (PEP-K) | DMF, Acetonitrile | 80 - 100 | TBAHS (catalyst) | Catalytic and chemoselective; high functional group tolerance.[7][8] |
Experimental Protocols
Protocol 1: Phosphorylation of Oleyl Alcohol using Phosphorus Pentoxide (P₂O₅)
-
Materials: Oleyl alcohol, Phosphorus pentoxide (P₂O₅), inert solvent (e.g., toluene, optional), nitrogen or argon gas.
-
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add oleyl alcohol.
-
If using a solvent, add it to the flask and stir until the oleyl alcohol is dissolved.
-
Under a gentle stream of nitrogen, begin stirring the oleyl alcohol and heat the flask to the desired reaction temperature (e.g., 80 °C).
-
Carefully and in small portions, add the phosphorus pentoxide to the stirred solution over a period of 30-60 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water or a dilute aqueous base. Caution: Quenching can be highly exothermic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Protocol 2: Phosphorylation of Oleyl Alcohol using Phosphoryl Chloride (POCl₃)
-
Materials: Oleyl alcohol, Phosphoryl chloride (POCl₃), anhydrous dichloromethane (DCM), anhydrous triethylamine (TEA), nitrogen or argon gas.
-
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oleyl alcohol and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous triethylamine to the solution.
-
Add a solution of phosphoryl chloride in anhydrous DCM dropwise to the stirred mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Chemical reaction pathway for the phosphorylation of oleyl alcohol.
Caption: A general workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting common issues.
References
- 1. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 6. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Dioleyl Hydrogen Phosphate (DOHP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Dioleyl hydrogen phosphate (DOHP) in various solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (DOHP) not dissolving in pure chloroform?
A1: this compound (DOHP) is an acidic lipid with a polar phosphate head group and two long, non-polar oleyl tails. While the long hydrocarbon chains suggest solubility in non-polar solvents like chloroform, the polar head group can hinder complete dissolution, especially in its acidic form. Long-chain, saturated acidic lipids are often difficult to solubilize in pure chloroform.[1] To overcome this, the addition of a co-solvent is recommended.
Q2: What is the recommended solvent system for dissolving DOHP?
A2: For most applications, especially in preparation for liposome formulation, a solvent mixture of chloroform and methanol is highly effective. A common starting point is a 2:1 (v/v) mixture of chloroform to methanol.[2][3] For particularly stubborn solubility issues with acidic lipids, it is suggested to add a small amount of methanol (around 2%) and a very small amount of deionized water (0.5-1%) to the chloroform.[1]
Q3: I've added methanol, but my DOHP solution is still cloudy. What should I do?
A3: If cloudiness persists, it may indicate incomplete dissolution or the formation of aggregates. Here are a few troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath. For many lipids, increasing the temperature can significantly improve solubility. Be cautious not to overheat, especially with volatile solvents like chloroform.
-
Sonication: Use a bath sonicator to provide energy to break up any lipid aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also help to homogenize the solution.
-
Adjust Solvent Ratios: Incrementally increase the proportion of methanol in your solvent mixture.
Q4: Can I use other alcohols besides methanol as a co-solvent?
A4: Yes, other short-chain alcohols like ethanol and isopropanol can also be used as co-solvents to improve the solubility of lipids.[4] The choice of solvent may depend on the downstream application. For example, in microfluidic systems for liposome production, ethanol and isopropanol are sometimes preferred.
Q5: My DOHP precipitates out of solution when I add it to an aqueous buffer. How can I prevent this?
A5: This is a common issue when preparing liposomes or other aqueous formulations. The key is to employ a method that allows for the gradual removal of the organic solvent while the lipids self-assemble into vesicles. The most common technique is the thin-film hydration method. In this method, the DOHP in an organic solvent is dried to a thin film before the addition of the aqueous phase, preventing direct precipitation.
Data Presentation: Estimated Solubility of DOHP Precursors
| Compound | Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Oleic Acid | Chloroform | Room Temperature | Soluble[4][5] |
| Oleic Acid | Ethanol | Room Temperature | Miscible[5] |
| Oleic Acid | Methanol | Room Temperature | Miscible[5] |
| Oleic Acid | Isopropanol | Room Temperature | Soluble[4] |
| Palmitic Acid | Ethanol | 20 | 9.2[6] |
| Palmitic Acid | Ethanol | 40 | 31.9[6] |
Disclaimer: This table provides estimated solubility based on structurally similar molecules. Actual solubility of DOHP may vary.
Experimental Protocols
Protocol for Preparing a DOHP Stock Solution for Liposome Formulation
This protocol describes the preparation of a 10 mg/mL stock solution of DOHP in a chloroform/methanol solvent system.
Materials:
-
This compound (DOHP)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Glass vial with a PTFE-lined cap
-
Argon or nitrogen gas
-
Vortex mixer
-
Bath sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing DOHP: Accurately weigh the desired amount of DOHP directly into a clean, dry glass vial.
-
Solvent Preparation: Prepare a 2:1 (v/v) chloroform:methanol solvent mixture. For example, to prepare 10 mL of the solvent mixture, combine 6.67 mL of chloroform and 3.33 mL of methanol.
-
Dissolution: Add the appropriate volume of the chloroform:methanol mixture to the vial containing the DOHP to achieve a final concentration of 10 mg/mL.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the DOHP is fully dissolved. The solution should be clear and free of any visible particles.
-
Troubleshooting Incomplete Dissolution:
-
If the solution remains cloudy, place the vial in a bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the vial in a water bath (not exceeding 40°C) while intermittently vortexing.
-
-
Storage: Once fully dissolved, it is recommended to overlay the solution with a layer of inert gas (argon or nitrogen) to prevent oxidation of the unsaturated oleyl chains. Store the tightly capped vial at -20°C.
Visualizations
Experimental Workflow for DOHP Solubilization
The following diagram illustrates the decision-making process and steps for effectively solubilizing this compound for experimental use.
Caption: Workflow for dissolving this compound.
Logical Relationship of DOHP Solubility Factors
This diagram illustrates the key factors influencing the solubility of DOHP and the interplay between them.
Caption: Factors influencing DOHP solubility.
References
Technical Support Center: Enhancing Liposome Fusogenicity with Dioleyl Hydrogen Phosphate (DOHP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioleyl hydrogen phosphate (DOHP) to enhance the fusogenic properties of liposomes.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and application of DOHP-containing fusogenic liposomes.
Issue 1: Low or No Liposome Fusion at Acidic pH
Question: My DOHP-containing liposomes are not showing significant fusion even after lowering the pH. What could be the problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal DOHP Concentration | The concentration of DOHP is critical for inducing fusion. Too low a concentration may not be sufficient to destabilize the membrane upon protonation. Conversely, excessively high concentrations can lead to liposome instability even at neutral pH. Solution: Optimize the molar percentage of DOHP in your lipid formulation. Start with a range of 10-30 mol% and perform a fusion assay to determine the optimal concentration for your specific lipid composition and application. |
| Incorrect pH | The fusogenic activity of DOHP is highly pH-dependent. The phosphate headgroup needs to be protonated to induce the conformational changes that lead to membrane fusion. Solution: Ensure the final pH of your fusion assay is sufficiently low to protonate DOHP. The pKa of the phosphate group in a lipid bilayer can be influenced by the surrounding lipid environment, but typically a pH range of 4.0-5.5 is effective. Verify the pH of your buffer after all components have been added. |
| Inappropriate Helper Lipid | The presence of a "helper" lipid is often crucial for efficient fusion. Cone-shaped lipids like dioleoylphosphatidylethanolamine (DOPE) are known to promote the formation of non-bilayer structures, which facilitates the fusion process.[1] Solution: Incorporate a neutral helper lipid such as DOPE into your formulation. A common starting ratio is 1:1 DOHP:DOPE. The presence of cylindrical lipids like phosphatidylcholine (PC) can inhibit fusion.[2] |
| Liposome Size and Lamellarity | Large or multilamellar vesicles (MLVs) may exhibit lower fusion efficiency compared to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). Solution: Prepare unilamellar vesicles with a controlled size distribution. Extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) is a common method to produce LUVs with consistent size.[3] |
| Issues with Fusion Assay | The chosen fusion assay may not be sensitive enough, or there could be experimental artifacts. Solution: Use a well-established and sensitive fusion assay, such as a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay.[4][5] Ensure proper controls are included (e.g., liposomes without DOHP, fusion at neutral pH). |
Experimental Workflow for Optimizing DOHP-Mediated Fusion
Caption: Workflow for optimizing DOHP concentration for maximal liposome fusion.
Issue 2: Liposome Aggregation and Instability
Question: My DOHP-containing liposomes are aggregating, especially during storage or at low pH. How can I improve their stability?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High DOHP Concentration | An excess of charged lipids can lead to electrostatic interactions that cause aggregation, particularly in the presence of divalent cations or at pH values near the pKa where charge neutralization occurs. Solution: Reduce the molar percentage of DOHP in the formulation. While sufficient DOHP is needed for fusion, an excess can compromise stability. |
| Inappropriate Buffer Conditions | High ionic strength buffers or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[6] Solution: Use a buffer with a lower ionic strength. If possible, avoid divalent cations in your storage buffer. Consider using a buffer containing a chelating agent like EDTA to sequester any contaminating divalent cations. |
| Storage Temperature | Storing liposomes at temperatures above their lipid phase transition temperature (Tc) can increase membrane fluidity and the likelihood of fusion and aggregation. Solution: Store liposomes at 4°C. For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose.[7] |
| Lack of Steric Stabilization | Liposomes without a protective hydrophilic layer are more prone to aggregation. Solution: Incorporate a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation. The polyethylene glycol (PEG) chains provide a steric barrier that prevents close apposition of liposomes.[8] |
Logical Relationship of Factors Affecting Liposome Stability
Caption: Interplay of formulation factors on the colloidal stability of DOHP liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which DOHP enhances liposome fusion?
DOHP is an anionic, pH-sensitive lipid. At neutral pH, its phosphate headgroup is deprotonated and negatively charged, which provides electrostatic repulsion between liposomes, contributing to their stability. In an acidic environment (pH below the pKa of the phosphate group), the headgroup becomes protonated, neutralizing its charge. This charge neutralization reduces the electrostatic repulsion between membranes, allowing them to come into closer contact. Furthermore, the protonation of the phosphate headgroup is thought to induce a conformational change in the lipid, increasing the propensity to form non-bilayer structures that are intermediates in the fusion process. This destabilization of the lipid bilayer ultimately drives the merging of the liposomal membranes.
Q2: How do I choose the optimal lipid composition to use with DOHP?
The optimal lipid composition depends on your specific application. However, a good starting point for a fusogenic formulation is a three-component system:
-
DOHP: The pH-sensitive fusogenic component (e.g., 15-25 mol%).
-
A neutral helper lipid: Typically a phosphatidylethanolamine (PE) such as DOPE, which has a cone shape that promotes the formation of fusion intermediates (e.g., 20-50 mol%).
-
A bilayer-forming lipid: Such as a phosphatidylcholine (PC), to provide structural integrity to the liposome at neutral pH (e.g., remaining percentage). Optionally, a small amount of PEGylated lipid (1-5 mol%) can be included for steric stabilization. You should empirically test different ratios to find the optimal balance between fusogenicity and stability for your system.
Q3: What characterization techniques are essential for DOHP-containing liposomes?
The following characterization techniques are highly recommended:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which is a measure of the size distribution homogeneity.[9]
-
Zeta Potential Measurement: To determine the surface charge of the liposomes. You should observe a negative zeta potential at neutral pH, which becomes less negative or neutral as the pH is lowered.[9]
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and lamellarity of the liposomes.
-
Fusion Assay (e.g., FRET): To quantify the fusogenic activity of your liposomes under different conditions (e.g., varying pH and DOHP concentration).
Q4: Can I use DOHP-liposomes for in vivo drug delivery?
Yes, DOHP-liposomes are being explored for in vivo drug delivery, particularly for applications where delivery to the acidic microenvironment of tumors or release from endosomes is desired.[10] However, there are challenges to consider, such as potential instability in the bloodstream and clearance by the reticuloendothelial system.[11][12] To improve their in vivo performance, DOHP-liposomes are often formulated with PEGylated lipids to prolong circulation time. Extensive characterization and in vivo studies are necessary to evaluate the safety and efficacy of any formulation intended for therapeutic use.
Experimental Protocols
Protocol 1: Preparation of DOHP-Containing LUVs by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DOHP, DOPE, PC, and a PEGylated lipid) dissolved in an organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline, HBS) at a pH of 7.4. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.
-
Vortex the flask intermittently until all the lipid film is suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and membrane at a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder 11-21 times. This will produce a more translucent suspension of large unilamellar vesicles (LUVs) with a defined size.
-
-
Characterization:
-
Analyze the size and PDI of the LUVs using DLS.
-
Measure the zeta potential at neutral and acidic pH to confirm the pH-sensitivity.
-
Protocol 2: FRET-Based Lipid Mixing Assay for Quantifying Liposome Fusion
This assay measures the mixing of lipids between two populations of liposomes, one labeled with a FRET pair of fluorescent lipids and the other unlabeled.
-
Preparation of Labeled Liposomes:
-
Prepare DOHP-containing liposomes as described in Protocol 1, including a FRET pair of fluorescently labeled lipids in the lipid mixture. A common pair is NBD-PE (donor) and Rhodamine-PE (acceptor) at a concentration of 0.5-1 mol% each.
-
-
Preparation of Unlabeled Liposomes:
-
Prepare a separate batch of DOHP-containing liposomes with the same lipid composition but without the fluorescent labels.
-
-
Fusion Measurement:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).
-
Record the baseline fluorescence of the donor (NBD, excitation ~465 nm, emission ~530 nm) and acceptor (Rhodamine, emission ~590 nm) at neutral pH (e.g., 7.4).
-
Initiate fusion by adding a small volume of an acidic buffer to lower the pH to the desired value (e.g., 4.5).
-
Monitor the change in fluorescence over time. As fusion occurs, the fluorescent probes are diluted in the larger membrane area, leading to a decrease in FRET efficiency. This is observed as an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence.
-
-
Data Analysis:
-
To determine the percentage of fusion, the fluorescence of a 100% fusion control is measured by completely disrupting the liposomes with a detergent (e.g., Triton X-100).
-
The percentage of fusion is calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the donor fluorescence at time t.
-
F0 is the initial donor fluorescence at neutral pH.
-
Fmax is the maximum donor fluorescence after adding detergent.
-
-
Quantitative Data on Liposome Characterization
The following table provides representative data for the characterization of DOHP-containing liposomes. Actual values will vary depending on the specific lipid composition and preparation method.
| Lipid Composition (molar ratio) | pH | Average Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| DOPC:DOPE:DOHP (50:25:25) | 7.4 | 110 ± 5 | 0.12 ± 0.03 | -45 ± 4 |
| DOPC:DOPE:DOHP (50:25:25) | 4.5 | 115 ± 7 | 0.15 ± 0.04 | -5 ± 2 |
| DOPC:DOPE (75:25) | 7.4 | 108 ± 6 | 0.11 ± 0.02 | -10 ± 3 |
| DOPC:DOPE (75:25) | 4.5 | 109 ± 5 | 0.11 ± 0.03 | -8 ± 2 |
Data is illustrative and should be determined experimentally for each specific formulation.
References
- 1. Membrane fusion of pH-sensitive liposomes – a quantitative study using giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. pH-sensitive liposomes: acid-induced liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to control the particle size of Dioleyl hydrogen phosphate-based nanoparticles
Welcome to the technical support center for the formulation of Dioleyl hydrogen phosphate (DOHP)-based nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size and troubleshooting common issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key methods for preparing DOHP-based nanoparticles with controlled particle size?
A1: Several methods can be employed to prepare DOHP-based nanoparticles, with the most common being thin-film hydration followed by sonication or extrusion, ethanol injection, and microfluidics. Each method offers distinct advantages for controlling particle size.
-
Thin-Film Hydration with Sonication/Extrusion: This is a conventional and widely used method. A lipid film containing DOHP is hydrated to form multilamellar vesicles (MLVs), which are then downsized to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using sonication or extrusion through membranes with defined pore sizes.[1][2][3][4][5] The final particle size is primarily determined by the pore size of the extrusion membrane or the sonication parameters.
-
Ethanol Injection Method: In this technique, an ethanolic solution of lipids, including DOHP, is rapidly injected into an aqueous phase.[6][7][8] The spontaneous self-assembly of lipids forms nanoparticles. The particle size can be controlled by adjusting parameters such as the lipid concentration, injection rate, and stirring speed.[6][7]
-
Microfluidics: This modern technique offers precise control over the mixing of lipid and aqueous phases in microchannels.[9][10][11][12][13] By manipulating flow rates and channel geometry, researchers can achieve highly monodisperse nanoparticles with tunable sizes.[10][11][12][13]
Q2: How does the concentration of DOHP and other lipids affect nanoparticle size?
A2: The concentration of DOHP and other lipid components in the formulation is a critical factor influencing the final particle size. Generally, increasing the total lipid concentration can lead to the formation of larger nanoparticles.[7][11] The molar ratio of DOHP to other lipids, such as helper lipids (e.g., DOPE, DOPC) and cholesterol, also plays a significant role. Altering these ratios can affect the curvature and rigidity of the lipid bilayer, thereby influencing vesicle size.
Q3: What is the role of pH in controlling the size and properties of DOHP nanoparticles?
A3: this compound is a pH-sensitive lipid due to its phosphate headgroup. At neutral or alkaline pH, the phosphate group is deprotonated and carries a negative charge. As the pH becomes more acidic, the phosphate group becomes protonated, reducing the charge and potentially altering the nanoparticle's properties. This pH-responsiveness can be utilized for triggered drug release in acidic tumor microenvironments or endosomes.[14][15][16][17][18][19] While the primary effect of pH is on surface charge and drug release, significant changes in pH during formulation can influence lipid packing and, consequently, particle size and stability.
Q4: How can I prevent the aggregation of DOHP-based nanoparticles?
A4: Nanoparticle aggregation is a common issue that can be mitigated through several strategies:
-
Surface Charge: Ensuring the nanoparticles have sufficient surface charge (zeta potential) creates electrostatic repulsion between particles, preventing them from aggregating. The inherent negative charge of deprotonated DOHP at neutral pH contributes to this stability.
-
Steric Hindrance: Incorporating PEGylated lipids (e.g., DSPE-PEG) into the formulation creates a hydrophilic corona around the nanoparticles. This "stealth" layer provides a steric barrier that prevents aggregation.
-
Optimized Formulation: Carefully optimizing the lipid composition and concentration can improve the stability of the nanoparticles.
-
Proper Storage: Storing nanoparticle suspensions at appropriate temperatures (often refrigerated) and in suitable buffers can help maintain their stability over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Large and Polydisperse Nanoparticles | Incomplete downsizing after thin-film hydration. | Increase sonication time/power or perform more extrusion cycles.[1] Ensure the extrusion temperature is above the transition temperature of all lipids. |
| High lipid concentration. | Decrease the total lipid concentration in the formulation.[7][11] | |
| Inefficient mixing during ethanol injection. | Increase the injection rate and/or stirring speed of the aqueous phase.[6][7] | |
| Inappropriate flow rates in microfluidics. | Adjust the flow rate ratio (FRR) and total flow rate (TFR). Generally, a higher FRR leads to smaller particles.[12][13][20] | |
| Nanoparticle Aggregation | Insufficient surface charge. | Check the pH of the formulation to ensure DOHP is charged. Consider adding a charged lipid to the formulation. |
| Lack of steric stabilization. | Incorporate a PEGylated lipid (e.g., DSPE-PEG) into the lipid mixture. | |
| High nanoparticle concentration. | Dilute the nanoparticle suspension after preparation. | |
| Improper storage conditions. | Store at a recommended temperature (e.g., 4°C) and in a buffer that maintains stability. | |
| Low Drug Encapsulation Efficiency | Poor drug solubility in the lipid or aqueous phase. | For lipophilic drugs, ensure they are fully dissolved with the lipids in the organic solvent. For hydrophilic drugs, optimize the hydration buffer. |
| Drug leakage during downsizing. | Use a less harsh downsizing method (e.g., extrusion instead of probe sonication). | |
| Unfavorable drug-to-lipid ratio. | Optimize the drug-to-lipid ratio; excessively high ratios can lead to decreased loading efficiencies.[21] |
Quantitative Data Summary
The following tables summarize the expected impact of various formulation and process parameters on the particle size of lipid-based nanoparticles. While specific values for DOHP are limited in the literature, these trends, derived from studies on similar lipid systems, provide a valuable starting point for optimization.
Table 1: Effect of Formulation Parameters on Nanoparticle Size
| Parameter | General Trend | Example System | Particle Size Range (nm) | Reference |
| Lipid Concentration | Increasing concentration leads to larger particles. | Phosal® 53 MCT | 268 - 913 | [7] |
| Cholesterol Content | Increasing cholesterol can lead to larger, more rigid particles. | Phosal® 53 MCT / Cholesterol | - | [6] |
| Helper Lipid Type | Can influence size based on lipid packing properties. | Lipidoid nanoparticles with various helper lipids | ~100 - 150 | [22] |
| PEGylated Lipid | Can influence the final particle size. | - | - |
Table 2: Effect of Process Parameters on Nanoparticle Size (Microfluidics)
| Parameter | General Trend | Example System | Particle Size Range (nm) | Reference |
| Flow Rate Ratio (FRR) | Increasing FRR generally decreases particle size. | DOTAP/DSPC/Cholesterol | 40 - 120 | [12] |
| Total Flow Rate (TFR) | Increasing TFR can decrease particle size. | DOTAP/DSPC/Cholesterol | 50 - 80 | [12] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Followed by Sonication
This protocol describes a general method for preparing DOHP-based nanoparticles. The specific lipid ratios and sonication parameters should be optimized for the desired application.
Materials:
-
This compound (DOHP)
-
Helper lipid (e.g., DOPC, DOPE)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DOHP, helper lipid, and cholesterol in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.[1][5]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[5]
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest transition temperature.[2]
-
Agitate the flask by vortexing or manual shaking to detach the lipid film and form multilamellar vesicles (MLVs). This will result in a milky suspension.[2]
-
-
Sonication:
-
Place the MLV suspension in a bath sonicator or use a probe sonicator.[1]
-
Sonicate the suspension until it becomes translucent, indicating the formation of small unilamellar vesicles (SUVs). Sonication time and power will need to be optimized.[1]
-
During sonication, monitor the temperature to avoid lipid degradation.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[23][24][25][26]
-
Determine the zeta potential to assess the surface charge and stability of the nanoparticles.
Protocol 2: Ethanol Injection Method
This method is rapid and avoids the use of chlorinated solvents.
Materials:
-
This compound (DOHP)
-
Helper lipid (e.g., DOPC, DOPE)
-
Cholesterol
-
Ethanol
-
Aqueous phase (e.g., distilled water, buffer)
Procedure:
-
Lipid Solution Preparation:
-
Dissolve DOHP, helper lipid, and cholesterol in the desired molar ratio in ethanol.
-
-
Injection:
-
Solvent Removal:
-
Remove the ethanol from the nanoparticle suspension, for example, by dialysis or using a rotary evaporator.
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential of the resulting nanoparticle suspension using DLS.[23][24][25][26]
Visualizations
References
- 1. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 2. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 10. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukicrs.org [ukicrs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endogenous pH-responsive nanoparticles with programmable size changes for targeted tumor therapy and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Can We Simplify Liposome Manufacturing Using a Complex DoE Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. liposomes.ca [liposomes.ca]
- 22. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. horiba.com [horiba.com]
Validation & Comparative
A Comparative Guide to Validating Dioleyl Hydrogen Phosphate Purity: 31P NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of lipid-based pharmaceutical excipients like Dioleyl hydrogen phosphate (DOHP) is paramount for product safety and efficacy. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the validation of DOHP purity, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Purity Validation
This compound (DOHP) is a synthetic phospholipid increasingly utilized in drug delivery systems, particularly in the formation of liposomes and other lipid nanoparticles. Its purity is a critical quality attribute, as impurities can significantly impact the stability, efficacy, and safety of the final drug product. Common impurities arising from the synthesis of DOHP may include unreacted starting materials like oleyl alcohol, and byproducts such as mono-oleyl hydrogen phosphate, tri-oleyl phosphate, and pyrophosphate derivatives.[1] Therefore, robust analytical methods are essential for the accurate identification and quantification of DOHP and its potential impurities.
³¹P NMR Spectroscopy: A Powerful Tool for Phosphorus-Containing Compounds
Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific and quantitative technique for the analysis of phosphorus-containing compounds.[2] Due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, it provides sharp, well-resolved signals with a wide chemical shift range, minimizing spectral overlap.[2] For a molecule like DOHP, a proton-decoupled ³¹P NMR spectrum is expected to show a single, distinct resonance, making it a straightforward method for purity assessment.
Experimental Protocol: ³¹P NMR Analysis of this compound
A standard protocol for the ³¹P NMR analysis of DOHP involves the following steps:
-
Sample Preparation: Dissolve a precisely weighed amount of the DOHP sample (typically 10-50 mg) in a deuterated solvent such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial for the NMR instrument's lock system.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard that has a distinct ³¹P chemical shift from DOHP and its expected impurities. Triphenyl phosphate (TPP) is a commonly used internal standard.
-
NMR Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer. Key acquisition parameters to optimize include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments) is typically used to obtain a simple spectrum with singlets for each phosphorus environment. For accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample) is critical for accurate integration and quantification.
-
Number of Scans (ns): The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The purity of DOHP is determined by comparing the integral of the DOHP signal to the integral of the internal standard and any observed impurity signals.
Diagram: Experimental Workflow for DOHP Purity Validation by ³¹P NMR
Caption: Workflow for DOHP purity analysis using ³¹P NMR spectroscopy.
Interpreting the ³¹P NMR Spectrum of this compound
Table 1: Expected ³¹P NMR Chemical Shifts for DOHP and Potential Impurities
| Compound | Expected ³¹P Chemical Shift Range (ppm) | Multiplicity (Proton Decoupled) |
| This compound (DOHP) | ~0 to 2 | Singlet |
| Mono-oleyl hydrogen phosphate | ~0 to 2 | Singlet |
| Tri-oleyl phosphate | ~-1 to 1 | Singlet |
| Pyrophosphate derivatives | ~-5 to -15 | Singlet |
| Phosphoric Acid | ~0 (concentration and pH dependent) | Singlet |
Note: The chemical shifts are referenced to 85% H₃PO₄ at 0.0 ppm. The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Alternative Analytical Techniques for DOHP Purity Assessment
While ³¹P NMR is a powerful tool, other analytical techniques can also be employed for the purity validation of DOHP. High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two prominent alternatives.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust and sensitive method for the analysis of non-volatile and semi-volatile compounds, making it well-suited for lipids like DOHP.[4][5] The CAD provides a nearly uniform response for different analytes, which is advantageous for quantifying impurities without the need for individual reference standards.[4]
Typical HPLC-CAD Method Parameters:
-
Column: A reversed-phase C18 or a normal-phase silica or diol column can be used. For separating phospholipids, normal-phase chromatography is often preferred.[6][7]
-
Mobile Phase: A gradient elution is typically employed. For normal-phase separation, a mixture of a non-polar solvent (e.g., hexane or isopropanol) and a polar solvent (e.g., water or a buffer) is used.[7]
-
Detector: Charged Aerosol Detector.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an excellent technique for identifying and quantifying trace impurities.[8][9][10][11]
Typical LC-MS Method Parameters:
-
LC System: Similar to HPLC-CAD, either reversed-phase or normal-phase chromatography can be used.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of phospholipids.[8] High-resolution mass spectrometry can provide accurate mass measurements for confident identification of unknown impurities.
Comparison of Analytical Techniques
Table 2: Comparison of ³¹P NMR, HPLC-CAD, and LC-MS for DOHP Purity Validation
| Feature | ³¹P NMR Spectroscopy | HPLC-CAD | LC-MS |
| Specificity | Highly specific to phosphorus-containing compounds. | Good specificity based on chromatographic separation. | Excellent specificity based on both chromatographic separation and mass-to-charge ratio. |
| Quantification | Inherently quantitative with proper experimental setup (e.g., internal standard, long relaxation delay). | Good for relative quantification; requires calibration curves for absolute quantification. Response can be non-linear.[7] | Excellent for both relative and absolute quantification, especially with the use of isotopically labeled standards. |
| Sensitivity | Moderate. | High, with detection limits in the low nanogram range.[4] | Very high, often capable of detecting trace-level impurities. |
| Impurity Identification | Can identify phosphorus-containing impurities based on their chemical shifts. Structural elucidation may require additional 2D NMR experiments. | Identification is based on retention time, requiring reference standards for confirmation. | Provides molecular weight and fragmentation information, enabling the identification of unknown impurities.[8][9] |
| Sample Throughput | Relatively low due to longer acquisition times required for quantitative analysis. | High. | High. |
| Instrumentation Cost | High. | Moderate. | High to very high. |
| Ease of Use | Requires specialized expertise for operation and data interpretation. | Relatively straightforward operation. | Requires specialized expertise for method development and data analysis. |
Diagram: Comparison of Analytical Techniques for DOHP Purity
References
- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of charged aerosol detection with HPLC for the measurement of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Dioleyl Hydrogen Phosphate and Other Anionic Lipids in Drug Delivery
A comprehensive guide for researchers and drug development professionals on the performance and applications of Dioleyl hydrogen phosphate (DOHP) in comparison to other common anionic lipids—Dioleoylphosphatidylserine (DOPS), Dioleoylphosphatidic acid (DOPA), and Cardiolipin (CL)—in drug delivery systems.
Anionic lipids are integral components in the formulation of lipid-based drug delivery systems, offering advantages such as biocompatibility and the ability to modulate the physicochemical properties of nanocarriers. Among these, this compound (DOHP) has emerged as a versatile synthetic lipid. This guide provides a comparative analysis of DOHP against other widely used anionic lipids—DOPS, DOPA, and Cardiolipin—focusing on key performance indicators supported by experimental data.
Performance Comparison of Anionic Lipids in Liposomal Formulations
The choice of anionic lipid significantly influences the encapsulation efficiency, stability, and cellular uptake of liposomal drug carriers. The following table summarizes the quantitative performance of liposomes formulated with DOHP, DOPS, DOPA, and Cardiolipin based on available experimental data.
| Performance Metric | This compound (DOHP) | Dioleoylphosphatidylserine (DOPS) | Dioleoylphosphatidic acid (DOPA) | Cardiolipin (CL) |
| Drug Encapsulation Efficiency (%) | Drug-dependent, generally moderate to high. | Formulation-dependent, can be improved with optimized protocols. | Can achieve high encapsulation, especially for specific molecules. | Can exceed 90% for certain drugs like Daunorubicin.[1][2][3] |
| Liposome Stability | Imparts negative surface charge, contributing to colloidal stability by reducing aggregation.[4] | Contributes to a negative zeta potential, enhancing stability.[5] | Forms stable liposomes, with stability influenced by acyl chain saturation.[1] | Can form stable liposomal formulations.[1][2] |
| Cellular Uptake | Enhances fusion with cell membranes due to its structure.[4] | Uptake is cell-type dependent, involving clathrin-mediated endocytosis and macropinocytosis.[6][7] | Can enhance cellular uptake, with the lipid headgroup playing a significant role.[1][6] | Promotes cellular uptake and can induce membrane permeabilization.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of lipid-based nanoparticles. Below are summaries of common experimental protocols for preparing and characterizing liposomes containing the anionic lipids discussed.
Liposome Preparation: Thin-Film Hydration Method
A widely used technique for preparing liposomes involves the following steps:
-
Lipid Film Formation: The desired lipids, including the anionic lipid (DOHP, DOPS, DOPA, or Cardiolipin) and other components like phosphatidylcholine and cholesterol, are dissolved in an organic solvent (e.g., chloroform or a chloroform:methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.[8][9]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process is accompanied by gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).[8][9]
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10][11]
Characterization of Liposomes
1. Size and Zeta Potential Analysis:
-
Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes, providing information on their size and size distribution.[12][13]
-
Zeta Potential Measurement: The surface charge of the liposomes is determined by measuring the zeta potential, which is an indicator of the colloidal stability of the formulation.[14]
2. Encapsulation Efficiency Determination:
-
Separation of Free Drug: Unencapsulated drug is separated from the liposomes using methods such as ultracentrifugation, size exclusion chromatography, or dialysis.[15][][17]
-
Quantification of Encapsulated Drug: The amount of drug encapsulated within the liposomes is quantified by lysing the liposomes with a suitable solvent (e.g., methanol) and then analyzing the drug concentration using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[][18] The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
Cellular Uptake Mechanisms and Signaling Pathways
The cellular entry of anionic liposomes is a complex process that can occur through various endocytic pathways, with the specific mechanism often being cell-type dependent. The negative surface charge imparted by lipids like DOHP, DOPS, DOPA, and Cardiolipin plays a crucial role in the interaction with the cell membrane.[6][19]
Macropinocytosis
In some cell types, such as glioblastoma U87MG cells, anionic liposomes are primarily taken up via macropinocytosis.[6][19] This is a non-specific, actin-dependent process involving the formation of large endocytic vesicles called macropinosomes.
Caption: Cellular uptake of anionic liposomes via macropinocytosis.
The initiation of macropinocytosis involves a complex signaling cascade. The binding of particles to the cell surface can trigger the activation of small GTPases like Rac1 and Cdc42, and kinases such as p21-activated kinase 1 (PAK1) and phosphoinositide 3-kinase (PI3K).[3][20][21][22][23] This signaling cascade leads to the reorganization of the actin cytoskeleton, resulting in the formation of membrane ruffles that engulf the liposomes.
Clathrin-Mediated Endocytosis
In other cell types, like NIH/3T3 fibroblasts, the uptake of anionic liposomes occurs predominantly through clathrin-mediated endocytosis.[6][7] This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.
Caption: Cellular uptake of anionic liposomes via clathrin-mediated endocytosis.
Upon binding of the liposome to specific or non-specific receptors on the cell surface, adaptor proteins recruit clathrin to the plasma membrane, leading to the formation of a coated pit. The pit then invaginates and pinches off to form a clathrin-coated vesicle, which traffics the liposome into the cell.[2][24][25][26]
Conclusion
The selection of an anionic lipid is a critical parameter in the design of effective liposomal drug delivery systems. This compound offers a synthetic and versatile option that contributes to the stability and cellular interaction of liposomes. Its performance, particularly in terms of enhancing membrane fusion, makes it a valuable component in drug delivery research. In comparison, natural anionic lipids like DOPS, DOPA, and Cardiolipin also demonstrate excellent properties, with Cardiolipin showing particularly high drug encapsulation efficiencies. The choice of the most suitable anionic lipid will ultimately depend on the specific drug being delivered, the target cell type, and the desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in making informed decisions for their formulation development.
References
- 1. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular entry of nanoparticles via serum sensitive clathrin-mediated endocytosis, and plasma membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Regulation of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation Efficiency (EE%) Testing - CD Formulation [formulationbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. romanpub.com [romanpub.com]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. ajol.info [ajol.info]
- 15. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. plu.mx [plu.mx]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 25. oncotarget.com [oncotarget.com]
- 26. tandfonline.com [tandfonline.com]
A Head-to-Head Battle of Helper Lipids: Dioleyl Hydrogen Phosphate vs. DOPE in LNP Formulations
For researchers, scientists, and drug development professionals, the selection of optimal lipid components is a critical determinant of a Lipid Nanoparticle's (LNP) success in delivering its therapeutic payload. Helper lipids, a key component of the LNP formulation, play a pivotal role in the stability, encapsulation efficiency, and endosomal escape of these delivery vehicles. This guide provides an objective comparison between a well-established helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and a less conventional alternative, Dioleyl Hydrogen Phosphate (DOHP).
This comparison delves into their mechanisms of action, supported by experimental data, and provides detailed protocols for key experiments. While extensive data exists for DOPE, this guide also sheds light on the current understanding and data gaps for DOHP in LNP formulations.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The Fusogenic Workhorse
DOPE is a widely utilized zwitterionic, unsaturated phospholipid in LNP formulations. Its prevalence stems from its well-characterized ability to facilitate endosomal escape, a critical step for the cytosolic delivery of nucleic acid payloads like mRNA and siRNA.
Mechanism of Action
The efficacy of DOPE as a helper lipid is largely attributed to its conical molecular shape, which promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase.[1][2] In the acidic environment of the endosome, the ionizable lipid in the LNP becomes protonated, leading to electrostatic interactions with the endosomal membrane. DOPE's conical shape enhances the propensity of the LNP to fuse with the endosomal membrane, disrupting it and allowing the encapsulated cargo to be released into the cytoplasm.[2][3]
Caption: Mechanism of DOPE-mediated endosomal escape.
Performance Data in LNP Formulations
Numerous studies have benchmarked the performance of DOPE-containing LNPs, often in comparison to other helper lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The following tables summarize key performance metrics from such comparative studies.
Table 1: Physicochemical Properties of DOPE-containing LNPs
| LNP Formulation | Ionizable Lipid | Helper Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| LNP 1 | ALC-0315 | DOPE | ~133 | ~0.23 | Varies with cargo size | [4] |
| LNP 2 | DLin-MC3-DMA | DOPE | ~117 | ~0.23 | Varies with cargo size | [4] |
| LNP 3 | C12-200 | DOPE | ~140 | <0.2 | >85 | [2] |
Table 2: In Vitro and In Vivo Performance of DOPE-containing LNPs
| LNP Formulation | Payload | In Vitro Transfection Efficiency | In Vivo Organ Targeting | Key Finding | Reference |
| LNP 42 | mRNA | High | Liver | DOPE enhances liver transfection by three-fold compared to DSPC. | [5] |
| LNP (C12-200) | mRNA | Higher than DSPC-LNPs | Liver | DOPE outperforms DSPC in mRNA delivery. | [3] |
| LNP (D-Lin-MC3) | mRNA | More efficient in dendritic cells than DSPC-LNPs | Muscle (intramuscular) | DOPE/β-sitosterol LNPs show higher mRNA expression at low doses. | [6] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing:
A common method for preparing DOPE-containing LNPs involves microfluidic mixing.
-
Lipid Preparation: The ionizable lipid, DOPE, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DOPE:cholesterol:PEG-lipid).
-
Aqueous Phase Preparation: The nucleic acid (mRNA or siRNA) is diluted in an acidic aqueous buffer (e.g., 25 mM acetate buffer, pH 4).
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous nucleic acid solution are pumped through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing leads to the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.[2]
Characterization of LNPs:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Typically determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).[7][8]
This compound (DOHP): An Anionic Alternative
This compound (DOHP) is a synthetic lipid analog with a phosphate headgroup and two unsaturated oleyl chains.[9] Unlike the zwitterionic DOPE, DOHP is an anionic lipid. While its use in drug delivery, particularly in liposome formulations, has been reported, its application and performance as a helper lipid in LNP formulations for nucleic acid delivery are not as well-documented in publicly available literature.
Chemical Structure and Properties
DOHP's structure consists of a phosphate group esterified with two oleyl alcohol molecules. The phosphate headgroup imparts a net negative charge at physiological pH. The two unsaturated oleyl chains are expected to provide fluidity to the lipid bilayer.
Reported Applications in Drug Delivery
DOHP has been utilized as a component in the formulation of liposomes, which are vesicles used for encapsulating and delivering drugs.[10] Its amphiphilic nature is suitable for forming lipid bilayers, and the unsaturated oleyl chains may enhance the fusion of liposomes with cell membranes.[10]
Postulated Mechanism in LNPs
While specific studies on DOHP's mechanism in LNPs are scarce, one can postulate its role based on the behavior of other anionic helper lipids. Anionic lipids can influence the surface charge of the LNP, potentially affecting its interaction with cells and proteins in the biological environment. The negative charge could also play a role in the endosomal escape process, although the exact mechanism would require further investigation. It is hypothesized that pH-sensitive anionic helper lipids can trigger changes in LNP surface charge and destabilization at low pH, facilitating endosomal release.[1]
Caption: Hypothetical role of an anionic lipid in LNP endosomal escape.
Objective Comparison: DOPE vs. DOHP
| Feature | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | This compound (DOHP) |
| Lipid Type | Zwitterionic Phospholipid | Anionic Phosphate Lipid |
| Mechanism of Action | Promotes endosomal escape via HII phase transition and membrane fusion.[1][2] | Postulated to influence LNP surface charge and potentially aid in endosomal destabilization.[1] |
| Performance Data in LNPs | Extensively studied with a large body of evidence supporting its efficacy in vitro and in vivo.[3][5][6] | Limited to no specific data available for LNP formulations for nucleic acid delivery. |
| Primary Role | Fusogenic helper lipid to enhance endosomal escape. | Primarily known for its use in liposome formulations.[10] |
| Data Availability | High | Low |
Conclusion: A Clear Leader and a Path for Future Research
Based on the currently available scientific literature, DOPE is the clear and well-established choice of helper lipid for LNP formulations aimed at efficient nucleic acid delivery. Its fusogenic properties and proven track record in enhancing endosomal escape make it a reliable component for researchers and drug developers.
This compound, while a valid lipid component for drug delivery systems like liposomes, remains an underexplored entity in the context of LNP formulations for nucleic acids. The lack of direct comparative data makes it impossible to definitively assess its performance against DOPE.
This data gap, however, presents an opportunity for future research. Investigating the impact of anionic helper lipids like DOHP on LNP properties, in vitro transfection, and in vivo biodistribution could unveil novel formulation strategies with unique characteristics, potentially leading to improved targeting or payload delivery for specific applications. For now, for those seeking a proven and effective helper lipid, DOPE remains the industry standard.
References
- 1. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 14450-07-8 | Benchchem [benchchem.com]
A Comparative Guide to Dioleyl Hydrogen Phosphate and Other Surfactants in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dioleyl hydrogen phosphate (DOHP) against other common surfactants used in the formulation of drug delivery systems. The information is tailored for researchers and professionals in the field, with a focus on experimental data and detailed methodologies.
Introduction to this compound (DOHP)
This compound is an anionic, dialkyl phosphate surfactant recognized for its role in forming and stabilizing emulsions and liposomes. Its molecular structure, featuring a hydrophilic phosphate head group and two long, unsaturated oleyl tails, makes it an effective component in drug delivery systems. The "kink" introduced by the cis-double bonds in the oleyl chains increases the fluidity of lipid bilayers, which can be advantageous for drug release and cellular fusion.
Performance Comparison of Surfactants
The selection of a surfactant is critical in determining the physicochemical properties and, consequently, the in vivo performance of a drug delivery system. This section compares DOHP with other classes of surfactants, using experimental data from literature to highlight differences in performance.
Disclaimer: The following data is synthesized from multiple studies to provide a comparative overview. Direct head-to-head comparisons in a single study were not available for all surfactants under identical conditions. Therefore, variations in experimental setup may exist between data points.
Key Performance Metrics for Liposomal Formulations
Liposomes are a primary application for DOHP in drug delivery. The choice of a charge-imparting surfactant significantly influences the final characteristics of the liposomes, such as particle size, stability (indicated by the Polydispersity Index and Zeta Potential), and drug encapsulation and release profiles.
Below is a comparison of key performance indicators for liposomes formulated with different surfactants. Data for DOHP is represented by studies using structurally similar anionic phospholipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), given the lack of direct comparative studies. Dicetyl Phosphate (DCP) is presented as a direct comparison for an anionic surfactant, while Polysorbate 80 is discussed as a common non-ionic alternative.
Table 1: Comparison of Physicochemical Properties of Liposomes Formulated with Different Surfactants
| Parameter | This compound (DOHP) Analogue (DOPG/DOPE) | Dicetyl Phosphate (DCP) | Polysorbate 80 (Non-ionic) |
| Vesicle Size (nm) | ~130 - 200 nm[1][2] | 88 ± 14 nm[3] | N/A (Typically used as a stabilizer or coating, not the primary vesicle-forming component in this context)[4] |
| Polydispersity Index (PDI) | ~0.2 - 0.4[1] | 0.21 ± 0.02[3] | N/A |
| Zeta Potential (mV) | -17 to -43 mV[1][2] | -36.7 ± 3.3 mV[3] | Near-neutral (when used as a coating) |
| Encapsulation Efficiency (%) | >40% (for PARP1 inhibitors in DOPG liposomes)[2] | Data not available in comparative study | Can enhance drug solubility and loading[5] |
Analysis:
-
Anionic Surfactants (DOHP/DOPG & DCP): Both DOHP analogues and DCP are effective at creating relatively small, monodisperse liposomes. They impart a significant negative surface charge, as indicated by the zeta potential values of less than -30 mV, which is generally considered indicative of good colloidal stability due to electrostatic repulsion between particles. The high negative charge of DCP-containing liposomes suggests excellent stability.
-
Non-ionic Surfactants (Polysorbate 80): Polysorbate 80, a non-ionic surfactant, is often used to increase the stability and circulation time of nanoparticles by providing a steric barrier ("stealth" effect). It is also known to enhance the solubility of poorly soluble drugs.[4][5] Unlike anionic surfactants, it does not contribute significantly to the surface charge of the formulation. Its primary role is often as a stabilizer in nanoemulsions or as a coating on other nanoparticle types to improve cellular uptake and bioavailability.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following sections provide protocols for key experiments relevant to the evaluation of surfactant performance in liposomal drug delivery.
Liposome Preparation via Thin-Film Hydration Method
This is a common method for the preparation of liposomes.
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids, including the primary phospholipid (e.g., Phosphatidylcholine), cholesterol, and the charge-imparting surfactant (e.g., DOHP or DCP), in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, it is added at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, it is dissolved in this buffer. The hydration is performed at a temperature above the phase transition temperature (Tc) of the lipids. The flask is agitated to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Below is a Graphviz diagram illustrating the workflow of the thin-film hydration method.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in a suspension.
Protocol:
-
Sample Preparation: Dilute the liposome suspension in an appropriate medium (typically the same buffer used for hydration or deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Equilibrate the instrument and the sample to a controlled temperature (e.g., 25°C).
-
Size and PDI Measurement:
-
Place the diluted sample in a suitable cuvette.
-
Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software calculates the hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse populations in drug delivery.
-
-
Zeta Potential Measurement:
-
Place the diluted sample in a specific folded capillary cell.
-
The instrument applies an electric field across the sample, causing the charged particles to move.
-
The velocity of the particles is measured (electrophoretic mobility), and the zeta potential is calculated using the Smoluchowski or Huckel equations.
-
The following diagram illustrates the logical relationship between liposome properties and their measurement techniques.
In Vitro Drug Release Study
The dialysis method is commonly used to assess the rate of drug release from a nanoparticle formulation.
Protocol:
-
Preparation:
-
Prepare a release medium that mimics physiological conditions (e.g., PBS, pH 7.4) and ensures sink conditions (the concentration of the drug in the medium should not exceed 10-30% of its saturation solubility).
-
Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
-
Procedure:
-
Place a known volume of the liposomal drug formulation into the dialysis bag.
-
Seal the bag and immerse it in a larger volume of the release medium in a beaker or vessel.
-
Place the entire setup in a shaking water bath or on a stirrer, maintained at a constant temperature (e.g., 37°C).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis.
-
Analysis: Replace the withdrawn volume with fresh release medium to maintain sink conditions. Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Calculation: Calculate the cumulative percentage of drug released over time. The release profile can then be plotted and fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
Conclusion
This compound is a versatile anionic surfactant that can be effectively used to formulate stable liposomal drug delivery systems with a significant negative surface charge. Its performance is comparable to other anionic surfactants like Dicetyl Phosphate in terms of creating stable, monodisperse vesicles. The choice between DOHP and other surfactants will depend on the specific requirements of the formulation, including the desired surface charge, particle size, and the nature of the drug to be encapsulated. Non-ionic surfactants like Polysorbate 80 play a different but complementary role, often used in conjunction with primary vesicle-forming lipids to enhance stability and in vivo performance. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these and other surfactants in a research and development setting.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Quantification and Purity Assessment of Dioleyl Hydrogen Phosphate
For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of Dioleyl hydrogen phosphate (DOHP) is critical for ensuring product quality, stability, and performance in formulations. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of DOHP, alongside a comparison with alternative analytical techniques.
Comparison of HPLC Methods for this compound Analysis
Two primary HPLC methods employing different detectors, an Evaporative Light Scattering Detector (ELSD) and a Charged Aerosol Detector (CAD), are presented below. Both methods are designed for the reliable quantification and purity profiling of DOHP.
| Parameter | Method 1: RP-HPLC-ELSD | Method 2: RP-HPLC-CAD |
| Detector | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol | Acetonitrile/Isopropanol (80:20, v/v) |
| Gradient | 80% to 100% B over 20 minutes | 70% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 50°C |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5%[1] | < 3% |
| Accuracy (% Recovery) | 92.9 - 108.5%[1][2] | 95 - 110%[3] |
| Limit of Detection (LOD) | 0.02 - 0.04 µg[1][2] | 15 - 249 ng[4] |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg[1][2] | 45 - 707 ng[4] |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: RP-HPLC with Evaporative Light Scattering Detection (ELSD)
This method is a robust approach for quantifying DOHP, which lacks a strong UV chromophore.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 80% B
-
5-25 min: 80% to 100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.05 to 0.5 mg/mL.
-
Dissolve the sample containing DOHP in methanol to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the DOHP standards. Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify the amount of DOHP in the sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the percentage of the DOHP peak area relative to the total peak area of all components in the chromatogram.
Method 2: RP-HPLC with Charged Aerosol Detection (CAD)
This method offers enhanced sensitivity for the quantification of DOHP.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).
-
Gradient Program:
-
0-2 min: 70% B
-
2-17 min: 70% to 95% B (linear gradient)
-
17-22 min: 95% B (hold)
-
22.1-27 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Power Function: 1.0
-
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in an 80:20 (v/v) mixture of acetonitrile and isopropanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the same solvent mixture to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Dissolve the sample containing DOHP in the solvent mixture to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the DOHP standards. A power function transformation of the normalized peak areas may be used to linearize the signal.[3]
-
Quantify the amount of DOHP in the sample using the calibration curve.
-
Determine the purity by calculating the area percentage of the DOHP peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of DOHP. A comparison of their advantages and disadvantages is presented below.
| Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | - High resolution and separating power. - Well-established and robust methods available. - Suitable for both quantification and purity assessment. - Can be coupled with various detectors (ELSD, CAD, MS) for enhanced sensitivity and specificity. | - DOHP lacks a strong UV chromophore, requiring specialized detectors like ELSD or CAD. - Can be time-consuming for complex samples. - Requires careful method development and validation. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | - Provides direct and absolute quantification without the need for a reference standard of the analyte. - Offers structural information about the phosphate group and can identify different phosphate-containing species.[5] - Non-destructive technique. | - Lower sensitivity compared to HPLC-based methods. - Requires specialized and expensive instrumentation. - May not be suitable for trace-level analysis. |
| Mass Spectrometry (MS) | - High sensitivity and selectivity. - Provides detailed structural information, including molecular weight and fragmentation patterns. - Can be directly coupled with HPLC (LC-MS) for enhanced separation and identification. | - Can be complex to operate and requires significant expertise. - Ion suppression effects can affect quantification accuracy. - May require derivatization for certain compounds to improve ionization efficiency. |
| Gas Chromatography (GC) | - High resolution for volatile and thermally stable compounds. | - DOHP is not volatile and would require derivatization, which can be complex and introduce variability. - Not a direct method for the analysis of intact DOHP. |
| Thin-Layer Chromatography (TLC) | - Simple, rapid, and inexpensive for qualitative analysis and screening. | - Primarily a qualitative or semi-quantitative technique. - Lower resolution and sensitivity compared to HPLC. |
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD-A New Approach for Isolation and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dioleyl Hydrogen Phosphate (DOHP) and DSPC in Nanoparticle Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant of the stability, efficacy, and overall performance of lipid nanoparticle (LNP) drug delivery systems. Among the vast array of available lipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has emerged as a gold standard for providing structural integrity. However, the introduction of charged lipids, such as the anionic Dioleyl hydrogen phosphate (DOHP), presents an alternative strategy for enhancing nanoparticle stability through electrostatic repulsion. This guide provides an objective comparison of the effects of DOHP and DSPC on nanoparticle stability, supported by experimental data, to aid researchers in making informed formulation decisions.
At a Glance: DOHP vs. DSPC for Nanoparticle Stability
| Feature | This compound (DOHP) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Lipid Type | Anionic (negatively charged) | Zwitterionic (neutral at physiological pH) |
| Primary Stabilization Mechanism | Electrostatic repulsion | Steric hindrance and membrane rigidity |
| Impact on Zeta Potential | Induces a strong negative charge | Minimal impact, resulting in a near-neutral charge |
| Membrane Characteristics | Introduces fluidity due to unsaturated oleyl chains | Creates a rigid, ordered membrane due to saturated stearoyl chains and high transition temperature (55°C)[1] |
| Potential Advantages | Enhanced colloidal stability, potential for targeted delivery and endosomal escape[2][3] | Proven track record in clinically approved formulations, high structural stability[1] |
Quantitative Comparison of Nanoparticle Properties
The following table summarizes key quantitative parameters for nanoparticles formulated with an anionic phosphate lipid (Dicetyl Phosphate, a proxy for DOHP) and the neutral lipid DSPC. It is important to note that direct comparative studies between DOHP and DSPC are limited; therefore, data from a study using Dicetyl Phosphate (DCP) is presented to illustrate the expected impact of an anionic phosphate head group on nanoparticle characteristics[4].
| Parameter | Nanoparticles with Anionic Phosphate Lipid (DCP)[4] | Nanoparticles with DSPC[5][6] |
| Particle Size (nm) | 88 ± 14 | ~130 - 150 |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | ~0.140 |
| Zeta Potential (mV) | -36.7 ± 3.3 | Near-neutral (typically -5 to +5 mV) |
| Drug Encapsulation Efficiency (%) | Dependent on drug and formulation | Generally high, often >90% for various drugs[7] |
| In Vitro Drug Release (at 72h) | Not available for DOHP/DCP | Can be very low (<5%) for certain drugs, indicating high retention[5] |
Note: Data for DSPC nanoparticles can vary based on the full formulation and manufacturing process. The values presented are representative examples.
Experimental Protocols
Detailed methodologies for the formulation and characterization of lipid nanoparticles are crucial for reproducible research. Below are representative protocols for preparing nanoparticles with either anionic lipids or DSPC.
Protocol 1: Formulation of Anionic Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol is adapted for the inclusion of an anionic lipid like DOHP or DCP[4].
-
Lipid Film Preparation:
-
Dissolve the cationic lipid (e.g., DOTAP), cholesterol, and the anionic lipid (e.g., DOHP/DCP) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Molar ratios should be optimized based on the desired nanoparticle characteristics. A representative starting molar ratio could be 8.5:4.5:6.5 (Cationic Lipid:Cholesterol:Anionic Lipid)[4].
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing. The buffer should contain the active pharmaceutical ingredient (API) if passive loading is desired.
-
The hydration temperature should be kept above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
To achieve a uniform particle size, sonicate the resulting liposome suspension using a probe sonicator or subject it to multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated API and other impurities by dialysis or size exclusion chromatography.
-
Protocol 2: Formulation of DSPC-Containing Lipid Nanoparticles (Microfluidic Mixing)
This is a common method for producing LNPs for nucleic acid delivery[2][8].
-
Phase Preparation:
-
Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and a PEGylated lipid in ethanol. A common molar ratio for mRNA vaccines is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol phase and the aqueous phase into separate syringes.
-
Pump the two phases through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing leads to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, which neutralizes the ionizable lipid and stabilizes the particles.
-
Characterization of Nanoparticle Stability
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency:
-
Separate the unencapsulated drug from the nanoparticles using techniques like centrifugation or size exclusion chromatography.
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
-
-
In Vitro Drug Release:
-
Place the nanoparticle formulation in a dialysis bag with a suitable molecular weight cutoff and incubate in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time points, collect samples from the release medium and quantify the amount of released drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual differences in stabilization mechanisms and a typical experimental workflow for comparing nanoparticle formulations.
Caption: Mechanisms of Nanoparticle Stabilization.
Caption: Experimental Workflow for Comparison.
Concluding Remarks
The choice between this compound and DSPC as a helper lipid depends on the specific requirements of the drug delivery system. DSPC provides a robust, structurally stable nanoparticle with a neutral surface, which is advantageous for certain applications and has a well-established safety profile. On the other hand, DOHP, and anionic lipids in general, offer a powerful tool for enhancing colloidal stability through electrostatic repulsion, which can be particularly beneficial for preventing aggregation. The negative surface charge imparted by DOHP may also influence biodistribution and cellular uptake.
Researchers should carefully consider the desired characteristics of their nanoparticle formulation, including the nature of the API, the intended route of administration, and the target cell population, when selecting between these two lipids. The experimental protocols and comparative data provided in this guide serve as a foundational resource for initiating such formulation development studies.
References
- 1. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
A Comparative Guide to the In Vitro Characterization of Dioleyl Hydrogen Phosphate (DOHP)-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dioleyl hydrogen phosphate (DOHP)-containing liposomes with other common liposomal formulations. It details the essential in vitro characterization methods, presents available experimental data for objective comparison, and outlines the underlying principles and experimental protocols.
Introduction to DOHP-Containing Liposomes
This compound (DOHP) is an anionic, unsaturated lipid that is increasingly utilized in the formulation of liposomes, particularly for drug delivery applications. Its unique properties, most notably its pH-sensitivity, make it a valuable component for designing liposomes that can selectively release their payload in the acidic microenvironments characteristic of tumors or within the endo-lysosomal pathway of cells.
This guide will focus on the in vitro characterization of DOHP-containing liposomes, comparing their performance with conventional liposomes (e.g., those composed of DSPC/Cholesterol) and other pH-sensitive formulations (e.g., containing CHEMS).
Physicochemical Characterization: A Comparative Analysis
The physicochemical properties of liposomes are critical determinants of their stability, drug-loading capacity, and biological activity. Below is a comparative summary of these properties for DOHP-containing liposomes and other formulations.
| Property | DOHP-Containing Liposomes | CHEMS-Containing Liposomes (pH-sensitive) | DSPC/Cholesterol Liposomes (Conventional) |
| Particle Size (nm) | Typically 100 - 200 nm[1] | Typically 100 - 150 nm | Typically 80 - 150 nm[2] |
| Polydispersity Index (PDI) | Generally < 0.2, indicating a homogenous population[1] | Generally < 0.2 | Generally < 0.2 |
| Zeta Potential (mV) | Negative, pH-dependent (more negative at neutral pH) | Negative, pH-dependent (more negative at neutral pH) | Near-neutral or slightly negative |
| Encapsulation Efficiency (%) | High for a variety of drugs | High, particularly for weakly basic drugs | High, dependent on loading method |
| pH-Sensitivity | High; releases contents at acidic pH (around 5.5-6.5) | High; releases contents at acidic pH (around 5.5-6.5) | Low to negligible |
In Vitro Drug Release: The Impact of pH
A key feature of DOHP-containing liposomes is their ability to trigger drug release in response to a drop in pH. This is a crucial advantage for targeted drug delivery to acidic tumor tissues or for facilitating endosomal escape after cellular uptake.
Comparative In Vitro Release Profiles:
| pH Condition | DOHP-Containing Liposomes (% Drug Release) | CHEMS-Containing Liposomes (% Drug Release) | DSPC/Cholesterol Liposomes (% Drug Release) |
| pH 7.4 (Physiological) | Slow and sustained release, indicating good stability in circulation. | Slow and sustained release, ensuring stability. | Very slow and sustained release. |
| pH 5.5 (Tumor/Endosomal) | Rapid and significant release of encapsulated drug. | Rapid and substantial drug release. | Minimal change in release rate compared to pH 7.4. |
Cellular Interactions and Cytotoxicity
The interaction of liposomes with cells is a critical aspect of their in vitro characterization, providing insights into their potential therapeutic efficacy.
Comparative Cellular Response:
| Parameter | DOHP-Containing Liposomes | CHEMS-Containing Liposomes | DSPC/Cholesterol Liposomes |
| Cellular Uptake Mechanism | Primarily through endocytosis[3][4] | Predominantly via endocytosis | Endocytosis |
| Intracellular Fate | Endosomal escape facilitated by pH-dependent membrane fusion/destabilization. | Endosomal escape due to pH-triggered destabilization. | Primarily trafficked to lysosomes, leading to gradual drug release. |
| In Vitro Cytotoxicity | Enhanced cytotoxicity of encapsulated drugs against cancer cells compared to free drug, especially at acidic extracellular pH. | Increased cytotoxicity of encapsulated drugs in acidic conditions. | Cytotoxicity is dependent on the slow release of the encapsulated drug. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Liposome Preparation: Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
-
Lipid Film Formation: Dissolve DOHP, other lipids (e.g., DOPE, Cholesterol), and any lipophilic drug in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Physicochemical Characterization
Particle Size and Zeta Potential:
These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with an instrument like a Malvern Zetasizer.[5][6][7][8][9][10]
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., PBS at pH 7.4) to a suitable concentration to avoid multiple scattering effects.[7]
-
Measurement: Place the diluted sample in a cuvette and perform the DLS and ELS measurements at a controlled temperature (e.g., 25°C).
-
Data Analysis: The instrument's software calculates the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
Encapsulation Efficiency (EE%):
The EE% is the percentage of the drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug: Remove the unencapsulated drug from the liposome dispersion using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Drug Concentration Measurement: Determine the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
In Vitro Drug Release Assay: Dialysis Method
This method assesses the release of the encapsulated drug from the liposomes over time under different pH conditions.[11][12][13][14][15]
-
Preparation: Place a known concentration of the liposomal formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Incubation: Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Cellular Uptake and Cytotoxicity Assays
Cellular Uptake Study:
This assay quantifies the internalization of liposomes by cells.
-
Cell Culture: Seed the desired cell line (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) at various concentrations and for different incubation times.
-
Analysis:
-
Fluorimetry/Flow Cytometry: After incubation, wash the cells to remove non-internalized liposomes, lyse the cells, and measure the fluorescence intensity to quantify uptake. Alternatively, use flow cytometry to analyze the fluorescence of individual cells.[16][17]
-
Confocal Microscopy: Visualize the intracellular localization of the fluorescently labeled liposomes.
-
Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to various concentrations of the drug-loaded liposomes, free drug, and empty liposomes (as a control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Liposome Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. entegris.com [entegris.com]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
- 10. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 16. scienceopen.com [scienceopen.com]
- 17. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static.igem.wiki [static.igem.wiki]
A Head-to-Head Comparison of Dioleyl Hydrogen Phosphate and Phosphatidylserine in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biology, the choice of phospholipids is paramount to constructing model systems that accurately mimic cellular processes. Among the myriad of options, Dioleyl hydrogen phosphate (DOPA) and phosphatidylserine (PS) are two anionic lipids frequently employed in membrane studies. This guide provides an objective, data-driven comparison of their performance in various experimental contexts, offering insights to aid researchers in selecting the optimal lipid for their specific research needs.
Introduction to the Contenders
This compound (DOPA) is a synthetic phospholipid analogue characterized by a phosphate headgroup and two unsaturated oleyl chains.[1][2] Its simple structure and defined chemical properties make it a useful tool in biophysical studies of lipid bilayers. DOPA's amphiphilic nature, with a polar head and nonpolar tails, allows it to self-assemble into structures like vesicles and liposomes, serving as a model to investigate membrane dynamics, fluidity, and permeability.[1]
Phosphatidylserine (PS) is a naturally occurring phospholipid that plays a critical role in the structure and function of eukaryotic cell membranes.[3][4] It is the most abundant negatively charged phospholipid in these membranes and is vital for numerous cellular processes.[4] PS is known for its asymmetric distribution, being primarily located in the inner leaflet of the plasma membrane in healthy cells.[3][5] This distribution is crucial for cellular signaling, and its externalization acts as a key signal for apoptosis.[4]
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of DOPA and PS dictate their behavior in membrane systems. The following table summarizes their key physicochemical properties.
| Property | This compound (DOPA) | Phosphatidylserine (PS) | Source(s) |
| Chemical Structure | C36H71O4P | Varies (e.g., for DOPS: C41H76NO10P) | [2][6] |
| Molecular Weight | ~598.9 g/mol | Varies (e.g., for DOPS: ~790 g/mol ) | [2][6] |
| Headgroup | Phosphate | Phosphoserine | [1][3] |
| Acyl Chains | Two oleyl (18:1) chains | Typically one saturated and one unsaturated fatty acid, or two unsaturated chains (e.g., dioleoyl) | [1][6] |
| Net Charge (at neutral pH) | Negative | Negative | [1][4] |
Functional Comparison in Membrane Studies
The distinct structural features of DOPA and PS translate into different functional roles and experimental performance in membrane studies.
Membrane Fluidity
Membrane fluidity is a critical parameter influencing a wide range of cellular events. Both DOPA and PS, with their unsaturated oleyl chains, contribute to increased membrane fluidity compared to their saturated counterparts. The "kink" introduced by the cis double bond in the oleyl chains disrupts the tight packing of the lipid tails, thereby increasing the membrane's fluidity.[1]
While direct comparative studies are limited, the impact of each lipid on membrane fluidity can be assessed using techniques like fluorescence polarization.
Experimental Data Summary: Membrane Fluidity
| Lipid Composition | Assay | Measured Parameter | Value | Interpretation | Source(s) |
| Liposomes with PS | Fluorescence Polarization (DPH probe) | Anisotropy (r) | Lower values indicate higher fluidity | The presence of unsaturated chains in PS contributes to a more fluid membrane. | [7] |
| Model membranes with DOPA | (Inferred from structural properties) | - | - | The two unsaturated oleyl chains are expected to significantly increase membrane fluidity. | [1] |
Protein Interactions
The headgroup of a phospholipid is a key determinant of its interaction with proteins. The distinct headgroups of DOPA and PS lead to different specificities in protein binding.
-
Phosphatidylserine: The phosphoserine headgroup of PS is specifically recognized by a variety of proteins containing domains such as the C2 domain.[4] This interaction is crucial for the recruitment and activation of signaling proteins like Protein Kinase C (PKC) and Akt.[8] The negative charge of PS also facilitates electrostatic interactions with positively charged residues on proteins.[9]
-
This compound: The simpler phosphate headgroup of DOPA can participate in non-specific electrostatic interactions with positively charged proteins.[1] However, it lacks the specific recognition motifs found in PS, making it less suitable for studying specific protein-lipid interactions that depend on the serine moiety.
Experimental Data Summary: Protein Binding
| Lipid | Interacting Protein/Domain | Assay | Key Finding | Source(s) |
| Phosphatidylserine | Lactadherin C2 domain | Fluorescence-based in vivo assay | Specific binding to PS-containing membranes. | [5] |
| Phosphatidylserine | Protein Kinase C (PKC) | Various biochemical assays | PS is required for the activation of PKC. | [8][10] |
| This compound | General cationic proteins | (Inferred from properties) | Expected to interact via non-specific electrostatic interactions. | [1] |
Membrane Fusion
Membrane fusion is a fundamental process in events like vesicle trafficking and viral entry. Anionic lipids can play a significant role in modulating fusion.
-
Phosphatidylserine: PS is known to be involved in membrane fusion events, often in a calcium-dependent manner. For instance, in synaptic vesicle fusion, PS on the vesicle membrane interacts with proteins like synaptotagmin in response to calcium influx, triggering fusion.[4]
-
This compound: While not as extensively studied in the context of specific biological fusion events as PS, the negative charge of DOPA can influence membrane fusion processes, particularly in model systems where electrostatic interactions are a primary driver.
Experimental Data Summary: Membrane Fusion
| Lipid | Fusion System | Assay | Observation | Source(s) |
| Phosphatidylserine | Proteoliposomes with SNAREs | Lipid and content mixing assays | PS-containing vesicles mimic synaptic vesicle fusion in the presence of Ca2+ and synaptotagmin. | [11] |
| Anionic Lipids (general) | Liposome fusion assays | Fluorescence de-quenching | Negatively charged lipids can influence the kinetics of membrane fusion. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments involving these lipids.
Liposome Preparation (Thin-Film Hydration Method)
This is a common method for preparing unilamellar vesicles.
Materials:
-
This compound or Phosphatidylserine
-
Co-lipid (e.g., DOPC - Dioleoyl-sn-glycero-3-phosphocholine)
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve the desired lipids (e.g., a mixture of PS or DOPA with a neutral co-lipid like DOPC) in chloroform in a round-bottom flask.[6][13]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.[6][13]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[14]
-
Hydrate the lipid film by adding the aqueous buffer and vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[15]
-
To produce unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[6]
Membrane Fluidity Assay (Fluorescence Polarization)
This assay measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
Materials:
-
Liposome suspension
-
Fluorescent probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene)
-
Fluorometer with polarization capabilities
Protocol:
-
Incubate the liposome suspension with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.[16]
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.[16]
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.[7][16]
-
Calculate the fluorescence polarization (P) or anisotropy (r) using the following formulas:
-
P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) (where G is an instrument-specific correction factor).
-
-
Lower polarization/anisotropy values indicate higher membrane fluidity.[7]
Protein-Lipid Overlay Assay
This is a simple method to screen for protein interactions with different lipids.
Materials:
-
Membrane strips spotted with various lipids (including DOPA and PS)
-
Purified protein of interest
-
Blocking buffer (e.g., BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Block the membrane strip with blocking buffer to prevent non-specific binding.[17]
-
Incubate the strip with a solution containing the purified protein of interest.[17]
-
Wash the strip to remove unbound protein.
-
Incubate with a primary antibody that specifically binds to the protein of interest.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein-lipid interaction by adding a chemiluminescent substrate and imaging the strip. A spot will appear where the protein has bound to a lipid.[17]
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for preparing liposomes and conducting membrane assays.
Caption: Comparison of signaling roles of PS and DOPA.
Conclusion
Both this compound and phosphatidylserine are valuable tools in membrane research, each with its distinct advantages.
Choose this compound when:
-
A simple, well-defined anionic lipid is required for biophysical studies.
-
The primary interest is in non-specific electrostatic interactions with the membrane surface.
-
A synthetic analogue with high purity is preferred.
Choose Phosphatidylserine when:
-
The goal is to mimic the inner leaflet of a eukaryotic plasma membrane.
-
Studying specific protein-lipid interactions involving PS-binding domains.
-
Investigating cellular processes where PS plays a known biological role, such as apoptosis or specific signaling pathways.
Ultimately, the selection between DOPA and PS should be guided by the specific research question and the desired level of biological complexity in the model membrane system. This guide provides the foundational knowledge and experimental context to make an informed decision.
References
- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]
- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uh-ir.tdl.org [uh-ir.tdl.org]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 14. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. romanpub.com [romanpub.com]
- 16. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane Lipid Strips - Lipid-Protein Interaction Assay - Echelon Biosciences [echelon-inc.com]
Validating the Role of Dioleyl Hydrogen Phosphate in Enhancing Endosomal Escape: A Comparative Guide
For researchers, scientists, and drug development professionals, overcoming endosomal entrapment is a critical hurdle in the development of effective nucleic acid therapeutics. The efficient release of therapeutic payloads from endosomes into the cytoplasm is paramount for their intended biological activity. This guide provides a comparative analysis of Dioleyl hydrogen phosphate (DOPA) against other commonly used helper lipids, namely 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, in their ability to enhance endosomal escape. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying mechanisms to aid in the rational design of potent delivery vehicles.
Mechanism of Action: The Critical Role of Helper Lipids in Endosomal Escape
Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid-based therapeutics. A key challenge in their design is facilitating the escape of the nucleic acid cargo from the endosome after cellular uptake. This process is significantly influenced by the lipid composition of the LNP, particularly the helper lipids.
The prevailing mechanism for endosomal escape involves the protonation of ionizable lipids within the acidic environment of the endosome (pH 5.0-6.5). This protonation leads to a positive charge on the ionizable lipids, which then interact with negatively charged lipids present in the endosomal membrane. This interaction is believed to induce a structural change in the lipid arrangement, from a stable bilayer (lamellar) phase to a non-bilayer inverted hexagonal (HII) phase. The formation of this HII phase disrupts the integrity of the endosomal membrane, creating pores or leading to fusion events that allow the encapsulated cargo to be released into the cytoplasm.
Figure 1: General workflow of LNP-mediated delivery and the mechanism of endosomal escape.
Comparative Analysis of Helper Lipids
The choice of helper lipid is critical in modulating the efficiency of endosomal escape. While a systematic, direct quantitative comparison of DOPA against DOPE and cholesterol is not extensively available in the literature, their roles can be inferred from their known physicochemical properties and studies on similar lipid classes.
| Helper Lipid | Chemical Nature | Primary Role in Endosomal Escape | Supporting Evidence |
| This compound (DOPA) | Anionic Phospholipid | Potential to enhance endosomal disruption through electrostatic interactions and contribution to membrane destabilization. May also increase osmotic pressure within the endosome.[1] | Used in calcium phosphate/siRNA nanoparticles to increase osmotic pressure within lysosomes, leading to cargo release.[1] As an anionic lipid, it can interact with protonated cationic lipids and endosomal membrane components. |
| DOPE | Neutral (Zwitterionic) Phospholipid | Promotes the formation of the fusogenic inverted hexagonal (HII) phase due to its conical shape, directly facilitating membrane fusion and disruption.[2][3] | Widely recognized as a "fusogenic lipid" that enhances the transfection efficiency of liposomes by improving intracellular trafficking and endosomal escape.[2][3] Studies show that liposomes containing DOPE exhibit higher gene expression compared to those with non-fusogenic lipids like DOPC.[2] |
| Cholesterol | Sterol | Stabilizes the LNP structure and modulates the fluidity of the lipid bilayer. Its concentration can influence the transition to the HII phase, thereby indirectly affecting endosomal escape.[4][5] | Molecular dynamics simulations suggest that cholesterol plays a critical role in stabilizing the HII phase.[4][5] Experimental studies show that substituting cholesterol with other sterols can significantly impact endosomal escape efficiency.[6] |
Experimental Protocols
Formulation of Lipid Nanoparticles
A common method for preparing LNPs for in vitro and in vivo studies is through microfluidic mixing.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (DOPE, Cholesterol, or DOPA)
-
Phospholipid (e.g., DSPC)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (e.g., siRNA, mRNA)
-
Ethanol
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Protocol:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid, phospholipid, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable:phospholipid:cholesterol:PEG). When using DOPE or DOPA, they would typically replace a portion or all of the phospholipid or be incorporated as an additional component, requiring optimization of the molar ratios.
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in a citrate buffer (pH 3.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and connect them to a microfluidic mixing device (e.g., NanoAssemblr).
-
Formation of LNPs: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases leads to the self-assembly of LNPs with the nucleic acid encapsulated.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Figure 2: Workflow for the formulation of lipid nanoparticles using microfluidic mixing.
Gal8-GFP Endosomal Escape Assay
This assay allows for the visualization and quantification of endosomal rupture events.
Materials:
-
HEK293T cells stably expressing Galectin-8-GFP (Gal8-GFP)
-
96-well imaging plates
-
LNP formulations encapsulating a reporter gene (e.g., luciferase or fluorescent protein)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed Gal8-GFP expressing HEK293T cells into 96-well imaging plates and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with different LNP formulations at a desired concentration. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the LNPs for a specific time period (e.g., 4-24 hours).
-
Staining and Imaging: Stain the cell nuclei with Hoechst 33342. Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Image Analysis: In healthy cells, Gal8-GFP is diffusely distributed in the cytoplasm. Upon endosomal membrane damage, Gal8-GFP is recruited to the site of rupture, forming distinct fluorescent puncta.[6][7][8] Use image analysis software to automatically identify and count the number of GFP puncta per cell. The number of puncta is a quantitative measure of endosomal escape events.[6][7][8]
-
Correlation with Gene Expression: In parallel, measure the expression of the reporter gene (e.g., luciferase activity or fluorescence intensity) to correlate the extent of endosomal escape with the functional delivery of the cargo.
Figure 3: Logical workflow and principle of the Gal8-GFP endosomal escape assay.
Conclusion and Future Directions
The selection of an appropriate helper lipid is a critical determinant of the in vivo efficacy of LNP-based therapeutics. DOPE is a well-established fusogenic lipid that directly contributes to the disruption of the endosomal membrane by promoting the formation of the inverted hexagonal phase. Cholesterol plays a crucial structural role, stabilizing the LNP and modulating the lipid bilayer's properties to facilitate this phase transition.
While direct comparative data for this compound is limited, its anionic nature suggests a potential role in enhancing endosomal escape through electrostatic interactions and osmotic effects. Further research is warranted to systematically evaluate the performance of DOPA in direct comparison to DOPE and cholesterol in various LNP formulations. Such studies, employing quantitative assays like the Gal8-GFP reporter system, will be invaluable for the rational design of next-generation delivery vehicles with improved endosomal escape and therapeutic efficacy. By understanding the distinct contributions of different helper lipids, researchers can better tailor LNP compositions for specific applications and therapeutic targets.
References
- 1. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dioleyl Hydrogen Phosphate: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on publicly available data which suggests that dioleyl hydrogen phosphate is not classified as a hazardous substance. However, it is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use to confirm its hazard classification and any specific disposal requirements. Institutional and local regulations for chemical waste disposal must also be followed.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
This compound: Summary of Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₆H₇₁O₄P[1][2] |
| Molecular Weight | 598.92 g/mol [1] |
| Boiling Point | 651.4°C at 760 mmHg[1] |
| Flash Point | 347.7°C[1] |
| Density | 0.929 g/cm³[1][2] |
| GHS Hazard Classification | Not classified as hazardous[3] |
Experimental Protocol for Disposal of Non-Hazardous this compound
This protocol details the step-by-step methodology for the disposal of this compound, assuming it is confirmed to be non-hazardous.
I. Pre-Disposal Assessment:
-
Confirm Non-Hazardous Status: Locate and thoroughly review the Safety Data Sheet (SDS) for the specific this compound product in your inventory. Confirm that it is not classified as hazardous waste. If the SDS indicates any hazards, the material must be disposed of as hazardous waste according to institutional and regulatory guidelines.[4]
-
Check Local Regulations: Consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific procedures regarding non-hazardous chemical waste disposal.[5][6] Some institutions may have specific requirements for the disposal of any chemical waste, regardless of its classification.
II. Waste Collection and Storage:
-
Select an Appropriate Container:
-
Use a chemically compatible container, preferably the original product container or a clean, clearly labeled glass or polyethylene bottle.[7][8][9][10]
-
Ensure the container has a tight-fitting screw cap to prevent leaks.[8][11] Do not use parafilm, foil, or stoppers as a primary closure.[8][11]
-
The container must be in good condition, with no cracks or leaks.[10][11]
-
-
Label the Waste Container:
-
As soon as waste is added, label the container clearly.[10][11]
-
The label should include: "Non-Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in a solution.[4]
-
It is good practice to also include the date the waste was first added to the container.[4]
-
-
Segregate from Hazardous Waste:
III. Disposal Procedure:
For Liquid this compound (or solutions):
-
Consult Institutional Policy: Verify with your institution's EHS department if drain disposal of non-hazardous phosphates is permitted.[6][12] Many institutions have strict limitations on what can be poured down the drain.
-
If Drain Disposal is Permitted:
-
Ensure the pH of the solution is between 5.5 and 9.5.[12] Although this compound is acidic, it is a weak acid. For small quantities of dilute solutions, neutralization may not be necessary, but it is crucial to check the pH.
-
If neutralization is required, slowly add a dilute base (e.g., sodium bicarbonate solution) while stirring in a fume hood.
-
Flush the drain with at least 20 parts water for every one part of the chemical solution being disposed of.[13]
-
-
If Drain Disposal is Not Permitted:
-
Collect the liquid waste in the appropriately labeled container as described in Step II.
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
For Solid this compound:
-
Package for Disposal:
-
Collect the solid waste in the appropriately labeled container.
-
-
Dispose as Solid Waste:
Disposal Workflow for this compound
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. Cas 14450-07-8,this compound | lookchem [lookchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 8. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. vumc.org [vumc.org]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Dioleyl hydrogen phosphate
Essential Safety and Handling Guide for Dioleyl Hydrogen Phosphate
For researchers, scientists, and drug development professionals, the safe handling of this compound is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides immediate and essential information on personal protective equipment, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a corrosive substance, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles should provide complete protection for the eyes. A face shield should be worn in conjunction with goggles, especially when transferring liquids outside of a fume hood, to protect the face from splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for both full contact and splash contact.[6] Always inspect gloves for any signs of damage before use.[2] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][4] |
| Respiratory Protection | Not Generally Required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any aerosols or vapors.[1] If ventilation is inadequate, consult your institution's environmental health and safety office for respirator recommendations. |
Procedural Guidance for Safe Handling and Disposal
Following a structured protocol is crucial for minimizing risks associated with this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning :
-
Handling and Use :
-
Don the appropriate PPE as outlined in the table above.
-
When transferring this compound, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Keep containers of this compound tightly closed when not in use.[4]
-
Avoid direct contact with the substance. If skin or eye contact occurs, follow the first aid procedures outlined in the SDS.
-
-
Storage :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[9]
-
-
Container Management :
-
Keep the hazardous waste container securely closed.
-
Store the waste container in a designated satellite accumulation area.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[10]
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Minor Spill (in a fume hood) :
-
Major Spill (outside a fume hood) :
-
Evacuate the area immediately.[8]
-
Alert your supervisor and your institution's emergency response team.
-
Provide them with the details of the spilled substance.
-
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Safe Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. safeti.com [safeti.com]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. chemsafe.ie [chemsafe.ie]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. duralabel.com [duralabel.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
